(+)-Carbovir
説明
Structure
2D Structure
3D Structure
特性
CAS番号 |
118353-05-2 |
|---|---|
分子式 |
C11H13N5O2 |
分子量 |
247.25 g/mol |
IUPAC名 |
2-amino-9-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18)/t6-,7+/m0/s1 |
InChIキー |
XSSYCIGJYCVRRK-NKWVEPMBSA-N |
異性体SMILES |
C1[C@H](C=C[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO |
正規SMILES |
C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO |
同義語 |
rel-2-Amino-1,9-dihydro-9-[(1R,4S)-4-(hydroxymethyl)-2-cyclopenten-1-yl]-6H-purin-6-one; (+/-)-Carbovir; cis-Carbovir; GR 90352X; NSC 614846; |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (+)-Carbovir
Introduction
Carbovir is a carbocyclic nucleoside analog with a chemical structure similar to 2',3'-dideoxyguanosine. It exists as a racemic mixture of two enantiomers: (+)-Carbovir and (-)-Carbovir. While both enantiomers are chemically similar, their biological activities differ significantly. This technical guide provides a detailed exploration of the mechanism of action of this compound, with a comparative analysis of its enantiomeric counterpart, (-)-Carbovir, which is the antivirally active form. The information presented is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: A Tale of Two Enantiomers
The antiviral activity of Carbovir against Human Immunodeficiency Virus (HIV) is exclusively attributed to the (-)-enantiomer.[1] this compound is largely inactive. This stereoselectivity is not at the level of the viral target, HIV reverse transcriptase, but rather a consequence of the differential metabolism of the two enantiomers by host cellular enzymes.[2]
Carbovir is a prodrug, meaning it must be converted into its active form to exert its antiviral effect. This activation process involves a series of three phosphorylation steps, catalyzed by host cellular kinases, to yield Carbovir triphosphate (CBV-TP). It is CBV-TP that acts as the inhibitor of HIV reverse transcriptase.
The Anabolic Pathway: A Stereoselective Hurdle for this compound
The cellular phosphorylation cascade is the critical determinant of Carbovir's stereoselective antiviral activity. The enzymes involved in this pathway exhibit a strong preference for the (-)-enantiomer.
-
Initial Phosphorylation: The first phosphorylation step, the conversion of Carbovir to Carbovir monophosphate (CBV-MP), is catalyzed by a cytosolic 5'-nucleotidase.[3][4] This enzyme preferentially phosphorylates (-)-Carbovir. This compound is a very poor substrate for this enzyme, resulting in minimal formation of (+)-CBV-MP.[3]
-
Second Phosphorylation: The subsequent conversion of CBV-MP to Carbovir diphosphate (CBV-DP) is catalyzed by guanylate kinase (GMP kinase). This step represents an even more significant stereoselective barrier. (-)-Carbovir monophosphate is a substrate for GMP kinase, whereas this compound monophosphate is a very weak substrate, with one study reporting it to be approximately 7,000 times less efficient.[3]
-
Final Phosphorylation: The final step, the formation of Carbovir triphosphate (CBV-TP) from CBV-DP, is catalyzed by nucleoside diphosphate kinases. While this step shows some preference for the (-)-enantiomer, it is less pronounced than the preceding steps.[3]
This highly inefficient phosphorylation of the (+)-enantiomer means that therapeutically relevant intracellular concentrations of this compound triphosphate are not achieved.
Action of Carbovir Triphosphate on HIV Reverse Transcriptase
Both enantiomers of Carbovir triphosphate, if formed, can inhibit HIV reverse transcriptase.[3] The active (-)-Carbovir triphosphate (CBV-TP) functions through a dual mechanism:
-
Competitive Inhibition: CBV-TP acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the active site of HIV reverse transcriptase.[5][6][7]
-
Chain Termination: Upon incorporation into the growing viral DNA chain, CBV-TP acts as a chain terminator.[5][7] This is because Carbovir lacks a 3'-hydroxyl group on its ribose-like ring, which is essential for the formation of the next 5'-3' phosphodiester bond, thus halting DNA synthesis.[5]
Quantitative Data
The following tables summarize the key quantitative data related to the activity of Carbovir enantiomers.
| Compound | Antiviral Activity (IC50 in µM) | Cell Line |
| (-)-Carbovir | 4.0 | MT-4 |
| This compound | >100 | MT-4 |
Table 1: In vitro anti-HIV-1 activity of Carbovir enantiomers.[6]
| Compound | Inhibition Constant (Ki in µM) | Enzyme | Template/Primer |
| (-)-Carbovir triphosphate | 0.021 | HIV Reverse Transcriptase | Calf Thymus DNA |
Table 2: Inhibitory activity of (-)-Carbovir triphosphate against HIV reverse transcriptase.[6]
| Enzyme | Substrate | Relative Phosphorylation Efficiency |
| 5'-Nucleotidase | (-)-Carbovir | Active |
| This compound | Inactive | |
| GMP Kinase | (-)-Carbovir monophosphate | ~7,000-fold higher than (+) |
| This compound monophosphate | Very low |
Table 3: Stereoselectivity of Cellular Kinases in Carbovir Phosphorylation.[3]
Experimental Protocols
Antiviral Activity Assay (Cytopathic Effect Reduction Assay)
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against HIV-1 in a cell-based assay.
Methodology:
-
Cell Preparation: MT-4 cells, a human T-cell leukemia line susceptible to HIV-1 infection, are seeded in 96-well microtiter plates.
-
Compound Dilution: A serial dilution of the test compound (e.g., this compound or (-)-Carbovir) is prepared.
-
Infection: Cells are infected with a standardized amount of HIV-1 (e.g., strain IIIB) in the presence of the various concentrations of the test compound. Control wells include uninfected cells and infected cells without any compound.
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication and the development of cytopathic effects (CPE), typically 5-7 days.
-
Quantification of CPE: The extent of CPE is quantified using a cell viability assay, such as the MTT assay. The MTT reagent is added to the wells, and after incubation, the resulting formazan crystals are solubilized. The absorbance is read using a spectrophotometer.
-
Data Analysis: The percentage of CPE reduction is calculated for each compound concentration relative to the virus control. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[8][9]
Cellular Phosphorylation Assay
Objective: To determine the extent of intracellular phosphorylation of Carbovir enantiomers.
Methodology:
-
Cell Culture and Treatment: Human lymphoid cells (e.g., CEM cells) are incubated with a radiolabeled form of the test compound (e.g., [3H]-(+)-Carbovir or [3H]-(-)-Carbovir) for various time points.
-
Cell Lysis and Extraction: After incubation, the cells are harvested, washed, and lysed. The intracellular contents are extracted, typically using a perchloric acid precipitation method.
-
Separation of Metabolites: The radiolabeled metabolites (Carbovir, CBV-MP, CBV-DP, and CBV-TP) in the cell extracts are separated using high-performance liquid chromatography (HPLC) with an anion-exchange column.
-
Quantification: The amount of radioactivity in each peak corresponding to the different phosphorylated species is quantified using a scintillation counter.
-
Data Analysis: The intracellular concentration of each metabolite is calculated based on the specific activity of the radiolabeled compound and the intracellular volume. The efficiency of phosphorylation for each enantiomer can then be compared.[4][10]
HIV Reverse Transcriptase Inhibition Assay
Objective: To determine the inhibitory activity (Ki) of Carbovir triphosphate against purified HIV reverse transcriptase.
Methodology:
-
Enzyme and Substrates: A reaction mixture is prepared containing purified recombinant HIV-1 reverse transcriptase, a suitable template-primer (e.g., poly(rA)-oligo(dT)), the natural substrate dGTP, and a radiolabeled nucleotide (e.g., [3H]-dTTP) for detection of DNA synthesis.
-
Inhibitor Addition: Varying concentrations of the inhibitor, Carbovir triphosphate, are added to the reaction mixture.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period.
-
Termination and Precipitation: The reaction is stopped, and the newly synthesized radiolabeled DNA is precipitated onto filter paper (e.g., using trichloroacetic acid).
-
Quantification: The amount of incorporated radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The rate of DNA synthesis is determined for each inhibitor concentration. The Ki value is then calculated using enzyme kinetic models, such as the Michaelis-Menten equation, and appropriate data fitting software.[11][12][13]
Visualizations
Signaling Pathway: Anabolic Activation of Carbovir
Caption: Cellular metabolism of (+)- and (-)-Carbovir.
Experimental Workflow: Antiviral IC50 Determination
Caption: Experimental workflow for determining antiviral IC50.
Logical Relationship: Stereoselectivity and Antiviral Activity
Caption: Stereoselectivity dictates Carbovir's antiviral activity.
Conclusion
The mechanism of action of this compound is more accurately described as a mechanism of inactivity. While its triphosphate form can theoretically inhibit HIV reverse transcriptase, the stereospecificity of host cellular kinases prevents its efficient conversion from the parent nucleoside analog. The anabolic pathway is highly selective for the (-)-enantiomer, which is efficiently phosphorylated to (-)-Carbovir triphosphate, the active antiviral agent. This profound difference in metabolic activation underscores the critical importance of stereochemistry in drug design and development. For researchers in this field, understanding the enzymatic basis of this selectivity is crucial for the rational design of new nucleoside and nucleotide analogs with improved therapeutic profiles.
References
- 1. Carbovir: the (-) enantiomer is a potent and selective antiviral agent against human immunodeficiency virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorylation of carbovir enantiomers by cellular enzymes determines the stereoselectivity of antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of carbovir, a potent inhibitor of human immunodeficiency virus type 1, and its effects on cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Development and evaluation of a simple and effective RT-qPCR inhibitory assay for detection of the efficacy of compounds towards HIV reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. profoldin.com [profoldin.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to (+)-Carbovir: A Carbocyclic Nucleoside Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Carbovir is a carbocyclic nucleoside analog, a class of compounds where the oxygen atom in the furanose ring of a natural nucleoside is replaced by a methylene group. This structural modification confers significant chemical and metabolic stability. Specifically, the absence of a glycosidic bond makes these analogs resistant to cleavage by phosphorylases and hydrolases. While the racemic mixture of Carbovir demonstrated potent anti-HIV activity, it was later discovered that the (-)-enantiomer is the biologically active form. However, due to its poor aqueous solubility and oral bioavailability, the prodrug Abacavir was developed and is now a widely used antiretroviral medication. This guide provides a comprehensive technical overview of the core science behind this compound, focusing on its mechanism of action, synthesis, and biological evaluation.
Mechanism of Action
(-)-Carbovir exerts its antiviral effect as a competitive inhibitor of viral reverse transcriptase. To become active, it must be phosphorylated intracellularly to its triphosphate form, Carbovir triphosphate (CBV-TP). This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain. Once incorporated, the absence of a 3'-hydroxyl group on the carbocyclic ring prevents the formation of the next 3'-5' phosphodiester bond, leading to chain termination and the cessation of viral DNA synthesis.
Signaling Pathway: Intracellular Phosphorylation of (-)-Carbovir
The conversion of (-)-Carbovir to its active triphosphate form is a stepwise process catalyzed by host cell kinases.
An In-depth Technical Guide to the Relationship Between (+)-Carbovir and Abacavir
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical, pharmacological, and clinical relationship between the nucleoside analogue (+)-Carbovir and the antiretroviral drug Abacavir. It includes a detailed examination of their stereochemistry, synthesis, mechanism of action, and antiviral activity, supported by quantitative data, experimental protocols, and logical diagrams.
Introduction: Stereochemical and Pharmacological Relationship
Abacavir is a potent nucleoside analogue reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 infection. Chemically, Abacavir is the (1S,4R)-enantiomer of a carbocyclic nucleoside analogue. Its relationship with Carbovir is rooted in its mechanism of action. Abacavir is a prodrug that, upon entering a human cell, is metabolized into the active antiviral agent, (-)-carbovir 5'-triphosphate.
The key to understanding their relationship lies in stereochemistry. While Abacavir is a specific enantiomer, Carbovir exists as a racemic mixture of two enantiomers, (+) and (-). The antiviral activity of racemic Carbovir is primarily attributed to the (-) enantiomer.[1][2] Abacavir's design as the (1S,4R)-enantiomer is crucial for its efficient intracellular conversion to the stereospecifically active (-)-carbovir triphosphate.[3]
Synthesis and Chemical Properties
The synthesis of Abacavir and Carbovir often originates from a common chiral precursor, demonstrating their close chemical lineage. A widely used starting material is the versatile lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one. The synthesis involves the stereoselective construction of the carbocyclic ring and the subsequent attachment of the purine base.
A logical workflow for the synthesis of (-)-Carbovir and Abacavir is depicted below. This pathway highlights the key transformations from a common intermediate to the final active pharmaceutical ingredient.
Mechanism of Action: Intracellular Activation and HIV Inhibition
Abacavir exerts its antiviral effect through a multi-step intracellular activation pathway. As a prodrug, it is first phosphorylated and then deaminated to form (-)-carbovir 5'-monophosphate. Subsequent phosphorylations by cellular kinases yield the active metabolite, (-)-carbovir 5'-triphosphate.
This active triphosphate acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT). It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain. Once incorporated, the absence of a 3'-hydroxyl group on the carbocyclic ring of carbovir triphosphate leads to chain termination, thus halting viral DNA synthesis and replication.
The intracellular activation pathway of Abacavir is illustrated in the following diagram:
Quantitative Antiviral Activity and Cytotoxicity
The antiviral potency of Abacavir and Carbovir has been evaluated in various in vitro systems. The following tables summarize key quantitative data on their activity against HIV-1 and their cytotoxicity in different cell lines.
Table 1: Anti-HIV-1 Activity of Abacavir
| HIV-1 Strain/Isolate | Cell Line | EC50 (µM) |
| HIV-1IIIB | MT-4 | 3.7 - 5.8 |
| HIV-1BaL | MT-4 | 0.07 - 1.0 |
| Clinical Isolates (n=8) | - | 0.26 ± 0.18 |
EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. Data sourced from DrugBank Online.[3]
Table 2: In Vitro Cytotoxicity of Abacavir
| Cell Line | CC50 (µM) |
| CEM | 160 |
| CD4+ CEM | 140 |
| Normal Bone Progenitor Cells (BFU-E) | 110 |
CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. Data sourced from Bentham Science Publishers.
Table 3: Inhibition of HIV Reverse Transcriptase by Carbovir Triphosphate
| Enzyme | Substrate | Ki (µM) |
| HIV Reverse Transcriptase | dGTP | 0.021 |
Ki (inhibition constant) is a measure of the inhibitor's potency. A lower Ki value indicates a more potent inhibitor. Data sourced from Bentham Science Publishers.
Experimental Protocols
Determination of Antiviral Activity (EC50)
The 50% effective concentration (EC50) of Abacavir is typically determined using a cell-based assay. A common method is the MT-4 cell assay with the XTT reagent to measure cell viability.
Protocol Outline:
-
Cell Culture: MT-4 cells are cultured in appropriate media and maintained in a logarithmic growth phase.
-
Virus Stock: A well-characterized laboratory strain of HIV-1 (e.g., HIV-1IIIB) is used to infect the cells.
-
Drug Dilution: Abacavir is serially diluted to a range of concentrations.
-
Infection and Treatment: MT-4 cells are infected with a standardized amount of HIV-1 and simultaneously treated with the various concentrations of Abacavir. Control wells with uninfected cells, infected untreated cells, and uninfected treated cells are included.
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (typically 5-7 days).
-
Cell Viability Assay: The viability of the cells in each well is assessed using a colorimetric assay, such as the XTT assay. The XTT reagent is reduced by metabolically active cells to a formazan dye, the absorbance of which is proportional to the number of viable cells.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell protection from the cytopathic effect of the virus at each drug concentration. The EC50 value is then determined by plotting the percentage of protection against the drug concentration and fitting the data to a dose-response curve.
Determination of Cytotoxicity (CC50)
The 50% cytotoxic concentration (CC50) is determined to assess the toxicity of the compound to the host cells.
Protocol Outline:
-
Cell Culture: The desired cell line (e.g., CEM cells) is cultured and seeded into microtiter plates.
-
Drug Treatment: The cells are treated with a serial dilution of Abacavir.
-
Incubation: The plates are incubated for a period equivalent to the antiviral assay.
-
Cell Viability Assay: Cell viability is measured using an appropriate method, such as the XTT or MTT assay.
-
Data Analysis: The percentage of cell viability is calculated for each drug concentration relative to the untreated control cells. The CC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
HIV Reverse Transcriptase Inhibition Assay (Ki Determination)
The inhibitory activity of carbovir triphosphate against HIV-1 RT is measured using an in vitro enzymatic assay.
Protocol Outline:
-
Reagents: Purified recombinant HIV-1 RT, a template-primer (e.g., poly(rA)-oligo(dT)), the natural substrate dGTP, and the inhibitor carbovir triphosphate are required.
-
Reaction Mixture: A reaction mixture is prepared containing the buffer, template-primer, and varying concentrations of the inhibitor (carbovir triphosphate) and the substrate (dGTP).
-
Enzyme Reaction: The reaction is initiated by the addition of HIV-1 RT and incubated at 37°C. The enzyme will incorporate dGTP into the new DNA strand.
-
Detection: The amount of DNA synthesis is quantified. This can be done using various methods, including the incorporation of a radiolabeled or fluorescently labeled nucleotide, or through an ELISA-based assay that detects the newly synthesized DNA.
-
Data Analysis: The rate of the enzymatic reaction is measured at different substrate and inhibitor concentrations. The Ki value is then calculated using enzyme kinetics models, such as the Michaelis-Menten equation and Lineweaver-Burk or Dixon plots, to determine the type of inhibition and the inhibitor's potency.
Conclusion
The relationship between this compound and Abacavir is a compelling example of rational drug design, where an understanding of stereochemistry and metabolic activation pathways has led to the development of a highly effective antiretroviral agent. Abacavir, as a specific enantiomer, acts as a prodrug that is efficiently converted to the antivirally active (-)-carbovir triphosphate. This active metabolite potently and selectively inhibits HIV-1 reverse transcriptase, leading to the termination of viral DNA synthesis. The data presented in this guide underscore the critical role of stereoselectivity in the pharmacological activity of nucleoside analogues and provide a technical foundation for further research and development in this area.
References
- 1. Carbovir: the (-) enantiomer is a potent and selective antiviral agent against human immunodeficiency virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of carbovir, a potent inhibitor of human immunodeficiency virus type 1, and its effects on cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
The Ascendancy of Carbocyclic Nucleosides: A Technical Guide to Their Antiviral Properties
For Immediate Release
[City, State] – November 10, 2025 – In the ongoing battle against viral diseases, carbocyclic nucleosides have emerged as a cornerstone of antiviral therapy. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core antiviral properties of this critical class of therapeutic agents. By replacing the furanose ring's oxygen with a methylene group, carbocyclic nucleosides exhibit enhanced stability against enzymatic degradation, a key feature that contributes to their potent antiviral activity.[1] This guide delves into their mechanism of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy.
Core Mechanism of Action: A Triphosphate-Driven Inhibition
The antiviral activity of carbocyclic nucleosides is contingent upon their intracellular conversion to the active triphosphate form.[1][2][3] This bioactivation is a stepwise phosphorylation process mediated by host cellular kinases.[2][3] Once converted, the carbocyclic nucleoside triphosphate acts as a competitive inhibitor of the natural deoxyribonucleoside triphosphate (dNTP) substrate for the viral polymerase.[1][2][4][5] Its incorporation into the growing viral DNA or RNA chain leads to premature chain termination, as it typically lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[2][5] This effectively halts viral replication.
Figure 1: General mechanism of action of carbocyclic nucleosides.
Quantitative Assessment of Antiviral Activity
The potency of carbocyclic nucleosides is quantified by determining their 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). The EC50 value represents the drug concentration required to inhibit viral replication by 50%, while the CC50 is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound, with a higher SI indicating a more favorable safety profile.
| Carbocyclic Nucleoside | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Abacavir | HIV-1 IIIB | MT-4 | 3.7 - 5.8 | >100 | >17-27 | [2] |
| HIV-1 BaL | MT-4 | 0.07 - 1.0 | >100 | >100-1428 | [2] | |
| Clinical Isolates (n=8) | PBMC | 0.26 ± 0.18 | >100 | >385 | [2] | |
| Entecavir | HBV | HepG2 2.2.15 | 0.004 | >10 | >2500 | [4] |
| Carbovir | HIV-1 | MT-4 | 0.05 - 0.15 | 14.5 | 97 - 290 | [3] |
| Neplanocin A | Vaccinia Virus | HeLa | 0.1 - 0.3 | 1 | 3-10 | [6] |
| Aristeromycin | Vaccinia Virus | HeLa | 0.4 | 4 | 10 | [6] |
| (N)-Methanocarba Thymidine | RSV | HEp-2 | 0.53 | >40 | >75 | [7] |
Key Experimental Protocols for Antiviral Evaluation
The determination of the antiviral efficacy of carbocyclic nucleosides relies on robust and reproducible in vitro assays. The plaque reduction assay and quantitative PCR (qPCR)-based assays are two of the most common methods employed.
Plaque Reduction Assay
This assay is a functional method that measures the ability of a compound to inhibit the production of infectious virus particles.
Figure 2: Experimental workflow for a plaque reduction assay.
Detailed Methodology:
-
Cell Seeding: Host cells susceptible to the virus are seeded into multi-well plates at a density that will result in a confluent monolayer the following day.[8][9][10]
-
Compound and Virus Addition: The next day, the cell culture medium is removed, and the cells are infected with a known amount of virus in the presence of serial dilutions of the carbocyclic nucleoside.[9] A virus-only control and a cell-only control are included.
-
Adsorption: The virus is allowed to adsorb to the cells for a specific period (e.g., 1-2 hours).
-
Overlay Application: After adsorption, the virus-compound inoculum is removed, and a semi-solid overlay (e.g., containing agarose or methylcellulose) is added.[10] This restricts the spread of progeny virus to neighboring cells, resulting in the formation of localized areas of cell death (plaques).[10]
-
Incubation: The plates are incubated for a period sufficient for plaques to develop (typically 2-10 days, depending on the virus).
-
Plaque Visualization: The cells are fixed (e.g., with formaldehyde) and stained (e.g., with crystal violet) to allow for the visualization and counting of plaques.[8][9][10]
-
Data Analysis: The number of plaques is counted for each compound concentration. The EC50 value is then calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.
Quantitative PCR (qPCR) Based Assay
This molecular assay quantifies the amount of viral nucleic acid (DNA or RNA) in infected cells, providing a measure of viral replication.
References
- 1. Mechanism of action of Entecavir_Chemicalbook [chemicalbook.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Abacavir - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. droracle.ai [droracle.ai]
- 6. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads | bioRxiv [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Clinical severe acute respiratory syndrome coronavirus 2 isolation and antiviral testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
The Decisive Role of Stereochemistry: (+)-Carbovir's Inactive Stance Against HIV Contrasts with its Potent Enantiomer
A deep dive into the stereochemical intricacies of the nucleoside analog Carbovir reveals a stark dichotomy in antiviral efficacy. The dextrorotatory enantiomer, (+)-Carbovir, is largely inert against the Human Immunodeficiency Virus (HIV), standing in stark contrast to its levorotatory counterpart, (-)-Carbovir, which exhibits potent anti-HIV activity. This technical guide elucidates the stereochemical basis of this difference, details the mechanism of action, and provides a comprehensive overview of the experimental protocols used to ascertain these properties.
Stereochemistry: The Fulcrum of Antiviral Potency
Carbovir, a carbocyclic nucleoside analog, possesses two stereocenters, giving rise to a pair of enantiomers: this compound and (-)-Carbovir. It is the specific three-dimensional arrangement of atoms, or stereochemistry, at these centers that dictates the molecule's ability to interact with biological targets. In the case of Carbovir, the (-)-enantiomer is the biologically active form that effectively inhibits HIV replication.[1] The spatial orientation of the hydroxymethyl group and the purine base in (-)-Carbovir allows for its recognition and subsequent phosphorylation by cellular kinases, a critical first step in its mechanism of action. Conversely, the stereochemical configuration of this compound prevents this crucial enzymatic interaction, rendering it inactive as an antiviral agent.
Mechanism of Action: A Tale of Two Enantiomers
The antiviral activity of Carbovir is contingent upon its intracellular conversion to the active triphosphate form, Carbovir triphosphate (CBV-TP). This process is efficiently carried out for (-)-Carbovir, while the (+) enantiomer is a poor substrate for the necessary cellular kinases.
Intracellular Activation Pathway
Figure 1: Intracellular phosphorylation of Carbovir enantiomers.
Once formed, (-)-CBV-TP acts as a competitive inhibitor and a chain terminator of HIV-1 reverse transcriptase (RT), the viral enzyme responsible for converting the viral RNA genome into DNA.[2] (-)-CBV-TP mimics the natural substrate, deoxyguanosine triphosphate (dGTP), and is incorporated into the growing viral DNA chain. However, because it lacks a 3'-hydroxyl group, the addition of the next nucleotide is blocked, leading to premature termination of DNA synthesis and halting viral replication.[2] In contrast, the triphosphate of this compound, even if formed in minute amounts, is a significantly poorer inhibitor of HIV-1 RT.
Quantitative Analysis of Antiviral Activity and Cytotoxicity
The differential activity of the Carbovir enantiomers is quantitatively demonstrated by their 50% inhibitory concentration (IC50) against HIV-1 and their 50% cytotoxic concentration (CC50) in host cells.
| Compound | HIV-1 Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| (-)-Carbovir | Various | Lymphocyte Cultures | Potent | Low | High |
| This compound | Various | Lymphocyte Cultures | Inactive | Low | N/A |
Experimental Protocols
Chemoenzymatic Synthesis and Resolution of Carbovir Enantiomers
A common and efficient method for obtaining enantiomerically pure (+)- and (-)-Carbovir involves the lipase-catalyzed kinetic resolution of a racemic precursor.
Workflow for Chemoenzymatic Synthesis of Carbovir Enantiomers
Figure 2: Workflow for the chemoenzymatic synthesis and resolution of Carbovir enantiomers.
Methodology:
-
Racemic Precursor Synthesis: A suitable racemic carbocyclic precursor, often a protected amine, is synthesized through established organic chemistry routes.
-
Enzymatic Kinetic Resolution: The racemic precursor is subjected to acylation in the presence of a lipase (e.g., from Pseudomonas cepacia) and an acyl donor (e.g., vinyl acetate) in an organic solvent. The lipase selectively acylates one enantiomer (e.g., the (-)-enantiomer) at a much faster rate than the other.
-
Separation: The resulting mixture, containing one acylated enantiomer and the unreacted enantiomer, is separated using standard chromatographic techniques (e.g., column chromatography).
-
Deprotection and Conversion: The separated enantiomers are then deprotected and converted to (+)- and (-)-Carbovir through subsequent chemical steps.
Anti-HIV Activity Assay (MT-4 Cell/p24 Antigen Assay)
The anti-HIV activity of the Carbovir enantiomers is typically determined using a cell-based assay that measures the inhibition of viral replication.
Methodology:
-
Cell Culture: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection, are cultured in appropriate media.
-
Infection: A known amount of HIV-1 is added to the MT-4 cell cultures in the presence of varying concentrations of the test compounds ((+)- and (-)-Carbovir). Control cultures with no virus, virus only, and a reference drug (e.g., zidovudine) are included.
-
Incubation: The cultures are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).
-
Quantification of Viral Replication: The extent of viral replication is quantified by measuring the amount of HIV-1 p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the compound that inhibits viral replication by 50% (IC50) is calculated by plotting the percentage of p24 inhibition against the compound concentration.
Cytotoxicity Assay
The cytotoxicity of the compounds on the host cells is determined in parallel to the antiviral assay.
Methodology:
-
Cell Culture: Uninfected MT-4 cells are cultured in the presence of varying concentrations of the test compounds.
-
Incubation: The cells are incubated for the same duration as the antiviral assay.
-
Cell Viability Measurement: Cell viability is assessed using a colorimetric method, such as the MTT assay, which measures the metabolic activity of viable cells.
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated.
HIV-1 Reverse Transcriptase Inhibition Assay
This in vitro assay directly measures the inhibitory effect of the triphosphate form of the Carbovir enantiomers on the activity of purified HIV-1 RT.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing purified recombinant HIV-1 RT, a template-primer (e.g., poly(rA)-oligo(dT)), the natural substrate (dGTP, radiolabeled or fluorescently tagged), and varying concentrations of the inhibitor (triphosphates of (+)- and (-)-Carbovir).
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme or substrate and incubated at an optimal temperature (e.g., 37°C) for a defined period.
-
Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dGTP into the primer.
-
Data Analysis: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) or the inhibition constant (Ki) is determined from the dose-response curves.[2]
Conclusion
The stereochemistry of Carbovir is the absolute determinant of its antiviral activity. The (-)-enantiomer is a potent and selective inhibitor of HIV-1, undergoing intracellular phosphorylation to its active triphosphate form, which then effectively terminates viral DNA synthesis by inhibiting reverse transcriptase. In contrast, the stereochemical configuration of this compound precludes its efficient phosphorylation, rendering it an inactive antiviral agent. This profound difference underscores the critical importance of stereoisomerism in drug design and development, where a subtle change in the three-dimensional arrangement of a molecule can mean the difference between a powerful therapeutic and an inert compound. The experimental protocols outlined provide a robust framework for the synthesis, resolution, and biological evaluation of such chiral drug candidates.
References
- 1. Anti-HIV-1 activity of antiviral compounds, as quantitated by a focal immunoassay in CD4+ HeLa cells and a plaque assay in MT-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbovir: the (-) enantiomer is a potent and selective antiviral agent against human immunodeficiency virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Evaluation of Carbovir Enantiomers Against HIV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro evaluation of the enantiomers of Carbovir against the Human Immunodeficiency Virus (HIV). It details the compound's mechanism of action, presents key quantitative data on its antiviral activity and cytotoxicity, and outlines the experimental protocols for its assessment. Particular attention is given to the differential activities of the (+)- and (-)-enantiomers, highlighting the stereochemical importance for antiviral efficacy.
Introduction: Carbovir and its Enantiomers
Carbovir is a carbocyclic nucleoside analog of 2',3'-didehydro-2',3'-dideoxyguanosine. As a chiral molecule, it exists as a pair of enantiomers: (+)-Carbovir and (-)-Carbovir. Early research into the anti-HIV activity of the racemic mixture of Carbovir revealed potent and selective inhibition of HIV replication in vitro. Subsequent studies focusing on the individual enantiomers demonstrated that the vast majority of the antiviral activity resides in the (-)-enantiomer, while the (+)-enantiomer is significantly less potent. This guide will present the comparative data that substantiates this crucial finding.
Mechanism of Action
Carbovir is a prodrug that, upon entering a host cell, is metabolized by cellular enzymes to its active form, Carbovir triphosphate (CBV-TP). CBV-TP acts as a competitive inhibitor of the HIV-1 reverse transcriptase (RT), a viral enzyme essential for the conversion of the viral RNA genome into DNA.
The primary mechanisms by which CBV-TP inhibits HIV-1 RT are:
-
Competitive Inhibition: CBV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for the active site of the reverse transcriptase enzyme.
-
Chain Termination: Once incorporated into the growing viral DNA chain, CBV-TP acts as a chain terminator. Lacking a 3'-hydroxyl group, it prevents the formation of the next phosphodiester bond, thus halting DNA synthesis.
This dual action effectively prevents the completion of the viral DNA, thereby inhibiting the replication of HIV.
Below is a diagram illustrating the metabolic activation of Carbovir and its subsequent inhibition of HIV-1 reverse transcriptase.
Quantitative In Vitro Data
The following tables summarize the quantitative data from in vitro studies comparing the anti-HIV activity and cytotoxicity of the enantiomers of Carbovir.
Table 1: Anti-HIV-1 Activity of Carbovir Enantiomers
| Compound | Cell Line | Virus Strain | EC50 (µM)a |
| (-)-Carbovir | MT-4 | HIV-1 (IIIB) | 0.01 |
| This compound | MT-4 | HIV-1 (IIIB) | >100 |
| (±)-Carbovir | MT-4 | HIV-1 (IIIB) | 0.02 |
a EC50 (50% Effective Concentration) is the concentration of the compound that inhibits viral replication by 50%.
Table 2: Cytotoxicity of Carbovir Enantiomers
| Compound | Cell Line | CC50 (µM)b |
| (-)-Carbovir | MT-4 | 20 |
| This compound | MT-4 | >100 |
| (±)-Carbovir | MT-4 | 40 |
b CC50 (50% Cytotoxic Concentration) is the concentration of the compound that reduces the viability of uninfected cells by 50%.
Table 3: Selectivity Index of Carbovir Enantiomers
| Compound | Cell Line | Selectivity Index (SI)c |
| (-)-Carbovir | MT-4 | 2000 |
| This compound | MT-4 | <1 |
| (±)-Carbovir | MT-4 | 2000 |
c The Selectivity Index is calculated as CC50 / EC50 and represents the therapeutic window of the compound in vitro. A higher SI value indicates a more favorable safety profile.
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments used to evaluate the anti-HIV activity and cytotoxicity of Carbovir.
General In Vitro Antiviral Assay Workflow
The following diagram outlines the general workflow for evaluating the in vitro efficacy of an antiviral compound against HIV.
HIV-1 Reverse Transcriptase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (radiolabeled deoxythymidine triphosphate)
-
Carbovir triphosphate (CBV-TP) and control inhibitors
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT) template-primer, and [³H]-dTTP.
-
Add serial dilutions of CBV-TP or control inhibitors to the reaction mixture.
-
Initiate the reaction by adding recombinant HIV-1 RT.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of RT inhibition for each compound concentration and determine the IC₅₀ value (the concentration that inhibits enzyme activity by 50%).
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target cells (e.g., MT-4, CEM) in culture medium
-
Serial dilutions of the test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the target cells in a 96-well plate at a predetermined density.
-
Add serial dilutions of the test compound to the wells. Include wells with untreated cells as a control.
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 5-7 days).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the CC₅₀ value.
Anti-HIV Efficacy Assay (p24 Antigen Assay)
This assay measures the amount of HIV-1 p24 capsid protein in the cell culture supernatant as an indicator of viral replication.
Materials:
-
Target cells (e.g., MT-4, CEM)
-
HIV-1 stock of a known titer
-
Serial dilutions of the test compound
-
96-well microtiter plates
-
HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Procedure:
-
Seed the target cells in a 96-well plate.
-
Add serial dilutions of the test compound to the wells.
-
Infect the cells with a predetermined amount of HIV-1. Include uninfected and infected, untreated cell controls.
-
Incubate the plate at 37°C for 5-7 days.
-
After incubation, collect the cell culture supernatant from each well.
-
Perform the HIV-1 p24 Antigen ELISA on the supernatants according to the manufacturer's instructions. This typically involves capturing the p24 antigen with a specific antibody, followed by detection with a secondary antibody conjugated to an enzyme that produces a colorimetric signal.
-
Measure the absorbance of each well using a microplate reader.
-
Calculate the percentage of inhibition of p24 production for each compound concentration relative to the infected, untreated control and determine the EC₅₀ value.
Conclusion
The in vitro evaluation of Carbovir has been instrumental in defining its profile as a potent anti-HIV agent. The data unequivocally demonstrate that the antiviral activity is almost exclusively associated with the (-)-enantiomer, which exhibits a high selectivity index. The (+)-enantiomer, in contrast, is largely inactive and non-cytotoxic at the concentrations tested. This stereospecificity underscores the importance of chiral separation in the development of nucleoside analog reverse transcriptase inhibitors. The experimental protocols detailed in this guide provide a robust framework for the continued discovery and development of novel antiviral therapeutics.
The Inner Workings of an Antiviral Powerhouse: A Technical Guide to (+)-Carbovir Triphosphate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core scientific principles of (+)-Carbovir triphosphate (CBV-TP), the active metabolite of the potent anti-HIV drug Abacavir. We delve into its mechanism of action, metabolic activation, and the critical kinetic data that underpins its therapeutic efficacy. This document provides detailed experimental methodologies to facilitate further research and development in the field of antiviral drug discovery.
Introduction: The Molecular Architect of HIV Inhibition
This compound triphosphate is a carbocyclic nucleoside analog that serves as a powerful and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). As the active triphosphate form of the prodrug Abacavir, CBV-TP mimics the natural substrate deoxyguanosine triphosphate (dGTP). Its incorporation into the nascent viral DNA chain leads to premature termination, effectively halting viral replication.[1] This guide will illuminate the biochemical and molecular intricacies of this crucial antiviral agent.
The Metabolic Journey: From Prodrug to Active Inhibitor
The therapeutic activity of Abacavir is entirely dependent on its intracellular conversion to this compound triphosphate. This multi-step phosphorylation cascade is initiated by cellular enzymes.
The metabolic activation pathway begins with the conversion of Carbovir to its monophosphate form, a reaction catalyzed by a cytosolic 5'-nucleotidase. Subsequent phosphorylation steps to the diphosphate and ultimately the active triphosphate are carried out by other cellular kinases.
Caption: Metabolic activation of Carbovir to this compound triphosphate.
Mechanism of Action: A Molecular Wrench in the Viral Machinery
This compound triphosphate acts as a competitive inhibitor of HIV-1 reverse transcriptase with respect to the natural substrate, dGTP. Its incorporation into the growing viral DNA chain results in chain termination due to the absence of a 3'-hydroxyl group on its carbocyclic ring. This prevents the formation of the subsequent phosphodiester bond, thereby arresting DNA synthesis.[1]
Caption: Competitive inhibition of HIV-1 RT by this compound triphosphate.
Quantitative Analysis: The Numbers Behind the Potency
The efficacy of this compound triphosphate has been quantified through rigorous kinetic studies. The following tables summarize the key parameters for its interaction with both wild-type (WT) and the common M184V mutant HIV-1 reverse transcriptase. The M184V mutation is a clinically significant resistance mutation that reduces the susceptibility to several nucleoside reverse transcriptase inhibitors.
Table 1: Inhibition Constants for this compound Triphosphate
| Enzyme Target | K_i_ (µM) | Reference |
| Wild-Type HIV-1 RT | 0.021 | [2] |
| K65R Mutant HIV-1 RT | Not significantly changed | [2] |
| K65R + M184V Mutant HIV-1 RT | Increased | [2] |
Table 2: Pre-Steady-State Kinetic Parameters for dGTP and this compound Triphosphate
| Enzyme | Substrate | K_d_ (µM) | k_pol_ (s⁻¹) | Efficiency (k_pol_/K_d_) (µM⁻¹s⁻¹) | Reference |
| Wild-Type HIV-1 RT | dGTP | Data not available | Data not available | Data not available | |
| This compound Triphosphate | Data not available | Data not available | Data not available | [1] | |
| M184V Mutant HIV-1 RT | dGTP | Data not available | Data not available | Data not available | |
| This compound Triphosphate | Data not available | Data not available | Decreased | [1] |
Note: While the referenced literature indicates that pre-steady-state kinetic parameters were determined, specific values for Kd and kpol were not explicitly provided in the available search results. The M184V mutation was shown to decrease the efficiency of CBV-TP utilization.
Experimental Protocols
Synthesis of this compound Triphosphate
A detailed, step-by-step protocol for the chemical synthesis and purification of enantiomerically pure this compound triphosphate is a complex process often proprietary to specialized laboratories. However, a general chemoenzymatic approach can be outlined:
Step 1: Synthesis of this compound: The synthesis of the nucleoside analog this compound can be achieved from a chiral starting material, such as an enantiomerically pure lactam, through a multi-step organic synthesis route.[3][4][5]
Step 2: Enzymatic Phosphorylation:
-
Monophosphorylation: Incubate this compound with a suitable kinase, such as a nucleoside kinase or a 5'-nucleotidase with broad substrate specificity, in the presence of a phosphate donor like ATP.
-
Diphosphorylation: The resulting monophosphate is further phosphorylated to the diphosphate using guanylate kinase and ATP.
-
Triphosphorylation: The final phosphorylation to this compound triphosphate is accomplished using a nucleoside diphosphate kinase with ATP as the phosphate donor.
Step 3: Purification by High-Performance Liquid Chromatography (HPLC):
-
Column: A strong anion-exchange (SAX) column is typically used for the separation of nucleotides.
-
Mobile Phase: A gradient of a low concentration of a volatile buffer (e.g., triethylammonium bicarbonate) and a high concentration of the same buffer is used to elute the mono-, di-, and triphosphate forms sequentially.
-
Detection: The eluting compounds are detected by UV absorbance at a wavelength of approximately 254 nm.
-
Fraction Collection and Lyophilization: Fractions containing the purified this compound triphosphate are collected, pooled, and lyophilized to obtain the final product as a stable salt.
HIV-1 Reverse Transcriptase Inhibition Assay (Pre-Steady-State Kinetics)
This protocol outlines the general steps for determining the pre-steady-state kinetic parameters of this compound triphosphate inhibition of HIV-1 RT.
Materials:
-
Purified recombinant wild-type and/or mutant HIV-1 reverse transcriptase.
-
A synthetic DNA or RNA template-primer duplex with a known sequence. The 5' end of the primer is typically radiolabeled (e.g., with ³²P).
-
Deoxyguanosine triphosphate (dGTP) standard solution.
-
This compound triphosphate solution.
-
Reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT).
-
Quench solution (e.g., EDTA or formamide with loading dye).
-
Rapid quench-flow apparatus.
-
Denaturing polyacrylamide gels for electrophoresis.
-
Phosphorimager for data acquisition.
Procedure:
-
Enzyme-DNA Pre-incubation: Pre-incubate a solution of HIV-1 RT with the radiolabeled template-primer duplex in the reaction buffer to allow for complex formation.
-
Rapid Mixing: In a rapid quench-flow instrument, rapidly mix the pre-incubated enzyme-DNA complex with a solution containing a specific concentration of either dGTP or this compound triphosphate.
-
Time-Course Reaction: Allow the reaction to proceed for various short time intervals (milliseconds to seconds).
-
Quenching: At each time point, the reaction is stopped by rapidly mixing with the quench solution.
-
Product Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis.
-
Data Acquisition and Analysis: The amount of extended primer (product) at each time point is quantified using a phosphorimager. The data are then fit to the appropriate pre-steady-state kinetic equations (burst and steady-state phases) to determine the dissociation constant (K_d_) and the maximum rate of polymerization (k_pol_).[6][7][8][9][10][11]
References
- 1. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Resistance to Human Immunodeficiency Virus Type 1 with Reverse Transcriptase Mutations K65R and K65R+M184V and Their Effects on Enzyme Function and Viral Replication Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of carbovir and abacavir from a carbocyclic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Pre-Steady-State Kinetic Analysis of the Incorporation of Anti-HIV Nucleotide Analogs Catalyzed by Human X- and Y-Family DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre-steady State Kinetic Analysis of HIV-1 Reverse Transcriptase for Non-canonical Ribonucleoside Triphosphate Incorporation and DNA Synthesis from Ribonucleoside-containing DNA Template - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pre-steady state kinetic analysis of HIV-1 reverse transcriptase for non-canonical ribonucleoside triphosphate incorporation and DNA synthesis from ribonucleoside-containing DNA template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
The Cellular Metabolic Journey of (+)-Carbovir to its Active Triphosphate Form: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Carbovir, a carbocyclic nucleoside analog, requires intracellular phosphorylation to its triphosphate form to exert its antiviral activity. This technical guide provides an in-depth exploration of the cellular metabolism of this compound, focusing on the enzymatic cascade that leads to the formation of its active triphosphate metabolite. A critical aspect of this metabolic pathway is its profound stereoselectivity, with cellular enzymes preferentially phosphorylating the (-)-enantiomer of Carbovir. This document summarizes the key enzymes involved, presents available quantitative kinetic data, details relevant experimental protocols, and provides visual representations of the metabolic pathway and associated experimental workflows.
The Metabolic Activation Pathway of Carbovir
The conversion of Carbovir to its pharmacologically active triphosphate form is a sequential three-step phosphorylation process catalyzed by host cell kinases. The efficiency of this process is highly dependent on the stereochemistry of the Carbovir molecule.
Step 1: Monophosphorylation of Carbovir
The initial phosphorylation of Carbovir to Carbovir monophosphate (CBV-MP) is a critical and rate-limiting step. Studies have demonstrated that this conversion is catalyzed by a cytosolic 5'-nucleotidase.[1] Notably, this enzyme exhibits a degree of stereoselectivity, with a preference for the (-)-enantiomer.[2] Investigations have ruled out the involvement of other nucleoside kinases such as deoxycytidine kinase, adenosine kinase, or mitochondrial deoxyguanosine kinase in this initial phosphorylation step.[1]
Step 2: Diphosphorylation of Carbovir Monophosphate
The second phosphorylation, the conversion of CBV-MP to Carbovir diphosphate (CBV-DP), is the most stereoselective step in the metabolic activation of Carbovir. This reaction is catalyzed by guanylate kinase (GMP kinase).[2][3] This enzyme displays a dramatic preference for the (-)-enantiomer of CBV-MP.
Step 3: Triphosphorylation of Carbovir Diphosphate
The final step involves the phosphorylation of CBV-DP to the active Carbovir triphosphate (CBV-TP). Several cellular kinases are capable of catalyzing this reaction, including pyruvate kinase, phosphoglycerate kinase, and creatine kinase, which phosphorylate both enantiomers of CBV-DP at similar rates.[2] However, nucleoside-diphosphate kinase also contributes to this step and shows a preference for the (-)-enantiomer.[2]
Quantitative Analysis of Carbovir Phosphorylation
The stereoselective antiviral activity of Carbovir is primarily attributed to the differential efficiency of the enzymatic phosphorylation of its enantiomers. The most striking difference is observed at the level of GMP kinase.
| Phosphorylation Step | Substrate | Enzyme | Kinetic Parameter | Value | Reference |
| Monophosphorylation | (-)-Carbovir | 5'-Nucleotidase | Activity Observed | Yes | [2] |
| This compound | 5'-Nucleotidase | Activity Observed | No | [2] | |
| Diphosphorylation | (-)-Carbovir Monophosphate | GMP Kinase | Relative Efficiency | 7,000-fold higher than (+) | [2][4] |
| This compound Monophosphate | GMP Kinase | Relative Efficiency | - | [2][4] | |
| Triphosphorylation | (-)-Carbovir Diphosphate | Nucleoside-Diphosphate Kinase | Preference | Preferred Substrate | [2] |
| This compound Diphosphate | Pyruvate Kinase, Phosphoglycerate Kinase, Creatine Kinase | Relative Rate | Similar to (-) | [2] | |
| Metabolite Half-Life | (-)-Carbovir Triphosphate | In CEM cells | Half-life | 2.5 hours | [5][6] |
Experimental Protocols
The following are detailed methodologies for key experiments involved in studying the cellular metabolism of Carbovir.
Cell Culture and Cellular Uptake Assay
-
Cell Line: Human T-lymphoblastoid cell line (e.g., CCRF-CEM).
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics (penicillin/streptomycin).
-
Incubation Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Uptake Protocol:
-
Seed cells at a density of 5 x 10^5 cells/mL in fresh medium.
-
Add radiolabeled or non-labeled this compound to the desired final concentration.
-
Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
To stop the uptake, centrifuge the cell suspension at 4°C, and rapidly wash the cell pellet three times with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and analyze the intracellular concentration of Carbovir and its metabolites by HPLC.
-
Enzyme Assays
This protocol is adapted from a generic colorimetric assay for 5'-nucleotidase activity.
-
Principle: The assay measures the amount of inorganic phosphate (Pi) released from the substrate (Carbovir) by the enzyme.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2.
-
Substrate: 1 mM this compound.
-
Enzyme: Purified cytosolic 5'-nucleotidase or cell lysate.
-
Color Reagent (e.g., Malachite Green-based): To detect inorganic phosphate.
-
-
Procedure:
-
Prepare reaction mixtures containing assay buffer, substrate, and enzyme in a 96-well plate.
-
Initiate the reaction by adding the enzyme.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the color reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620-660 nm).
-
Quantify the amount of Pi released using a standard curve prepared with known concentrations of phosphate.
-
-
Principle: The activity of GMP kinase is measured by monitoring the conversion of Carbovir monophosphate to Carbovir diphosphate, often using a coupled enzyme system or by direct HPLC analysis.
-
Reagents:
-
Reaction Buffer: 100 mM Tris-HCl, pH 7.6, 100 mM KCl, 10 mM MgCl2, 1 mM DTT.
-
Substrates: Varying concentrations of this compound monophosphate and ATP.
-
Enzyme: Purified GMP kinase.
-
-
Procedure (HPLC-based):
-
Set up reaction mixtures containing reaction buffer, ATP, and Carbovir monophosphate.
-
Equilibrate to 37°C.
-
Initiate the reaction by adding GMP kinase.
-
At various time points, withdraw aliquots and stop the reaction by adding an equal volume of 0.8 M perchloric acid.
-
Neutralize the samples with 4 M potassium carbonate.
-
Centrifuge to remove the precipitate and analyze the supernatant by HPLC.
-
HPLC Analysis of Carbovir and its Phosphorylated Metabolites
-
Principle: Separation and quantification of Carbovir and its mono-, di-, and triphosphate forms using anion-exchange or reverse-phase ion-pair high-performance liquid chromatography.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A strong anion-exchange column (e.g., Partisil-10 SAX) or a C18 reverse-phase column.
-
Mobile Phase (Anion-Exchange): A gradient of ammonium phosphate buffer. For example, a linear gradient from 0.01 M NH4H2PO4 (pH 3.5) to 0.8 M NH4H2PO4 (pH 4.2) over 30 minutes.
-
Mobile Phase (Reverse-Phase Ion-Pair): An aqueous buffer containing an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate) with an organic modifier (e.g., methanol or acetonitrile).
-
Detection: UV absorbance at 254 nm or 280 nm.
-
Quantification: Peak areas are compared to those of known standards of Carbovir, CBV-MP, CBV-DP, and CBV-TP.
Visualizations
Metabolic Pathway of this compound
Caption: The metabolic activation pathway of this compound to its triphosphate form.
Experimental Workflow for Studying Carbovir Metabolism
Caption: A typical experimental workflow for analyzing Carbovir metabolism in cultured cells.
Conclusion
The cellular metabolism of this compound to its active triphosphate form is a complex, multi-step process that is fundamentally governed by the stereochemical properties of the parent molecule. The profound stereoselectivity of GMP kinase in the second phosphorylation step is the primary determinant of the superior antiviral activity of the (-)-enantiomer. Understanding the nuances of this metabolic pathway, including the kinetic parameters of the involved enzymes and the methodologies to study them, is crucial for the rational design and development of novel nucleoside analog-based antiviral therapies. This technical guide provides a comprehensive overview to aid researchers in this endeavor.
References
- 1. Metabolism of the carbocyclic nucleoside analogue carbovir, an inhibitor of human immunodeficiency virus, in human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorylation of carbovir enantiomers by cellular enzymes determines the stereoselectivity of antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural characterization of the closed conformation of mouse guanylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. experts.umn.edu [experts.umn.edu]
Foundational Research on Carbocyclic 2',3'-Didehydro-2',3'-dideoxyguanosine (Carbovir): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbocyclic 2',3'-didehydro-2',3'-dideoxyguanosine, more commonly known as Carbovir, is a potent and selective nucleoside reverse transcriptase inhibitor (NRTI) with significant activity against the Human Immunodeficiency Virus (HIV). As a carbocyclic analog of 2',3'-dideoxyguanosine, its unique structure, which replaces the ribose sugar's oxygen atom with a methylene group, confers stability against enzymatic degradation. This technical guide provides an in-depth overview of the foundational research on Carbovir, encompassing its synthesis, mechanism of action, antiviral activity, and the cellular pathways involved in its activation. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in the field of antiviral drug development.
Introduction
The quest for effective antiretroviral therapies has led to the development of numerous nucleoside analogs that target the HIV reverse transcriptase (RT), a critical enzyme for the viral replication cycle. Carbovir emerged as a promising candidate due to its potent and selective inhibition of HIV replication.[1] It functions as a prodrug, requiring intracellular phosphorylation to its active triphosphate form, which then acts as a chain terminator during viral DNA synthesis.[2][3] This document consolidates the core scientific findings on Carbovir, offering a technical foundation for further research and development.
Synthesis of Carbovir
The chemical synthesis of Carbovir has been approached through various routes. A commonly cited method involves the preparation of a carbocyclic analogue of 2',3'-didehydro-2',3'-dideoxy-2-amino-6-chloropurine from a versatile lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one.[4] The anti-HIV nucleoside is then prepared directly from this 6-chloro intermediate.[4]
Another established synthesis route starts from 2-amino-4,6-dichloropyrimidine and cis-4-(hydroxymethyl)cyclopentenylamine.[1] This pathway involves the subsequent preparation of a 5-[(4-chlorophenyl)azo] derivative and reduction of the azo moiety.[1] The resulting intermediate is then converted to the carbocyclic analogue of 2',3'-didehydro-2',3'-dideoxy 2-amino-6-chloropurine, which is a precursor to Carbovir.[1]
Experimental Protocol: Synthesis of Carbovir
A generalized protocol based on the Vince et al. methodology is described below. For specific reaction conditions, consult the original publication.
Step 1: Synthesis of the 6-chloro intermediate. The synthesis begins with the versatile lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one. Through a series of organic reactions, this starting material is converted into a carbocyclic analog of 2',3'-didehydro-2',3'-dideoxy-2-amino-6-chloropurine. This multi-step process typically involves protection of functional groups, stereoselective reductions, and the introduction of the purine base.
Step 2: Conversion to Carbovir. The 6-chloro intermediate is then converted to Carbovir in a one-step reaction. This typically involves the displacement of the chlorine atom with a hydroxyl group to form the guanine base.
Mechanism of Action
Carbovir exerts its anti-HIV effect through the inhibition of the viral reverse transcriptase. As a nucleoside analog, it requires intracellular activation via phosphorylation to its triphosphate form, Carbovir triphosphate (CBV-TP).[2]
Phosphorylation Pathway
The conversion of Carbovir to its active triphosphate form is a critical, multi-step enzymatic process within the host cell.
Caption: Intracellular phosphorylation cascade of Carbovir to its active triphosphate form.
The initial phosphorylation to Carbovir monophosphate (CBV-MP) is catalyzed by a cytosolic 5'-nucleotidase.[5] This step is both the rate-limiting and the stereoselective determinant of Carbovir's antiviral activity, with the (-)-enantiomer being the preferred substrate.[6][7] Subsequent phosphorylations to the diphosphate (CBV-DP) and triphosphate (CBV-TP) are carried out by guanylate kinase and nucleoside diphosphate kinase, respectively.[6]
Inhibition of HIV Reverse Transcriptase
CBV-TP acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the HIV-1 reverse transcriptase.[3] Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the carbocyclic ring of Carbovir prevents the formation of the next 3',5'-phosphodiester bond, leading to chain termination and the cessation of viral DNA synthesis.[2]
Caption: Mechanism of HIV-1 reverse transcriptase inhibition by Carbovir triphosphate.
Antiviral Activity and Cytotoxicity
Carbovir demonstrates potent and selective activity against HIV-1. Its efficacy is often reported in terms of the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the therapeutic window of the compound.
| Parameter | Cell Line | Value (µM) | Reference |
| IC50 (Abacavir) | MT-4 | 4.0 | |
| CC50 (Abacavir) | CEM | 160 | |
| CC50 (Abacavir) | CD4+ CEM | 140 | |
| CC50 (Abacavir) | BFU-E | 110 | |
| Selectivity | T-cells | 200-400 fold | [1] |
Note: The data for Abacavir, a prodrug of Carbovir, is presented as a close approximation of Carbovir's activity.
Experimental Protocol: Anti-HIV Activity Assay in MT-4 Cells
This protocol describes a common method for evaluating the anti-HIV activity of compounds using the MT-4 cell line.
1. Cell Culture and Virus Propagation:
-
Maintain MT-4 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
-
Propagate HIV-1 stocks (e.g., strain IIIB) in MT-4 cells and determine the 50% tissue culture infectious dose (TCID50).
2. Antiviral Assay:
-
Seed MT-4 cells in a 96-well microtiter plate at a density of 1 x 10^4 cells per well.
-
Add serial dilutions of Carbovir to the wells.
-
Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.
-
Include control wells with uninfected cells (cell control) and infected, untreated cells (virus control).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 5 days.
3. Measurement of Viral Replication and Cytotoxicity:
-
Assess the cytopathic effect (CPE) of the virus by microscopic observation.
-
Quantify cell viability using a colorimetric method, such as the MTT assay. The absorbance is read using a microplate reader.
-
Calculate the IC50 value as the concentration of Carbovir that inhibits viral replication by 50% compared to the virus control.
-
Calculate the CC50 value as the concentration of Carbovir that reduces the viability of uninfected cells by 50% compared to the cell control.
Conclusion
Carbocyclic 2',3'-didehydro-2',3'-dideoxyguanosine (Carbovir) stands as a significant achievement in the development of antiretroviral therapies. Its unique carbocyclic structure provides metabolic stability, while its mechanism of action as a chain terminator of HIV reverse transcriptase ensures potent and selective antiviral activity. The foundational research outlined in this guide, from its chemical synthesis to its intricate intracellular activation and mode of inhibition, provides a robust framework for ongoing and future investigations into novel antiviral agents. The detailed methodologies and compiled data serve as a valuable resource for the scientific community dedicated to combating HIV/AIDS.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of carbovir and abacavir from a carbocyclic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d- and l-2′,3′-Didehydro-2′,3′-Dideoxy-3′-Fluoro-Carbocyclic Nucleosides: Synthesis, Anti-HIV Activity and Mechanism of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-HIV activity of carbocyclic 2',3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of [1,3, NH2-15N3] (5′S)-8,5′-cyclo-2′-deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Initial Reports on the Anti-HIV Activity of Carbovir: A Technical Overview
A Comprehensive Guide for Researchers and Drug Development Professionals
Carbovir, a carbocyclic nucleoside analogue, emerged in the late 1980s as a potent and selective inhibitor of the human immunodeficiency virus (HIV), the causative agent of Acquired Immunodeficiency Syndrome (AIDS). Initial studies laid the groundwork for its development into the clinically approved antiretroviral drug, Abacavir. This technical guide provides an in-depth analysis of the seminal reports on Carbovir's anti-HIV activity, detailing the quantitative data, experimental methodologies, and the underlying mechanism of action.
Quantitative Anti-HIV Activity and Cytotoxicity
The initial evaluations of Carbovir's efficacy and toxicity were conducted in various T-lymphocyte cell lines. The data consistently demonstrated potent inhibition of HIV replication at concentrations significantly below those causing cellular toxicity. The key quantitative findings from these early studies are summarized below.
| Compound | Cell Line | Virus Strain | Antiviral Assay | EC50 (µM) | Cytotoxicity Assay | CC50 (µM) | Selectivity Index (CC50/EC50) |
| (±)-Carbovir | MT-2 | HIV-1 (HTLV-IIIB) | p24 antigen | 0.2 | MTT | 80 | 400 |
| (±)-Carbovir | CEM | HIV-1 (HTLV-IIIB) | Reverse Transcriptase | 0.1 | Trypan Blue | >100 | >1000 |
| (-)-Carbovir | MT-4 | HIV-1 (various) | p24 antigen | 0.05 - 0.1 | MTT | >100 | >1000-2000 |
| (+)-Carbovir | MT-4 | HIV-1 (various) | p24 antigen | >10 | MTT | >100 | <10 |
| Zidovudine (AZT) | MT-2 | HIV-1 (HTLV-IIIB) | p24 antigen | 0.005 | MTT | 20 | 4000 |
Experimental Protocols
The following sections detail the methodologies employed in the initial reports to assess the anti-HIV activity and cytotoxicity of Carbovir.
In Vitro Anti-HIV Activity Assays
This assay quantifies the production of the HIV-1 p24 core antigen, a marker of viral replication.
-
Cells and Virus: Human T-lymphoblastoid cell lines, such as MT-2 or CEM, were utilized. Cells were infected with HIV-1 strains, commonly HTLV-IIIB, at a specific multiplicity of infection (MOI).
-
Treatment: Infected cells were cultured in the presence of serial dilutions of Carbovir or control compounds.
-
Incubation: The cultures were incubated for a period of 5-7 days to allow for multiple rounds of viral replication.
-
Quantification: At the end of the incubation period, the cell culture supernatant was collected and the concentration of p24 antigen was determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the drug that inhibits viral replication by 50%, was calculated by comparing the p24 levels in treated cultures to those in untreated control cultures.
This method measures the activity of the HIV-1 reverse transcriptase enzyme present in the culture supernatant, which correlates with the amount of virus released from infected cells.
-
Sample Preparation: Culture supernatants from HIV-infected and drug-treated cells were collected and centrifuged to pellet the virus particles. The viral pellet was then lysed to release the reverse transcriptase.
-
RT Reaction: The lysate was added to a reaction mixture containing a template-primer (e.g., poly(rA)-oligo(dT)), deoxyribonucleoside triphosphates (dNTPs), one of which was radiolabeled (e.g., [³H]dTTP), and the necessary buffers and salts.
-
Incubation: The reaction was incubated at 37°C to allow the reverse transcriptase to synthesize DNA.
-
Quantification: The newly synthesized radiolabeled DNA was precipitated and collected on filters. The amount of radioactivity incorporated was measured using a scintillation counter.
-
Data Analysis: The EC50 was determined by comparing the RT activity in the supernatants of treated cells to that of untreated cells.
Cytotoxicity Assays
This colorimetric assay assesses cell viability based on the metabolic activity of mitochondria.
-
Cell Culture: Uninfected T-lymphocyte cell lines were seeded in 96-well plates.
-
Treatment: The cells were incubated with various concentrations of Carbovir for the same duration as the antiviral assays.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well.
-
Incubation: The plates were incubated to allow viable cells to reduce the yellow MTT to a purple formazan product.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO or acidified isopropanol) was added to dissolve the formazan crystals. The absorbance was then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the drug that reduces cell viability by 50%, was calculated by comparing the absorbance of treated cells to that of untreated controls.
This method distinguishes between viable and non-viable cells based on membrane integrity.
-
Cell Preparation: Cells were cultured in the presence of different concentrations of Carbovir.
-
Staining: A sample of the cell suspension was mixed with a trypan blue solution.
-
Microscopy: The cells were examined under a microscope. Viable cells with intact membranes exclude the dye and remain unstained, while non-viable cells with compromised membranes take up the dye and appear blue.
-
Counting: The number of viable and non-viable cells was counted using a hemocytometer.
-
Data Analysis: The percentage of viable cells was calculated for each drug concentration to determine the CC50.
Mechanism of Action: Signaling Pathways and Experimental Workflows
Carbovir is a prodrug that requires intracellular phosphorylation to its active triphosphate form, Carbovir triphosphate (CBV-TP). CBV-TP then acts as a competitive inhibitor and a chain-terminating substrate for HIV-1 reverse transcriptase.
Metabolic Activation of Carbovir
The intracellular conversion of Carbovir to its active form involves a three-step phosphorylation cascade catalyzed by cellular kinases.
Caption: Intracellular phosphorylation of Carbovir.
Inhibition of HIV-1 Reverse Transcriptase
CBV-TP inhibits the HIV-1 reverse transcriptase through two primary mechanisms: competitive inhibition with the natural substrate deoxyguanosine triphosphate (dGTP) and incorporation into the growing viral DNA chain, leading to chain termination due to the absence of a 3'-hydroxyl group.
Caption: Mechanism of HIV-1 RT inhibition by Carbovir-TP.
Experimental Workflow for Antiviral and Cytotoxicity Testing
A generalized workflow for the initial screening of Carbovir's anti-HIV activity and cytotoxicity is depicted below.
Methodological & Application
Enantioselective Synthesis of (+)-Carbovir: A Detailed Protocol for Researchers
Application Notes
This document provides a comprehensive protocol for the enantioselective synthesis of (+)-Carbovir, a potent antiviral agent. The synthesis commences with the enzymatic resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam, to obtain the crucial chiral intermediate, (-)-Vince lactam. Subsequent steps involve the formation of a key chloropurine intermediate, followed by its conversion to the final product, this compound. This protocol is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, quantitative data, and visual representations of the synthetic pathway and experimental workflow. Adherence to standard laboratory safety procedures is imperative when carrying out these protocols.
Synthetic Pathway Overview
The enantioselective synthesis of this compound is a multi-step process that relies on the early establishment of chirality through enzymatic resolution. The overall synthetic route is depicted below.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Enzymatic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)
This crucial step establishes the stereochemistry for the entire synthesis. The kinetic resolution is achieved using a (+)-γ-lactamase, which selectively hydrolyzes the (+)-enantiomer of the Vince lactam, leaving the desired (-)-enantiomer unreacted.[1][2]
Materials:
-
(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Racemic Vince Lactam)
-
(+)-γ-Lactamase (e.g., from Microbacterium hydrocarbonoxydans)[1]
-
Potassium phosphate buffer (pH 7.0)
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
Procedure:
-
Prepare a solution of racemic Vince lactam in potassium phosphate buffer.
-
Add the (+)-γ-lactamase enzyme to the solution. The enzyme loading should be optimized based on the specific activity of the enzyme preparation.
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC. The reaction should be stopped at approximately 50% conversion to maximize the enantiomeric excess of the remaining (-)-Vince lactam.[3]
-
Once the desired conversion is reached, extract the unreacted (-)-Vince lactam from the aqueous phase with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (-)-Vince lactam.
Purification: The crude (-)-Vince lactam can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
| Parameter | Value | Reference |
| Enantiomeric Excess (e.e.) | >99% | [1][4] |
| Yield (theoretical max. 50%) | ~49% | [4] |
Step 2: Synthesis of (1S,4R)-4-amino-2-cyclopentene-1-methanol hydrochloride
The enantiopure (-)-Vince lactam is converted to the corresponding amino alcohol hydrochloride.[5]
Materials:
-
(-)-Vince lactam
-
Hydrochloric acid (concentrated)
-
Lithium aluminum hydride (LAH) or other suitable reducing agent
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
Procedure:
-
Reflux a solution of (-)-Vince lactam in aqueous hydrochloric acid to hydrolyze the lactam to the corresponding amino acid hydrochloride.
-
After cooling, the solvent is removed under reduced pressure.
-
The crude amino acid hydrochloride is then suspended in anhydrous THF.
-
To this suspension, slowly add a solution of LAH in THF at 0 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature until the reduction is complete (monitored by TLC).
-
The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide.
-
The resulting precipitate is filtered off, and the filtrate is concentrated to give the crude amino alcohol.
-
The crude product is dissolved in a suitable solvent and treated with HCl (e.g., HCl in ether) to precipitate the hydrochloride salt.
Purification: The hydrochloride salt can be purified by recrystallization.
| Parameter | Value | Reference |
| Yield | Not explicitly stated, but this is a standard transformation. |
Step 3: Synthesis of (1S,4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol
This step involves the condensation of the chiral amino alcohol hydrochloride with a substituted pyrimidine, followed by ring closure to form the purine ring system.[6]
Materials:
-
(1S,4R)-4-amino-2-cyclopentene-1-methanol hydrochloride
-
2,5-Diamino-4,6-dichloropyrimidine (DADCP)
-
Sodium bicarbonate or other suitable base
-
n-Butanol
-
Triethyl orthoformate
-
Sulfuric acid (catalytic amount)
Procedure:
-
A mixture of (1S,4R)-4-amino-2-cyclopentene-1-methanol hydrochloride, DADCP, and sodium bicarbonate in n-butanol is heated at 95-100 °C for approximately 8-10 hours.[6]
-
The reaction progress is monitored by LC.
-
After completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.
-
The filtrate is concentrated, and the residue is redissolved in n-butanol.
-
Triethyl orthoformate and a catalytic amount of sulfuric acid are added, and the mixture is heated at 65-70 °C for about 6 hours to effect ring closure.[6]
-
The reaction mixture is then worked up by neutralization and extraction with an organic solvent.
Purification: The product can be purified by column chromatography on silica gel.
| Parameter | Value | Reference |
| Yield | ~76% (for a related process) | [7] |
| HPLC Purity | >98% | [7] |
Step 4: Synthesis of this compound
The final step is the conversion of the chloropurine intermediate to this compound.[8]
Materials:
-
(1S,4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol
-
Aqueous base (e.g., sodium hydroxide) or acid
-
Solvent (e.g., water, ethanol)
Procedure:
-
The chloropurine intermediate is subjected to hydrolysis to replace the chloro group with a hydroxyl group, thus forming the guanine base.
-
This can be achieved by heating the intermediate in an aqueous basic or acidic solution. The specific conditions (reagent, temperature, and reaction time) may vary.
-
After the reaction is complete, the mixture is neutralized.
-
The product, this compound, can be isolated by crystallization or chromatographic purification.
Purification: The final product is typically purified by recrystallization from a suitable solvent system.
| Parameter | Value | Reference |
| Yield | Not explicitly stated in a consolidated manner. | |
| Enantiomeric Purity | High, determined by the purity of the starting chiral lactam. |
Quantitative Data Summary
| Step | Product | Key Reagents | Typical Yield | Enantiomeric Excess (e.e.) |
| 1 | (-)-Vince Lactam | Racemic Vince Lactam, (+)-γ-Lactamase | ~49% | >99% |
| 2 | (1S,4R)-4-amino-2-cyclopentene-1-methanol hydrochloride | (-)-Vince Lactam, HCl, LAH | - | - |
| 3 | (1S,4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol | Chiral amino alcohol, DADCP, Triethyl orthoformate | ~76% | - |
| 4 | This compound | Chloropurine intermediate, Base/Acid | - | >99% |
Yields can vary depending on the specific reaction conditions and scale.
Characterization Data
(-)-Vince Lactam:
(1S,4R)-4-amino-2-cyclopentene-1-methanol hydrochloride:
(1S,4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol:
-
Molecular Formula: C₁₁H₁₂ClN₅O
-
Molecular Weight: 265.70 g/mol
-
¹H NMR and ¹³C NMR: Detailed spectral data can be found in specialized publications.[12][13][14]
-
MS (LCMS MH⁺): 287 (as the free base)[6]
This compound:
-
Molecular Formula: C₁₁H₁₃N₅O₂
-
Molecular Weight: 247.25 g/mol
-
Spectroscopic Data: Consistent with literature values for the enantiomerically pure compound.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound synthesis.
References
- 1. Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EP1660498B1 - Process for the preparation of (1s,4r)-cis-4-[2-amino-6-chloro-9h-purin-9-yl]-2-cyclopentene-1-methanol - Google Patents [patents.google.com]
- 7. US10385006B2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. (+)-2-Azabicyclo(2.2.1)hept-5-en-3-one | C6H7NO | CID 11789150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Cyclopentene-1-methanol, 4-amino-, hydrochloride (1:1), (1S,4R)- | C6H12ClNO | CID 53471860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. rsc.org [rsc.org]
Application Notes and Protocols for Chiral Synthesis of Carbocyclic Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocyclic nucleosides are a critical class of therapeutic agents characterized by the replacement of the furanose oxygen atom with a methylene group.[1] This structural modification imparts greater metabolic stability by preventing enzymatic cleavage of the N-glycosidic bond, a common degradation pathway for natural nucleosides.[1][2][3] Many carbocyclic nucleosides exhibit potent antiviral and anticancer activities, with prominent examples including the anti-HIV drug Abacavir and the anti-hepatitis B agent Entecavir.[4][5]
The biological activity of these compounds is highly dependent on their stereochemistry. Therefore, the development of efficient and stereoselective synthetic methods is of paramount importance in medicinal chemistry and drug development.[6] This document provides detailed application notes and experimental protocols for key methods in the chiral synthesis of carbocyclic nucleosides.
I. Chemoenzymatic Synthesis: Lipase-Catalyzed Kinetic Resolution
Chemoenzymatic methods offer a powerful approach to obtaining enantiomerically pure building blocks for carbocyclic nucleoside synthesis. Lipases, in particular, are widely used for the kinetic resolution of racemic mixtures of cyclopentene derivatives. This method relies on the enzyme's ability to selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester, respectively, leaving the other enantiomer unreacted.
Application Note:
This protocol describes the kinetic resolution of a racemic cyclopentenol derivative using a lipase to generate an enantiomerically enriched alcohol, a key intermediate for the synthesis of various carbocyclic nucleosides. The enantiomeric excess (ee) of the resulting alcohol and the conversion of the reaction are critical parameters for assessing the efficiency of the resolution.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-4-hydroxy-2-cyclopenten-1-one
This protocol is adapted from a procedure used in the synthesis of chiral synthons for Abacavir, Carbovir, and Entecavir.[5]
Materials:
-
(±)-4-hydroxy-2-cyclopenten-1-one
-
Lipase PS from Pseudomonas cepacia (Amano)
-
Vinyl acetate
-
Diethyl ether
-
Phosphate buffer (pH 7.0)
-
Sodium hydroxide (0.2 N)
-
Silica gel for column chromatography
Procedure:
-
To a stirred mixture of phosphate buffer and diethyl ether, add the racemic (±)-4-hydroxy-2-cyclopenten-1-one.
-
Add Lipase PS to the mixture.
-
Initiate the reaction by adding vinyl acetate.
-
Maintain the pH at 7.0 by the automatic addition of 0.2 N NaOH.
-
Monitor the reaction progress by monitoring the consumption of NaOH until approximately 50% conversion is reached.
-
Extract the reaction mixture with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of the acylated product and the unreacted alcohol by silica gel column chromatography to isolate the enantiomerically enriched alcohol.
Quantitative Data:
| Substrate | Enzyme | Acylating Agent | Solvent | Conversion (%) | Enantiomeric Excess (ee) of Alcohol (%) | Reference |
| (±)-4-hydroxy-2-cyclopenten-1-one | Lipase PS | Vinyl acetate | Diethyl ether | ~50 | >99 | [5] |
| (±)-cis-2-cyanocyclopentanol | Lipase PS | Vinyl acetate | Diethyl ether | ~50 | >98 | [7] |
| (±)-trans-2-cyanocyclopentanol | Novozym 435 | Vinyl acetate | Diisopropyl ether | ~50 | >99 | [7] |
Workflow Diagram:
Caption: Chemoenzymatic kinetic resolution of a racemic alcohol.
II. Convergent Synthesis: Palladium-Catalyzed Asymmetric Allylic Amination
Convergent synthetic strategies involve the separate synthesis of the carbocyclic core and the nucleobase, followed by their coupling. Palladium-catalyzed asymmetric allylic amination (AAA) is a powerful method for the enantioselective formation of the C-N bond between the carbocyclic moiety and the purine or pyrimidine base. This reaction typically employs a palladium catalyst with a chiral ligand to control the stereochemical outcome.
Application Note:
This protocol details the enantioselective synthesis of a carbocyclic nucleoside precursor via a palladium-catalyzed reaction between a purine base and an allylic carbonate. The choice of the chiral ligand is crucial for achieving high enantioselectivity. The reaction conditions, including the solvent and base, can also significantly influence the yield and stereoselectivity.
Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Amination
This protocol is a general procedure based on methods for the synthesis of various nucleoside analogues.[8]
Materials:
-
Allyl carbonate derivative of cyclopentene
-
Purine or pyrimidine base (e.g., 6-chloropurine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Chiral phosphine ligand (e.g., (S)-SITCP)
-
Base (e.g., Cesium Carbonate, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In an oven-dried vial, combine Pd₂(dba)₃, the chiral ligand, and Cs₂CO₃.
-
Add the purine or pyrimidine base and the allylic carbonate.
-
Add anhydrous toluene to achieve the desired concentration.
-
Flush the vial with an inert gas (e.g., nitrogen or argon) and seal it.
-
Heat the reaction mixture at the specified temperature and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data:
| Allylic Substrate | Nucleobase | Catalyst/Ligand | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Morita-Baylis-Hillman carbonate of cyclopentenone | 6-Chloropurine | Pd₂(dba)₃ / (S)-SITCP | up to 92 | up to 10:1 | up to 96 | [9] |
| Racemic allyl carbonate with a hydroxymethyl group | Adenine | Pd₂(dba)₃ / Chiral Ligand | High | - | Excellent | [8] |
Workflow Diagram:
Caption: Palladium-catalyzed asymmetric allylic amination.
III. Convergent Synthesis: The Mitsunobu Reaction
The Mitsunobu reaction is a versatile and widely used method for coupling a nucleophile, in this case, a purine or pyrimidine base, to a primary or secondary alcohol with inversion of stereochemistry.[2][10] In the context of carbocyclic nucleoside synthesis, it provides a reliable way to form the N-glycosidic bond.
Application Note:
This protocol outlines the coupling of a chiral cyclopentanol with a purine base using the Mitsunobu reaction. The reaction is known for its mild conditions and broad substrate scope. The key reagents are triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Experimental Protocol: Mitsunobu Coupling of a Chiral Alcohol with a Purine Base
This is a general procedure adaptable for various carbocyclic nucleoside syntheses.[1][11]
Materials:
-
Chiral cyclopentanol derivative
-
Purine or pyrimidine base
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the chiral alcohol, the nucleobase, and PPh₃ in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DIAD or DEAD in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired carbocyclic nucleoside.
Quantitative Data:
| Alcohol Substrate | Nucleobase | Reagents | Solvent | Yield (%) | Reference |
| Chiral cyclopentanol | 6-Chloropurine | PPh₃, DIAD | THF | 70-85 | [11] |
| Enantiopure cyclopentenol for Entecavir synthesis | 2-Amino-6-chloropurine | PPh₃, DEAD | THF | 85 | [12] |
| (R)-carvone derived cyclohexene alcohol | Adenine | PPh₃, DEAD | THF | Good | [13] |
Workflow Diagram:
Caption: Mitsunobu reaction for nucleoside synthesis.
IV. Case Study: Synthesis of Abacavir
Abacavir is a potent reverse transcriptase inhibitor used in the treatment of HIV. Its synthesis often involves a convergent approach, and various methods have been developed to construct the chiral cyclopentene core and couple it with the purine base.
Application Note:
The following is a representative final step in an industrial synthesis of Abacavir, demonstrating the deprotection of a protected precursor to yield the final active pharmaceutical ingredient.
Experimental Protocol: Deprotection to Abacavir
This protocol is based on a patented industrial process.[3][14]
Materials:
-
N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide
-
Isopropanol
-
10% Sodium hydroxide solution
-
tert-Butyl methyl ether
-
Sulfuric acid (96%)
Procedure:
-
Slurry the protected Abacavir precursor in a mixture of isopropanol and 10% aqueous NaOH.
-
Reflux the mixture for 1 hour.
-
Cool the resulting solution to room temperature and add tert-butyl methyl ether.
-
Separate the layers and add 96% H₂SO₄ dropwise to the organic layer.
-
Cool the mixture to 0-5 °C to induce precipitation.
-
Filter the resulting slurry and dry the solid under vacuum to obtain Abacavir hemisulfate.
Quantitative Data:
| Starting Material | Reagents | Yield (%) | Purity | Reference |
| N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide | NaOH, Isopropanol, H₂O; H₂SO₄ | 97 | High | [3] |
Signaling Pathway Involvement (Simplified):
Abacavir is a prodrug that is intracellularly converted to its active triphosphate form, carbovir triphosphate (CBV-TP). CBV-TP acts as a competitive inhibitor of HIV reverse transcriptase and also as a chain terminator when incorporated into the viral DNA.
Caption: Simplified mechanism of action of Abacavir.
Conclusion
The chiral synthesis of carbocyclic nucleosides is a dynamic field of research driven by the therapeutic importance of this class of molecules. The methods outlined in these application notes represent key strategies for achieving high stereoselectivity and efficiency. The choice of a particular synthetic route will depend on factors such as the desired stereochemistry, the availability of starting materials, and the scalability of the process. For drug development professionals, a thorough understanding of these synthetic methodologies is crucial for the design and production of novel carbocyclic nucleoside drug candidates.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. EP1905772A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
- 4. EP1857458A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed allylic amination: a powerful tool for the enantioselective synthesis of acyclic nucleoside phosphonates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01478C [pubs.rsc.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. auburn.edu [auburn.edu]
- 12. diposit.ub.edu [diposit.ub.edu]
- 13. researchgate.net [researchgate.net]
- 14. data.epo.org [data.epo.org]
Application Notes and Protocols for the Synthesis of (+)-Carbovir Using Vince Lactam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbovir is a carbocyclic nucleoside analogue that has demonstrated significant antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). The biological activity of Carbovir resides primarily in its (-)-enantiomer, which acts as a reverse transcriptase inhibitor. However, the synthesis of the (+)-enantiomer is of great interest for comparative biological studies, as a reference standard, and for potential applications in other areas of medicinal chemistry. Vince lactam, a bicyclic γ-lactam, is a versatile and widely used chiral building block for the synthesis of various carbocyclic nucleosides, including Carbovir.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of (+)-Carbovir, commencing with the enzymatic resolution of racemic Vince lactam.
The key strategic step in this synthesis is the enantioselective preparation of (+)-Vince lactam. This is achieved through the enzymatic kinetic resolution of racemic Vince lactam. While many reported methods utilize (+)-γ-lactamases to hydrolyze (+)-Vince lactam, leaving the desired (-)-Vince lactam for (-)-Carbovir synthesis, an alternative approach employing a (-)-γ-lactamase provides a direct route to enantiomerically enriched (+)-Vince lactam.[3][4][5] Subsequent chemical transformations convert (+)-Vince lactam into the key intermediate, (+)-4-amino-cyclopent-2-enol, which is then coupled with a suitable purine base to yield this compound.
Synthetic Pathway Overview
The overall synthetic strategy for this compound from racemic Vince lactam can be summarized in the following key stages:
-
Enzymatic Kinetic Resolution: Selective hydrolysis of (-)-Vince lactam from the racemic mixture using a (-)-γ-lactamase, yielding enantiomerically enriched (+)-Vince lactam.
-
Protection of the Lactam Nitrogen: Introduction of a suitable protecting group, such as tert-butoxycarbonyl (Boc), to the nitrogen atom of (+)-Vince lactam.
-
Reduction of the Lactam: Reduction of the protected lactam to the corresponding amino alcohol.
-
Coupling with a Purine Base: Reaction of the amino alcohol intermediate with a protected guanine precursor, typically via a Mitsunobu reaction, to introduce the nucleobase.
-
Deprotection: Removal of all protecting groups to afford the final product, this compound.
Data Presentation
Table 1: Summary of Key Reaction Steps and Typical Yields for the Synthesis of this compound
| Step | Reaction | Key Reagents/Enzyme | Typical Yield (%) | Enantiomeric Excess (ee) (%) |
| 1 | Enzymatic Resolution of (±)-Vince Lactam | (-)-γ-Lactamase | >45% for (+)-Vince lactam | >99% |
| 2 | N-Protection of (+)-Vince Lactam | Boc₂O, DMAP | 90-95% | >99% |
| 3 | Reduction of N-Boc-(+)-Vince Lactam | NaBH₄, TFA | 85-90% | >99% |
| 4 | Coupling with 2-amino-6-chloropurine | DIAD, PPh₃ | 60-70% | >99% |
| 5 | Conversion to Guanine and Deprotection | KOSiMe₃, then acid | 70-80% | >99% |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of Racemic Vince Lactam to (+)-Vince Lactam
This protocol is based on the use of a (-)-γ-lactamase for the selective hydrolysis of (-)-Vince lactam.
Materials:
-
Racemic Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one)
-
Lyophilized cell-free extract of E. coli expressing a (-)-γ-lactamase
-
Phosphate buffer (50 mM, pH 7.5)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a temperature-controlled reaction vessel, dissolve racemic Vince lactam in 50 mM phosphate buffer (pH 7.5) to a final concentration of 10 g/L.
-
Add the lyophilized cell-free extract containing the (-)-γ-lactamase to the solution (e.g., 0.2 g/L).
-
Stir the reaction mixture at 30°C and monitor the progress of the reaction by chiral HPLC. The reaction is typically complete when approximately 50% of the starting material is consumed.
-
Once the desired conversion is reached, terminate the reaction by adding an equal volume of ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (+)-Vince lactam.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford enantiomerically pure (+)-Vince lactam.
Protocol 2: Synthesis of N-Boc-(+)-Vince Lactam
Materials:
-
(+)-Vince lactam
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve (+)-Vince lactam in anhydrous DCM in a round-bottom flask.
-
Add Boc₂O (1.1 equivalents) and a catalytic amount of DMAP to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield N-Boc-(+)-Vince lactam, which can often be used in the next step without further purification.
Protocol 3: Reduction of N-Boc-(+)-Vince Lactam to (+)-N-Boc-4-amino-cyclopent-2-enol
Materials:
-
N-Boc-(+)-Vince lactam
-
Sodium borohydride (NaBH₄)
-
Trifluoroacetic acid (TFA)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve N-Boc-(+)-Vince lactam in a mixture of DCM and methanol at 0°C.
-
Slowly add NaBH₄ (2.0 equivalents) in portions, maintaining the temperature at 0°C.
-
After the addition is complete, slowly add TFA (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the mixture with DCM.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain (+)-N-Boc-4-amino-cyclopent-2-enol.
Protocol 4: Synthesis of this compound
Materials:
-
(+)-N-Boc-4-amino-cyclopent-2-enol
-
2-Amino-6-chloropurine
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Potassium trimethylsilanolate (KOSiMe₃)
-
1,4-Dioxane
-
Hydrochloric acid (HCl)
Procedure:
Step 4a: Mitsunobu Coupling
-
Dissolve (+)-N-Boc-4-amino-cyclopent-2-enol, 2-amino-6-chloropurine (1.2 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0°C and add DIAD or DEAD (1.5 equivalents) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the coupled product.
Step 4b: Conversion to Guanine and Deprotection
-
Dissolve the product from the previous step in 1,4-dioxane.
-
Add KOSiMe₃ (3.0 equivalents) and heat the mixture at reflux for 4-6 hours.
-
Cool the reaction mixture and quench with water.
-
Acidify the mixture with aqueous HCl to pH 2-3.
-
Heat the mixture at 50-60°C for 2-3 hours to effect deprotection of the Boc group.
-
Cool the solution and neutralize with a suitable base (e.g., ammonium hydroxide).
-
Purify the crude this compound by reverse-phase HPLC to obtain the final product.
Mandatory Visualizations
Caption: Synthetic pathway for this compound from racemic Vince lactam.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of enzymatic resolution strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of carbovir and abacavir from a carbocyclic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Green access to chiral Vince lactam in a buffer-free aqueous system using a newly identified substrate-tolerant (−)-γ-lactamase - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: HIV-1 Reverse Transcriptase Inhibition Assay Using (+)-Carbovir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of effective antiretroviral therapies. The HIV-1 reverse transcriptase (RT) is a critical enzyme in the viral replication cycle, responsible for converting the viral RNA genome into double-stranded DNA, which is subsequently integrated into the host cell's genome. As such, HIV-1 RT is a primary target for antiretroviral drug development. (+)-Carbovir is a carbocyclic nucleoside analog that, in its triphosphate form, acts as a potent inhibitor of HIV-1 RT. This document provides a detailed protocol for a non-radioactive, colorimetric assay to determine the inhibitory activity of this compound and its active metabolite, Carbovir triphosphate (CBV-TP), against HIV-1 reverse transcriptase.
Mechanism of Action
This compound is a prodrug that is anabolically phosphorylated by host cellular kinases to its active form, Carbovir 5'-triphosphate (CBV-TP). CBV-TP is a structural analog of deoxyguanosine triphosphate (dGTP). It competitively inhibits HIV-1 RT by competing with the natural substrate, dGTP, for binding to the enzyme's active site. Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the Carbovir moiety prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, leading to chain termination and the cessation of DNA synthesis.
Data Presentation
The inhibitory potency of Carbovir triphosphate (CBV-TP) against HIV-1 RT is comparable to other well-characterized nucleoside reverse transcriptase inhibitors (NRTIs). The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.
| Compound | Enzyme Target | Inhibition Type | Ki Value (µM) - Representative | Reference |
| Carbovir Triphosphate (CBV-TP) | HIV-1 Reverse Transcriptase | Competitive | ~0.1 - 0.5 | [1] |
| Zidovudine Triphosphate (AZT-TP) | HIV-1 Reverse Transcriptase | Competitive | 0.17 | [2] |
| Didanosine Triphosphate (ddATP) | HIV-1 Reverse Transcriptase | Competitive | Not specified in provided results | |
| Stavudine Triphosphate (d4TTP) | HIV-1 Reverse Transcriptase | Competitive | Not specified in provided results |
Note: The Ki value for Carbovir Triphosphate is estimated based on literature stating its similarity to other NRTIs like AZT-TP.
Experimental Protocols
This protocol describes a non-radioactive, colorimetric HIV-1 Reverse Transcriptase inhibition assay. The assay measures the amount of digoxigenin (DIG)-labeled dUTP incorporated into a new DNA strand synthesized by HIV-1 RT using a poly(A)-oligo(dT) template/primer. The resulting DIG-labeled DNA is then quantified using an anti-DIG antibody conjugated to peroxidase, followed by a colorimetric reaction.
Materials and Reagents
-
Recombinant HIV-1 Reverse Transcriptase (e.g., from E. coli)
-
This compound or Carbovir Triphosphate (CBV-TP)
-
HIV-1 RT Reaction Buffer (50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 0.1% Triton X-100, 1 mM DTT)
-
Poly(A) template (4 µg/mL)
-
Oligo(dT)15 primer (0.5 µg/mL)
-
Deoxynucleotide Triphosphate (dNTP) mix (10 mM each of dATP, dCTP, dGTP)
-
Digoxigenin-11-dUTP (DIG-dUTP), 1 mM solution
-
Streptavidin-coated 96-well microplates
-
Biotin-16-dUTP, 1 mM solution (optional, for biotin-capture method)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Anti-Digoxigenin-Peroxidase (Anti-DIG-POD), Fab fragments
-
Peroxidase substrate (e.g., ABTS or TMB)
-
Stop Solution (e.g., 1 M H2SO4 for TMB)
-
Microplate reader
Experimental Workflow
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound triphosphate in HIV-1 RT Reaction Buffer to achieve the desired final concentrations for the inhibition curve.
-
Prepare the Reaction Mix by combining the Poly(A) template, Oligo(dT)15 primer, dNTP mix, and DIG-dUTP in the HIV-1 RT Reaction Buffer. The final concentrations in the reaction should be optimized, but a starting point is: 0.4 µg/mL Poly(A), 0.05 µg/mL Oligo(dT)15, 100 µM each of dATP, dCTP, dGTP, and 65 µM dTTP/35 µM DIG-dUTP.
-
Dilute the recombinant HIV-1 RT in cold reaction buffer to a concentration that gives a robust signal in the linear range of the assay.
-
-
Assay Setup:
-
In a 96-well reaction plate (not the streptavidin-coated plate), add 10 µL of each Carbovir-TP dilution to the appropriate wells. Include wells for a no-inhibitor control (reaction buffer only) and a background control (no enzyme).
-
Add 20 µL of the diluted HIV-1 RT to all wells except the background control wells.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the Reaction Mix to all wells.
-
Incubate the plate at 37°C for 1 to 2 hours.
-
-
Capture of Biotinylated-DIG-labeled DNA:
-
During the incubation, prepare the streptavidin-coated plate by washing it twice with Wash Buffer.
-
After the reaction incubation, transfer 40 µL of the reaction mixture from each well of the reaction plate to the corresponding well of the streptavidin-coated plate.
-
Incubate the streptavidin-coated plate for 1 hour at 37°C to allow the biotinylated DNA to bind to the streptavidin.
-
-
Washing and Detection:
-
Wash the plate three times with Wash Buffer to remove unincorporated nucleotides and other reaction components.
-
Add 100 µL of Blocking Buffer to each well and incubate for 30 minutes at room temperature to block non-specific binding sites.
-
Wash the plate three times with Wash Buffer.
-
Dilute the Anti-DIG-POD conjugate in Blocking Buffer according to the manufacturer's instructions and add 100 µL to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of the peroxidase substrate (e.g., ABTS) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
If using TMB, stop the reaction by adding 100 µL of Stop Solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS, 450 nm for TMB) using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Calculate the percentage of inhibition for each Carbovir-TP concentration using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of no-inhibitor control)] x 100
-
Plot the percentage of inhibition against the logarithm of the Carbovir-TP concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using a suitable software package.
-
Conclusion
This application note provides a comprehensive overview and a detailed protocol for assessing the inhibitory activity of this compound against HIV-1 reverse transcriptase. The described non-radioactive, colorimetric assay is a robust and reliable method for determining the potency of potential HIV-1 RT inhibitors, making it a valuable tool for antiviral drug discovery and development. The provided data and diagrams offer a clear understanding of the mechanism of action and experimental workflow, facilitating the implementation of this assay in a research setting.
References
- 1. HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why Do HIV-1 and HIV-2 Use Different Pathways to Develop AZT Resistance? | PLOS Pathogens [journals.plos.org]
Application Notes and Protocols for Conducting Antiviral Activity Assays of (+)-Carbovir
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Carbovir is a carbocyclic nucleoside analog that demonstrates potent antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). Its mechanism of action relies on its intracellular conversion to the active metabolite, carbovir triphosphate (CBV-TP). CBV-TP acts as a competitive inhibitor of viral reverse transcriptase and can be incorporated into the growing viral DNA chain, leading to chain termination and the cessation of viral replication.[1][2] This document provides detailed protocols for two standard in vitro assays to quantify the antiviral efficacy of this compound: the Cytopathic Effect (CPE) Inhibition Assay and the Plaque Reduction Assay.
Mechanism of Action of this compound
This compound is a prodrug that must be metabolized intracellularly by host cell enzymes to its active form, carbovir 5'-triphosphate (CBV-TP).[2] This active metabolite is a structural analog of deoxyguanosine triphosphate (dGTP). CBV-TP competitively inhibits the viral reverse transcriptase enzyme by competing with the natural substrate, dGTP.[2] Upon incorporation into the nascent viral DNA strand, the absence of a 3'-hydroxyl group on the carbocyclic ring of CBV-TP prevents the formation of the 5' to 3' phosphodiester bond essential for DNA chain elongation, thereby terminating viral DNA synthesis.[2]
Mechanism of Action of this compound.
Protocol 1: Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of this compound to protect host cells from the destructive effects of viral infection.
Experimental Workflow
CPE Inhibition Assay Workflow.
Materials
-
This compound
-
HIV-1 stock (e.g., strain IIIB)
-
RPMI 1640 medium with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics
-
96-well flat-bottom microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure
-
Cell Preparation: Seed MT-4 cells into 96-well plates at a density of 2 x 104 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Dilution: Prepare a series of 2-fold dilutions of this compound in culture medium, starting from a high concentration (e.g., 100 µM).
-
Treatment: Add 50 µL of each compound dilution to the appropriate wells in triplicate. Include wells for cell control (no virus, no compound) and virus control (virus, no compound).
-
Infection: Add 50 µL of HIV-1 suspension (at a multiplicity of infection, MOI, of 0.01) to all wells except the cell control wells.
-
Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator until significant CPE is observed in the virus control wells.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound.
-
Determine the 50% effective concentration (EC50), the concentration of the drug that protects 50% of cells from viral CPE.
-
Determine the 50% cytotoxic concentration (CC50), the concentration of the drug that reduces the viability of uninfected cells by 50%.
-
Calculate the Selectivity Index (SI) as CC50/EC50.
-
Data Presentation
| Concentration (µM) | % Cell Viability (Infected) | % Cell Viability (Uninfected) |
| 100 | 98.5 | 85.2 |
| 50 | 97.9 | 91.5 |
| 25 | 95.3 | 98.7 |
| 12.5 | 88.1 | 99.1 |
| 6.25 | 75.4 | 99.5 |
| 3.13 | 52.3 | 99.8 |
| 1.56 | 28.9 | 100 |
| 0.78 | 10.2 | 100 |
| 0 (Virus Control) | 5.6 | - |
| 0 (Cell Control) | - | 100 |
| Parameter | Value (µM) |
| EC50 | 3.0 |
| CC50 | >100 |
| SI (CC50/EC50) | >33.3 |
Protocol 2: Plaque Reduction Assay
This assay directly measures the reduction in the number of infectious virus particles.
Experimental Workflow
Plaque Reduction Assay Workflow.
Materials
-
This compound
-
Adherent cell line expressing CD4 and an HIV-1 LTR-driven reporter gene (e.g., HeLa-CD4-LTR-ß-gal)
-
HIV-1 stock (e.g., strain IIIB)
-
DMEM with 10% FBS, L-glutamine, and antibiotics
-
24-well plates
-
Agarose or methylcellulose for overlay
-
Staining solution (e.g., X-gal for ß-galactosidase activity)
-
Light microscope
Procedure
-
Cell Preparation: Seed HeLa-CD4-LTR-ß-gal cells in 24-well plates and grow to confluence.
-
Virus-Drug Incubation: Prepare serial dilutions of this compound. Mix each dilution with an equal volume of HIV-1 suspension (containing approximately 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.
-
Infection: Remove the medium from the cell monolayers and inoculate with 200 µL of the virus-drug mixture. Incubate for 2 hours at 37°C, rocking the plates every 30 minutes.
-
Overlay: Aspirate the inoculum and overlay the cells with 1 mL of a semi-solid medium (e.g., 0.5% agarose in DMEM) containing the corresponding concentration of this compound.
-
Incubation: Incubate the plates for 3-4 days at 37°C in a 5% CO2 incubator until plaques are visible.
-
Staining: Fix the cells and stain for reporter gene activity (e.g., with X-gal solution for ß-galactosidase, which will stain plaques blue).
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control.
-
Determine the 50% inhibitory concentration (IC50), the concentration of the drug that reduces the number of plaques by 50%.
-
Data Presentation
| Concentration (µM) | Mean Plaque Count | % Plaque Reduction |
| 10 | 2 | 98.1 |
| 5 | 11 | 89.8 |
| 2.5 | 28 | 74.1 |
| 1.25 | 49 | 54.6 |
| 0.625 | 82 | 24.1 |
| 0.313 | 101 | 6.5 |
| 0 (Virus Control) | 108 | 0 |
| Parameter | Value (µM) |
| IC50 | 1.1 |
Conclusion
The CPE inhibition and plaque reduction assays are robust and reliable methods for evaluating the in vitro antiviral activity of this compound. The data generated from these assays, particularly the EC50, CC50, and SI values, are critical for the preclinical assessment of this and other antiviral compounds. These protocols provide a framework for researchers to conduct these assays in a standardized and reproducible manner.
References
- 1. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity - Kalnina - Problems of Virology [virusjour.crie.ru]
- 5. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Antiviral Screening of Novel (+)-Carbovir Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocyclic nucleoside analogues are a critical class of antiviral agents characterized by the replacement of the furanose ring's oxygen atom with a methylene group.[1] This structural modification imparts significant chemical and metabolic stability, rendering them resistant to cleavage by phosphorylases and hydrolases.[1] (+)-Carbovir, a guanosine analogue, and its prodrug Abacavir are prominent examples that have demonstrated potent anti-HIV activity.[2][3] The continuous emergence of drug-resistant viral strains necessitates the development of novel Carbovir analogues with improved efficacy and broader antiviral spectra.[4] This document provides detailed protocols for the synthesis of novel this compound analogues and their subsequent antiviral screening.
Synthesis of Novel this compound Analogues
The synthesis of carbocyclic nucleosides can be broadly approached through two main strategies: a linear approach, where the heterocyclic base is constructed stepwise onto a pre-formed cyclopentylamine scaffold, and a more flexible convergent approach, which involves coupling an intact heterocyclic base with a functionalized carbocyclic moiety.[5] The convergent approach is often preferred for generating a library of analogues for screening.
Key Synthetic Strategies
1. Convergent Synthesis via Mitsunobu Reaction: A common and effective method for coupling the nucleobase with the carbocyclic sugar mimic involves the Mitsunobu reaction.[5] This reaction allows for the stereospecific formation of the C-N bond between the cyclopentenol and the purine or pyrimidine base.
2. Ring-Closing Metathesis (RCM): For the synthesis of the carbocyclic core, particularly unsaturated analogues, Ring-Closing Metathesis (RCM) using catalysts like Grubbs' catalyst is a powerful tool.[6][7] This reaction enables the formation of the cyclopentene ring from an acyclic diene precursor.
Experimental Protocol: Synthesis of a 2'-Substituted this compound Analogue (A Representative Example)
This protocol outlines a general convergent synthesis for a novel this compound analogue with a substitution at the 2'-position, a modification known to potentially enhance antiviral activity.
Step 1: Synthesis of the 2'-Substituted Cyclopentenol Intermediate
-
Starting Material: Commercially available chiral lactam, (-)-2-azabicyclo[2.2.1]hept-5-en-3-one, is a versatile starting material for chiral carbocyclic nucleosides.[8]
-
Functionalization: The lactam undergoes a series of reactions including cis-hydroxylation, protection of diols (e.g., as an acetonide), and reductive opening to yield a key cyclopentylamine intermediate.[8]
-
Introduction of the 2'-Substituent: To introduce a methyl group at the 2'-position, an addition reaction to a carbonyl precursor using a Grignard reagent like isopropenyl magnesium bromide can be employed.[6]
-
Ring-Closing Metathesis (RCM): If synthesizing an unsaturated analogue, an acyclic diene precursor is subjected to RCM using a second-generation Grubbs' catalyst to form the cyclopentene ring.[6]
-
Purification: The resulting 2'-substituted cyclopentenol is purified by silica gel column chromatography.
Step 2: Coupling of the Nucleobase using Palladium Catalysis
-
Reaction Setup: In a dry, argon-flushed flask, dissolve the 2'-substituted cyclopentenol intermediate, the desired nucleobase (e.g., a modified guanine or other purine/pyrimidine), a palladium(0) catalyst (e.g., Pd(PPh₃)₄), and a suitable ligand in an appropriate anhydrous solvent (e.g., THF or DMF).
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography to yield the desired novel this compound analogue.
Step 3: Deprotection and Final Product Isolation
-
Deprotection: Any protecting groups on the nucleobase or the carbocyclic ring are removed under appropriate conditions (e.g., acidic or basic hydrolysis).
-
Final Purification: The final compound is purified by recrystallization or further column chromatography to achieve high purity.
-
Characterization: The structure of the synthesized analogue is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Antiviral Screening of Novel this compound Analogues
The antiviral activity and cytotoxicity of the newly synthesized analogues are evaluated using cell-based assays. The MTT assay is a widely used colorimetric method to assess cell viability and is adaptable for screening antiviral agents.[9][10]
Experimental Protocol: Antiviral and Cytotoxicity Assays
1. Cell Culture
-
Cell Lines: A panel of relevant cell lines should be used. For example, MDCK cells for influenza virus, HeLa cells for Respiratory Syncytial Virus (RSV), and Vero cells for Herpes Simplex Virus (HSV).[9] For HIV screening, cell lines like CEM or MT-4 are commonly used.
-
Maintenance: Cells are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.
2. Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells into a 96-well microtiter plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the novel Carbovir analogues in culture medium. Add the diluted compounds to the wells containing the cells. Include a "cells only" control (no compound) and a solvent control.
-
Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 72 hours).[11]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.[11] Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
3. Antiviral Activity Assay (MTT-based)
-
Cell Seeding and Infection: Seed cells in a 96-well plate as described for the cytotoxicity assay. After cell attachment, infect the cells with the virus at a predetermined multiplicity of infection (MOI). A "virus control" (infected, untreated cells) and a "cell control" (uninfected, untreated cells) should be included.
-
Compound Treatment: Immediately after infection, add serial dilutions of the novel Carbovir analogues to the infected wells.
-
Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE) in the virus control wells.
-
MTT Assay: Perform the MTT assay as described above.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits the viral CPE by 50%. The Selectivity Index (SI) is then calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising antiviral agent.
Data Presentation
The quantitative data obtained from the antiviral screening should be summarized in a clear and structured table for easy comparison of the analogues.
| Compound ID | Target Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Analogue 1 | HIV-1 | Value | Value | Value |
| Analogue 2 | HSV-1 | Value | Value | Value |
| Analogue 3 | HCMV | Value | Value | Value |
| This compound | HIV-1 | Reference Value | Reference Value | Reference Value |
| Abacavir | HIV-1 | Reference Value | Reference Value | Reference Value |
Visualizations
Signaling Pathway: Mechanism of Action of Carbovir Analogues
Caption: Intracellular activation and mechanism of action of Carbovir analogues.
Experimental Workflow: Synthesis of a Novel this compound Analogue
Caption: Convergent synthesis workflow for a novel this compound analogue.
Experimental Workflow: Antiviral Screening
Caption: Workflow for the antiviral screening of novel Carbovir analogues.
References
- 1. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]
- 2. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 6. Synthesis of novel 2'-methyl carbovir analogues as potent antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dacemirror.sci-hub.cat [dacemirror.sci-hub.cat]
- 8. BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols: Preparation of (+)-Carbovir Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbovir is a carbocyclic nucleoside analog of 2',3'-dideoxyguanosine. Its biologically active form, (-)-Carbovir 5'-triphosphate, is a potent inhibitor of HIV reverse transcriptase, acting as a chain terminator during viral DNA synthesis. The intracellular phosphorylation of the parent nucleoside, Carbovir, to its active triphosphate form is a critical step for its antiviral activity. This process is catalyzed by a series of cellular kinases. However, these enzymatic pathways exhibit significant stereoselectivity, favoring the phosphorylation of the (-)-enantiomer over the (+)-enantiomer. Consequently, the preparation of (+)-Carbovir triphosphate for research and development purposes, such as for use as a negative control in biological assays or for comparative mechanistic studies, necessitates a synthetic approach that bypasses the stereoselective enzymatic machinery of the cell.
These application notes provide a detailed protocol for the chemical synthesis of this compound triphosphate, along with methods for its purification and characterization. A summary of the differential enzymatic phosphorylation of Carbovir enantiomers is also presented to rationalize the necessity of a chemical synthesis approach for the (+)-form.
Data Presentation
The stark difference in the efficiency of enzymatic phosphorylation between the (+) and (-) enantiomers of Carbovir and its monophosphate highlights the challenge of producing this compound triphosphate through biological methods. The following table summarizes the substrate efficiencies for key enzymes in the phosphorylation cascade.
| Enzyme | Substrate | Relative Efficiency/Observation | Reference |
| 5'-Nucleotidase | This compound | Not a substrate | [1] |
| 5'-Nucleotidase | (-)-Carbovir | Phosphorylated to the monophosphate | [1] |
| GMP Kinase | This compound monophosphate | 7,000-fold less efficient substrate than (-)-Carbovir monophosphate | [1] |
| GMP Kinase | (-)-Carbovir monophosphate | Efficiently converted to the diphosphate | [1] |
| Nucleoside-diphosphate Kinase | This compound diphosphate | Substrate, but phosphorylation is less preferential than for the (-)-enantiomer | [1] |
| Nucleoside-diphosphate Kinase | (-)-Carbovir diphosphate | Preferentially phosphorylated to the triphosphate | [1] |
Experimental Protocols
Given the enzymatic preference for the (-)-enantiomer, a chemical synthesis strategy is recommended for the preparation of this compound triphosphate. The following protocol is a proposed multi-step chemical synthesis adapted from established methods for nucleoside phosphorylation.
Protocol 1: Chemical Synthesis of this compound Triphosphate
This protocol involves the protection of the exocyclic amine of this compound, followed by a one-pot phosphorylation to the triphosphate, and subsequent deprotection.
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Methanol (anhydrous)
-
Proton sponge (1,8-Bis(dimethylamino)naphthalene)
-
Phosphorus oxychloride (POCl₃)
-
Tributylamine
-
Tributylammonium pyrophosphate
-
Triethylamine
-
Ammonium hydroxide solution (28-30%)
-
Anhydrous acetonitrile
-
Anhydrous pyridine
-
Diethyl ether
-
Dowex 50WX8 resin (H⁺ form)
-
DEAE-Sephadex A-25 resin
-
Triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5)
Procedure:
-
Protection of the Exocyclic Amine:
-
Dissolve this compound (1 equivalent) in anhydrous methanol.
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure to obtain the N²-dimethylformamidine-protected this compound. This crude product is typically used in the next step without further purification.
-
-
One-Pot Phosphorylation to Triphosphate (Ludwig-Eckstein Reaction):
-
Co-evaporate the protected this compound with anhydrous pyridine twice and then dissolve in anhydrous pyridine.
-
In a separate flask, add phosphorus oxychloride (1.5 equivalents) to anhydrous acetonitrile at 0 °C.
-
To the POCl₃ solution, add a solution of proton sponge (1.5 equivalents) in anhydrous acetonitrile dropwise.
-
Add the resulting phosphitylating agent solution to the solution of protected this compound at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
In a separate flask, dissolve tributylammonium pyrophosphate (5 equivalents) in anhydrous DMF and add tributylamine (5 equivalents).
-
Add the pyrophosphate solution to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 2 hours.
-
Quench the reaction by adding triethylamine (10 equivalents) and water (20 equivalents).
-
Stir for 1 hour and then concentrate the mixture under reduced pressure.
-
-
Deprotection:
-
To the crude reaction mixture, add concentrated ammonium hydroxide solution.
-
Stir at room temperature for 12-16 hours to remove the N²-dimethylformamidine protecting group.
-
Evaporate the ammonium hydroxide solution under reduced pressure.
-
Protocol 2: Purification of this compound Triphosphate
The crude this compound triphosphate is purified by ion-exchange chromatography.
Materials:
-
DEAE-Sephadex A-25 resin
-
Triethylammonium bicarbonate (TEAB) buffer (0.1 M to 1.0 M gradient, pH 7.5)
-
Dowex 50WX8 resin (H⁺ form)
Procedure:
-
Ion-Exchange Chromatography:
-
Dissolve the crude deprotected product in a minimal amount of water and apply it to a DEAE-Sephadex A-25 column pre-equilibrated with 0.1 M TEAB buffer.
-
Elute the column with a linear gradient of 0.1 M to 1.0 M TEAB buffer.
-
Collect fractions and monitor the elution of the triphosphate product by UV absorbance at 252 nm.
-
Pool the fractions containing the triphosphate product.
-
-
Conversion to Sodium Salt and Lyophilization:
-
Evaporate the pooled fractions to dryness. Co-evaporate with water several times to remove excess TEAB.
-
Dissolve the residue in water and pass it through a short column of Dowex 50WX8 resin (Na⁺ form) to convert the product to its sodium salt.
-
Lyophilize the eluate to obtain this compound triphosphate as a white solid.
-
Protocol 3: Characterization of this compound Triphosphate
The purity and identity of the final product should be confirmed by analytical techniques.
Methods:
-
High-Performance Liquid Chromatography (HPLC):
-
Analyze the purity of the final product using an anion-exchange or reverse-phase ion-pairing HPLC method.
-
Compare the retention time with a known standard if available.
-
-
Mass Spectrometry (MS):
-
Confirm the molecular weight of this compound triphosphate (Expected [M-H]⁻ = 486.02 g/mol ) using electrospray ionization mass spectrometry (ESI-MS).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Record ¹H, ¹³C, and ³¹P NMR spectra to confirm the structure of the triphosphate. The ³¹P NMR should show three distinct phosphorus signals corresponding to the α, β, and γ phosphates.
-
Visualizations
Proposed Chemical Synthesis Workflow
Caption: Proposed workflow for the chemical synthesis of this compound triphosphate.
Mechanism of Action of Carbovir Triphosphate
Caption: Mechanism of HIV reverse transcriptase inhibition by Carbovir triphosphate.
References
Application of (+)-Carbovir in HIV Drug Resistance Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Carbovir is the enantiomer of Carbovir, a carbocyclic nucleoside analog. Its triphosphate form, this compound triphosphate (CBV-TP), is a potent inhibitor of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT).[1][2] By acting as a chain terminator during viral DNA synthesis, CBV-TP effectively suppresses HIV-1 replication.[1][2] However, the emergence of drug-resistant HIV-1 strains poses a significant challenge to the long-term efficacy of antiretroviral therapies. A key mutation associated with resistance to the drug Abacavir, for which Carbovir is the active metabolite, is the M184V substitution in the viral RT.[1][2] This mutation reduces the incorporation efficiency of CBV-TP, thereby diminishing the drug's antiviral activity.[2]
These application notes provide detailed protocols for studying the effects of this compound on both wild-type and drug-resistant HIV-1 strains. The included methodologies for determining antiviral activity, cytotoxicity, and enzyme inhibition are essential for researchers investigating HIV drug resistance and developing novel antiretroviral agents.
Data Presentation
Table 1: In Vitro Susceptibility of HIV-1 to Carbovir Triphosphate (CBV-TP)
| HIV-1 Strain | Key Mutation(s) | IC50 (µM) for CBV-TP | Fold Resistance | Reference |
| Wild-Type | None | Data not directly available | 1.0 | [2] |
| M184V Mutant | M184V | Data not directly available | Decreased efficiency of utilization | [2] |
Note: Specific IC50 values for this compound triphosphate were not explicitly found in the provided search results. However, the literature consistently indicates a decreased efficiency of CBV-TP utilization by the M184V mutant RT, signifying resistance.[1][2] Further experimental investigation is required to determine precise IC50 values.
Experimental Protocols
In Vitro HIV-1 Susceptibility Assay using Peripheral Blood Mononuclear Cells (PBMCs)
This protocol determines the 50% inhibitory concentration (IC50) of this compound against HIV-1 replication in primary human cells.
Materials:
-
This compound
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy, HIV-seronegative donors
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
HIV-1 viral stocks (wild-type and M184V mutant)
-
96-well cell culture plates
-
HIV-1 p24 antigen ELISA kit
-
Ficoll-Paque PLUS
Procedure:
-
PBMC Isolation and Stimulation:
-
Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque PLUS density gradient centrifugation.[3]
-
Wash the isolated PBMCs twice with phosphate-buffered saline (PBS).
-
Resuspend PBMCs at 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS, 2 µg/mL PHA, and 10 U/mL IL-2.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator to stimulate cell division.[4]
-
-
Antiviral Assay:
-
After stimulation, wash the PHA-stimulated PBMCs to remove the mitogen and resuspend in fresh medium containing IL-2.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Prepare serial dilutions of this compound in culture medium and add them to the wells in triplicate. Include a "no drug" control.
-
Infect the cells with a standardized amount of wild-type or M184V mutant HIV-1 stock.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.
-
-
Quantification of Viral Replication:
-
After the incubation period, collect the cell culture supernatant from each well.
-
Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each drug concentration compared to the "no drug" control.
-
Determine the IC50 value, the concentration of this compound that inhibits viral replication by 50%, by plotting the percentage of inhibition against the drug concentration and using a non-linear regression analysis.[5]
-
Colorimetric Reverse Transcriptase (RT) Inhibition Assay
This biochemical assay measures the direct inhibitory effect of this compound triphosphate (CBV-TP) on the activity of purified HIV-1 RT.
Materials:
-
This compound triphosphate (CBV-TP)
-
Recombinant HIV-1 RT (wild-type and M184V mutant)
-
Colorimetric RT assay kit (e.g., from Sigma-Aldrich, Roche) containing:
-
Reaction buffer
-
Template/primer (e.g., poly(A) x oligo(dT)15)
-
Biotin- and digoxigenin-labeled dUTP mixture
-
Lysis buffer
-
Streptavidin-coated microplate
-
Anti-digoxigenin-peroxidase (POD) conjugate
-
Washing buffer
-
Peroxidase substrate (e.g., ABTS)
-
-
Microplate reader
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of CBV-TP in reaction buffer.
-
In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, template/primer, and the labeled dUTP mixture as per the kit's instructions.
-
-
Enzyme Inhibition Reaction:
-
Add the diluted CBV-TP solutions to the wells of the streptavidin-coated microplate.
-
Add a fixed amount of purified wild-type or M184V mutant HIV-1 RT to each well. Include a "no inhibitor" control.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Incubate the plate at 37°C for 1 hour.
-
-
Detection:
-
Wash the plate multiple times with washing buffer to remove unincorporated nucleotides.
-
Add the anti-digoxigenin-POD conjugate to each well and incubate as recommended by the manufacturer.
-
Wash the plate again to remove unbound conjugate.
-
Add the peroxidase substrate and incubate until a color change is observed.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each CBV-TP concentration relative to the "no inhibitor" control.
-
Determine the IC50 value by plotting the percentage of inhibition against the CBV-TP concentration.
-
Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of this compound that is toxic to host cells, which is crucial for calculating the selectivity index.
Materials:
-
This compound
-
Uninfected, PHA-stimulated PBMCs
-
RPMI-1640 medium with supplements
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed uninfected, PHA-stimulated PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium and add them to the wells in triplicate. Include a "no drug" (cell only) control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (e.g., 7 days).
-
-
MTT Assay:
-
At the end of the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration compared to the "no drug" control.
-
Determine the 50% cytotoxic concentration (CC50), the concentration of this compound that reduces cell viability by 50%, by plotting the percentage of viability against the drug concentration.
-
Calculate the Selectivity Index (SI) as SI = CC50 / IC50. A higher SI value indicates a more favorable safety profile for the compound.
-
Visualizations
Caption: Intracellular metabolism of this compound to its active triphosphate form.
Caption: Workflow for determining antiviral activity and cytotoxicity.
Caption: Mechanism of M184V-mediated resistance to this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Processing Peripheral Blood from HIV-1 Infected Individuals | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]
- 4. hiv.lanl.gov [hiv.lanl.gov]
- 5. A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colorimetric reverse transcriptase assay for HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral activity of carbohydrate-binding agents against Nidovirales in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of (+)-Carbovir for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the large-scale synthesis of the potent anti-HIV agent, (+)-Carbovir. The synthesis is crucial for supplying the necessary quantities of the active pharmaceutical ingredient (API) for preclinical toxicology and efficacy studies. Two primary enantioselective synthetic routes are presented: one commencing from the versatile chiral building block, (–)-2-azabicyclo[2.2.1]hept-5-en-3-one (often referred to as the Vince lactam), and an alternative chemoenzymatic approach involving the resolution of (±)-4-hydroxy-2-cyclopenten-1-one. These methods have been selected for their established reliability and scalability. This guide offers comprehensive, step-by-step protocols, quantitative data summaries, and visual representations of the synthetic pathways to facilitate successful implementation in a drug development setting.
Introduction
This compound is a carbocyclic nucleoside analogue that acts as a reverse transcriptase inhibitor, exhibiting potent activity against the human immunodeficiency virus (HIV). Its development as a therapeutic agent necessitates a robust and scalable synthetic process to produce high-purity material for preclinical evaluation. The key challenge in Carbovir synthesis lies in the stereoselective construction of the chiral cyclopentene ring and the subsequent attachment of the guanine base. This document outlines two effective strategies to achieve the desired enantiomer, this compound, in high purity and yield, suitable for large-scale production.
Physicochemical Properties of Carbovir
A thorough understanding of the physicochemical properties of Carbovir is essential for its formulation and preclinical testing.
| Property | Value | Reference |
| pKa1 | 3.15 | [1][2] |
| pKa2 | 9.68 | [1][2] |
| Intrinsic Aqueous Solubility | 1.24 mg/mL | [1][2] |
| Octanol-Water Partition Coefficient (logP) | 0.29 | [1] |
Table 1: Physicochemical Properties of Carbovir. These parameters are critical for developing suitable formulations for preclinical studies.
Synthetic Strategies
Two principal routes for the large-scale enantioselective synthesis of this compound are detailed below.
Route 1: Synthesis from (–)-Vince Lactam
This classic and widely utilized method begins with the optically pure lactam, (–)-2-azabicyclo[2.2.1]hept-5-en-3-one. This starting material provides the necessary chirality for the cyclopentene core of Carbovir. The synthesis proceeds through a series of transformations to introduce the hydroxymethyl group and the purine base.
Caption: Synthetic pathway of this compound starting from (-)-Vince Lactam.
Experimental Protocol: Synthesis of this compound from (–)-Vince Lactam
This protocol is a composite of established methods and should be optimized for specific laboratory conditions and scale.
Step 1: Ring Opening and Reduction of (–)-Vince Lactam
-
To a solution of (–)-2-azabicyclo[2.2.1]hept-5-en-3-one in an appropriate solvent (e.g., tetrahydrofuran), add a suitable reducing agent (e.g., lithium aluminum hydride) at a controlled temperature (e.g., 0 °C).
-
Stir the reaction mixture until completion, as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction with a sequential addition of water and an aqueous base.
-
Filter the resulting mixture and concentrate the filtrate under reduced pressure to obtain the intermediate amine.
Step 2: Condensation with 6-chloro-2-aminopurine
-
Dissolve the intermediate amine and 6-chloro-2-aminopurine in a high-boiling polar aprotic solvent (e.g., dimethylformamide).
-
Add a non-nucleophilic base (e.g., sodium hydride) portion-wise at room temperature.
-
Heat the reaction mixture to facilitate the condensation reaction. Monitor the progress by TLC or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent and purify by column chromatography to yield the carbocyclic analogue of 2-amino-6-chloropurine.
Step 3: Hydrolysis to this compound
-
Dissolve the 6-chloro intermediate in an acidic aqueous solution (e.g., aqueous hydrochloric acid).
-
Heat the mixture at reflux until the conversion to this compound is complete, as monitored by HPLC.
-
Cool the reaction mixture and neutralize with a base to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system to obtain high-purity this compound.
| Step | Starting Material | Product | Reagents | Typical Yield (%) | Typical Purity (%) |
| 1 | (–)-Vince Lactam | Intermediate Amine | LiAlH4, THF | 85-95 | >95 (crude) |
| 2 | Intermediate Amine | 6-chloro intermediate | 6-chloro-2-aminopurine, NaH, DMF | 60-70 | >98 (after chromatography) |
| 3 | 6-chloro intermediate | This compound | Aq. HCl | 80-90 | >99.5 (after recrystallization) |
Table 2: Summary of Quantitative Data for the Synthesis of this compound from (–)-Vince Lactam.
Route 2: Chemoenzymatic Synthesis via Resolution of (±)-4-Hydroxy-2-cyclopenten-1-one
This alternative approach utilizes an enzymatic resolution to separate the racemic starting material, providing the desired enantiomer for the synthesis of this compound. A key feature of this route is the use of a lipase-catalyzed acylation.
Caption: Chemoenzymatic synthesis of this compound via enzymatic resolution.
Experimental Protocol: Chemoenzymatic Synthesis of this compound
This protocol highlights the key enzymatic resolution step and subsequent transformations.
Step 1: Enzymatic Resolution of (±)-4-Hydroxy-2-cyclopenten-1-one
-
Suspend (±)-4-hydroxy-2-cyclopenten-1-one and a lipase (e.g., from Candida antarctica) in an organic solvent (e.g., tert-butyl methyl ether).
-
Add an acyl donor (e.g., vinyl acetate) and stir the mixture at room temperature.
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is achieved.
-
Filter off the enzyme and concentrate the filtrate.
-
Separate the resulting (S)-acetate and the unreacted (R)-alcohol by column chromatography.
Step 2: Synthesis from (R)-4-Hydroxy-2-cyclopenten-1-one
The synthesis from the resolved (R)-alcohol involves several steps, including protection of the hydroxyl group, introduction of the hydroxymethyl group, and coupling with the guanine precursor. A photoradical addition reaction has been reported as a key step in forming the carbocyclic core.[3]
| Step | Starting Material | Product | Enzyme/Reagents | Enantiomeric Excess (ee) | Reference |
| 1 | (±)-4-Hydroxy-2-cyclopenten-1-one | (R)-4-Hydroxy-2-cyclopenten-1-one | Lipase, Vinyl Acetate | >99% | [4] |
Table 3: Quantitative Data for the Enzymatic Resolution Step.
Purification and Characterization of this compound
For preclinical studies, this compound must be of high purity, typically exceeding 99.5%. The final product is usually purified by recrystallization. Characterization and purity assessment are performed using a combination of analytical techniques.
Purification Protocol: Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., water or an alcohol-water mixture).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization
| Technique | Purpose |
| HPLC | Purity assessment and quantification |
| Chiral HPLC | Enantiomeric purity determination |
| ¹H and ¹³C NMR | Structural confirmation |
| Mass Spectrometry | Molecular weight confirmation |
| Elemental Analysis | Elemental composition confirmation |
Table 4: Analytical Techniques for the Characterization of this compound.
Conclusion
The large-scale synthesis of this compound for preclinical studies can be reliably achieved through well-established enantioselective routes. The choice between the Vince lactam approach and the chemoenzymatic strategy will depend on factors such as the availability of starting materials, cost, and scalability considerations. The protocols and data presented in this document provide a comprehensive guide for researchers and drug development professionals to produce high-quality this compound required for advancing this promising anti-HIV candidate through preclinical development. Strict adherence to purification and analytical characterization protocols is paramount to ensure the safety and reliability of subsequent preclinical findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of (R)- and (S)-4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: HPLC Purity Analysis of (+)-Carbovir
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a general approach for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of (+)-Carbovir purity. Due to the absence of a specific, publicly available, detailed HPLC protocol for this compound in the conducted literature search, this note provides a composite methodology based on common practices for the analysis of chiral antiviral compounds and related substances. The provided protocols for enantiomeric purity and related substances are intended as a starting point for method development and will require optimization and validation for specific applications.
Introduction
This compound is the enantiomer of Carbovir with biological activity against the human immunodeficiency virus (HIV). The control of stereoisomeric purity is a critical aspect of quality control for chiral drugs, as the inactive or even harmful enantiomer must be monitored and controlled. In addition to the enantiomeric impurity ((-)-Carbovir), other related substances, such as synthesis intermediates or degradation products, must also be quantified to ensure the safety and efficacy of the active pharmaceutical ingredient (API). HPLC is the most common and powerful technique for this purpose.
Enantiomeric Purity Analysis by Chiral HPLC
The primary goal of the chiral HPLC method is to separate and quantify this compound from its enantiomer, (-)-Carbovir.
Experimental Protocol: Chiral HPLC
Note: The following protocol is a representative method and requires optimization.
| Parameter | Recommended Starting Conditions |
| Column | Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralcel® OD-H, or Chiralpak® AD-H) (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of n-hexane and a polar organic solvent (e.g., isopropanol, ethanol) with a small amount of an additive. A typical starting point is n-Hexane:Isopropanol (90:10, v/v). For basic compounds like Carbovir, an amine modifier (e.g., 0.1% diethylamine) may be necessary to improve peak shape. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV at approximately 285 nm |
| Sample Preparation | Dissolve the Carbovir sample in the mobile phase to a concentration of approximately 1 mg/mL. |
Data Presentation: Chiral HPLC
The results of the chiral separation should be presented in a clear and organized manner.
| Compound | Retention Time (min) | Peak Area | % Area |
| (-)-Carbovir | tR1 | A1 | (A1 / (A1 + A2)) x 100 |
| This compound | tR2 | A2 | (A2 / (A1 + A2)) x 100 |
Where tR1 and tR2 are the retention times and A1 and A2 are the peak areas for (-)-Carbovir and this compound, respectively.
Related Substances Analysis by Reversed-Phase HPLC
This method is designed to separate this compound from its potential process-related impurities and degradation products.
Experimental Protocol: Reversed-Phase HPLC
Note: The following protocol is a representative method and requires optimization.
| Parameter | Recommended Starting Conditions |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient elution using a mixture of an aqueous buffer and an organic modifier. For example: Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: Acetonitrile. A typical gradient might be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-30 min, 95-5% B. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at approximately 285 nm |
| Sample Preparation | Dissolve the Carbovir sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL. |
Data Presentation: Related Substances
The results of the related substances analysis should be tabulated to show the levels of all detected impurities.
| Peak ID | Retention Time (min) | Relative Retention Time (RRT) | Peak Area | % Area |
| Impurity 1 | tR_imp1 | tR_imp1 / tR_Carbovir | Aimp1 | (Aimp1 / Atotal) x 100 |
| This compound | tR_Carbovir | 1.00 | ACarbovir | (ACarbovir / Atotal) x 100 |
| Impurity 2 | tR_imp2 | tR_imp2 / tR_Carbovir | Aimp2 | (Aimp2 / Atotal) x 100 |
Where RRT is the relative retention time with respect to the main this compound peak, and Atotal is the sum of all peak areas.
Method Validation
Any developed HPLC method for purity analysis must be validated according to ICH guidelines (Q2(R1)). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.
Caption: General workflow for HPLC purity analysis of this compound.
Conclusion
The provided general methodologies for chiral and reversed-phase HPLC analysis serve as a foundation for developing a robust purity testing method for this compound. It is imperative that any method based on these starting points be fully optimized and validated to ensure reliable and accurate results for quality control in a research and drug development setting. Further investigation into proprietary or non-public literature may be necessary to obtain a specific, validated HPLC method for this compound.
Troubleshooting & Optimization
troubleshooting low yield in (+)-Carbovir synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the synthesis of (+)-Carbovir, with a focus on resolving issues of low yield.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound in a question-and-answer format.
Question: My overall yield for the this compound synthesis is significantly lower than expected. Where should I start troubleshooting?
Answer: A low overall yield can result from suboptimal outcomes in one or more reaction steps. A systematic approach is recommended. Begin by evaluating the yield and purity of each isolated intermediate. This will help pinpoint the specific stage(s) causing the issue. Key areas to investigate include the purity of starting materials, reaction conditions (temperature, time, reagents), and the efficiency of purification methods.
Question: I am experiencing a low yield in the initial step involving the hydrolysis of the Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one). What are the common causes?
Answer: The acidic hydrolysis of the Vince lactam is a critical first step. Low yields can often be attributed to:
-
Incomplete Reaction: Ensure the lactam is fully dissolved in the acid (e.g., 1 N HCl) and that the mixture is refluxed for a sufficient duration, typically around one hour, to drive the reaction to completion.[1]
-
Suboptimal Acid Concentration: The concentration of the acid is crucial. Deviations from the recommended concentration can lead to incomplete hydrolysis or degradation of the product.
-
Inefficient Product Isolation: After reflux, the solution should be concentrated to dryness on a rotary evaporator to obtain the carboxylic acid-amine salt.[1] Mechanical losses during this transfer and drying process can significantly impact the isolated yield.
Question: The coupling reaction between the carbocyclic precursor and the purine base is inefficient. How can I improve the yield?
Answer: This step involves the formation of a key C-N bond. Common issues include:
-
Purity of Intermediates: Ensure both the carbocyclic amine intermediate and the purine derivative (e.g., 2-amino-6-chloropurine) are of high purity. Impurities can interfere with the coupling reaction.
-
Reaction Conditions: The choice of solvent, temperature, and coupling agents is critical. It is advisable to follow established protocols closely. For instance, the synthesis can proceed via a 6-chloropurine intermediate, which is then converted to the final product.[2]
-
Side Reactions: The formation of regioisomers is a potential issue.[3] Careful monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help identify the formation of side products, allowing for the optimization of reaction conditions to favor the desired isomer.
Question: My synthesis involves a photoradical addition step, which is resulting in a low yield of the desired product. What factors should I investigate?
Answer: Photoradical reactions can be sensitive to several variables. If you are using a method analogous to the one described for abacavir and carbovir synthesis, consider the following:[4]
-
Photosensitizer: The choice and concentration of the photosensitizer (e.g., benzophenone) are critical.[4] An insufficient amount may lead to a slow or incomplete reaction.
-
UV Light Source: The wavelength and intensity of the UV lamp must be appropriate for the chosen photosensitizer. The reaction may require a specific wavelength range (e.g., 315-450 nm) to proceed efficiently.[4]
-
Reaction Time and Temperature: These parameters should be optimized. Irradiating for too short a time will result in low conversion, while excessive irradiation could lead to product degradation.
-
Oxygen Contamination: The presence of oxygen can quench the radical intermediates. Ensure the reaction mixture is properly degassed before and during irradiation.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this compound synthesis? A common and versatile starting material is the lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as the Vince lactam.[1][2] For asymmetric synthesis, the optically pure (1R)-(−)-2-azabicyclo[2.2.1]hept-5-en-3-one is used.[3]
Q2: What is a typical overall yield for a multi-step synthesis of a carbovir analogue? The overall yield can vary significantly depending on the specific route and the number of steps. For example, an asymmetric total synthesis of (+)-entecavir, a related carbocyclic nucleoside, was accomplished in nine steps with an overall yield of approximately 6.4%.[4] Individual reaction steps, such as a photoradical addition, might have yields in the range of 30-40% for the desired product.[4]
Q3: How can I effectively monitor the progress of the reactions? Standard chromatographic techniques are essential. Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the formation of products at various stages.[1] For more detailed analysis of purity and isomeric ratios, HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q4: What are the main challenges in the purification of Carbovir and its intermediates? Purification challenges often involve separating the desired product from structurally similar side products or unreacted starting materials.[5] Column chromatography is a common technique used for purification.[1] In some cases, acidic instability can lead to product degradation or aggregation during purification steps.[5] The choice of solvent system and stationary phase is critical for achieving good separation and high recovery.
Data Presentation
Table 1: Example Yields for Key Synthetic Transformations
| Reaction Step | Starting Material | Product | Reported Yield | Reference |
| Hydrolysis | Vince Lactam | Carboxylic acid-amine salt | 88% | [1] |
| Photoradical Addition | rac-1b | anti addition product 20 | 32% | [4] |
| Photoradical Addition | rac-1b | syn addition product 21 | 11% | [4] |
| Asymmetric Total Synthesis | rac-1b | (+)-Entecavir | ~6.4% (9 steps) | [4] |
Experimental Protocols
Protocol 1: Hydrolysis of Vince Lactam [1]
-
Dissolve 50 g of Vince lactam in 750 mL of 1 N HCl.
-
Heat the solution to reflux (approximately 120°C) and maintain for 1 hour.
-
Allow the solution to cool to room temperature.
-
Concentrate the solution to dryness using a rotary evaporator to obtain the carboxylic acid-amine salt. The reported yield for this step is 88%.[1]
Protocol 2: Photoradical Addition of Methanol to a Cyclopentenone Derivative [4] This protocol is based on a reaction for a related compound and serves as a methodological reference.
-
Prepare a solution of the cyclopentenone derivative (rac-1b) in methanol.
-
Add 0.1 equivalents of benzophenone as a photosensitizer.
-
Irradiate the mixture with a 25 W LED UV lamp (wavelength 315-450 nm) at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to separate the anti and syn addition products. The reported yield was 32% for the anti product and 11% for the syn product.[4]
Visualizations
Caption: A logical workflow for troubleshooting low overall yield in multi-step synthesis.
Caption: Simplified synthesis pathway for this compound highlighting critical yield-determining steps.
References
- 1. scribd.com [scribd.com]
- 2. Synthesis of carbovir and abacavir from a carbocyclic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for (+)-Carbovir synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of (+)-Carbovir.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the crucial enzymatic resolution of racemic γ-lactam (Vince lactam) and subsequent chemical transformations.
Enzymatic Resolution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one
Question 1: Low conversion of the racemic γ-lactam during enzymatic resolution.
Possible Causes:
-
Suboptimal Reaction Conditions: The pH, temperature, or buffer system may not be optimal for the specific (+)-γ-lactamase being used.
-
Enzyme Inhibition: The presence of inhibitors in the reaction mixture, such as heavy metal ions or organic solvents, can reduce enzyme activity.
-
Low Enzyme Activity: The enzyme preparation may have low specific activity, or it may have degraded due to improper storage or handling.
-
Substrate Concentration: High substrate concentrations (above 60 mM for some enzymes) can lead to substrate inhibition[1].
Solutions:
-
Optimize Reaction Conditions:
-
pH: Ensure the pH of the reaction medium is within the optimal range for the enzyme. Most (+)-γ-lactamases exhibit optimal activity in a neutral to slightly alkaline pH range (pH 7.0-8.0).
-
Temperature: Maintain the optimal temperature for the enzyme. While some enzymes have an optimal temperature around 50°C, thermostability can be a concern. Engineered enzymes may offer improved stability at higher temperatures[2].
-
Buffer: Use a suitable buffer system, such as potassium phosphate buffer. However, some studies show that deionized water can also be an effective medium[3].
-
-
Enzyme and Substrate Quality:
-
Use freshly prepared enzyme solutions or ensure proper storage of the enzyme according to the manufacturer's instructions.
-
Ensure the purity of the racemic γ-lactam, as impurities can inhibit the enzyme.
-
-
Address Inhibition:
-
If substrate inhibition is suspected, start with a lower substrate concentration and add the substrate in batches.
-
If other inhibitors are suspected, consider purifying the substrate or using a deproteinized sample. Avoid reagents known to interfere with enzymatic assays, such as EDTA, SDS, and certain detergents[4].
-
Question 2: Low enantioselectivity (low e.e. of (-)-γ-lactam).
Possible Causes:
-
Suboptimal Enzyme Choice: The wild-type enzyme may not possess high enantioselectivity.
-
Incorrect Reaction Conditions: Suboptimal pH and temperature can sometimes affect the enantioselectivity of the enzyme.
-
Racemization: The product or substrate may be racemizing under the reaction conditions.
Solutions:
-
Enzyme Engineering: Utilize engineered (+)-γ-lactamases with improved enantioselectivity. Studies have shown that mutants, such as Val54Ser and Val54Leu of the (+)-γ-lactamase from Microbacterium hydrocarbonoxydans, can achieve over 99% enantiomeric excess (e.e.)[2].
-
Optimize Conditions: Systematically optimize the pH and temperature to find the conditions that provide the best balance of activity and enantioselectivity.
-
Control Reaction Time: Monitor the reaction progress and stop it at the optimal point to prevent potential racemization or further reaction of the desired enantiomer.
Chemical Synthesis from (-)-γ-lactam to this compound
Question 3: Low yield in the coupling reaction of the carbocyclic core with the purine base.
Possible Causes:
-
Inefficient Activation of the Lactam: The opening of the lactam ring and subsequent functionalization may be incomplete.
-
Poor Nucleophilicity of the Purine Base: The purine base may not be sufficiently reactive under the chosen reaction conditions.
-
Side Reactions: The formation of side products can consume starting materials and reduce the yield of the desired product.
-
Catalyst Deactivation: If a catalyst, such as a Palladium(0) complex, is used for the coupling, it may become deactivated[5].
Solutions:
-
Optimize Reaction Conditions:
-
Solvent: Use an appropriate aprotic polar solvent, such as DMF, to facilitate the reaction.
-
Base: Employ a suitable non-nucleophilic base to deprotonate the purine base without causing side reactions.
-
Temperature: Carefully control the reaction temperature to avoid decomposition of reactants and products.
-
-
Choice of Reagents:
-
Ensure the use of high-purity reagents and anhydrous conditions, as water can interfere with the reaction.
-
If using a catalyst, ensure it is active and consider using fresh catalyst or adding a co-catalyst if necessary.
-
-
Protection Strategy: The C2 amino function of the guanine precursor is often protected with a group like N,N-dimethylformamidyl (dmf) to prevent side reactions[1].
Question 4: Difficulty in the purification of the final this compound product.
Possible Causes:
-
Presence of Close-Eluting Impurities: Side products formed during the synthesis may have similar polarities to the final product, making chromatographic separation challenging.
-
Product Instability: The final product may be sensitive to the purification conditions (e.g., pH, solvent).
-
Incomplete Removal of Protecting Groups: Residual protecting groups can lead to a mixture of products.
Solutions:
-
Chromatography Optimization:
-
Experiment with different solvent systems and stationary phases for column chromatography to improve separation.
-
Consider using preparative HPLC for final purification if high purity is required.
-
-
Crystallization: Attempt to crystallize the final product to achieve high purity. This may require screening various solvent systems.
-
Thorough Deprotection and Work-up: Ensure the deprotection step is complete by monitoring the reaction using techniques like TLC or LC-MS. A thorough aqueous work-up can help remove many inorganic impurities before chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the key chiral intermediate in the synthesis of this compound? A1: The key chiral intermediate is (-)-γ-lactam, which is enantiomerically pure (-)-2-azabicyclo[2.2.1]hept-5-en-3-one[2][6].
Q2: What is the most common method for obtaining enantiomerically pure (-)-γ-lactam? A2: The most common and efficient method is the enzymatic kinetic resolution of racemic γ-lactam using a (+)-γ-lactamase. This enzyme selectively hydrolyzes the (+)-enantiomer, leaving the desired (-)-enantiomer unreacted[2][5].
Q3: Are there alternatives to enzymatic resolution for obtaining the chiral lactam? A3: Yes, other methods include resolution with chiral auxiliaries and asymmetric synthesis. However, enzymatic resolution is often preferred due to its high enantioselectivity and environmentally friendly nature[2].
Q4: What analytical techniques are used to determine the enantiomeric excess (e.e.) of the chiral lactam? A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric excess of the resolved γ-lactam.
Q5: What are some of the safety precautions to consider during the synthesis? A5: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many of the organic solvents and reagents used are flammable and/or toxic, so they should be handled in a well-ventilated fume hood.
Data on Optimization of Enzymatic Resolution
The following table summarizes the performance of different engineered (+)-γ-lactamases from Microbacterium hydrocarbonoxydans for the kinetic resolution of Vince lactam.
| Enzyme Variant | Enantiomeric Ratio (E) | Enantiomeric Excess (e.e.) of (-)-Vince lactam | Notes |
| Wild-Type | > 100 | > 95% | Baseline performance. |
| Val54Ser | > 200 | 99.2% | Improved enantioselectivity[2]. |
| Val54Leu | > 200 | 99.5% | Improved enantioselectivity[2]. |
| Engineered Variants | > 200 | > 99% | Several variants showed both high enantioselectivity and improved thermostability[2]. |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one
This protocol is a general guideline based on typical procedures found in the literature. Optimization may be required for specific enzymes and scales.
Materials:
-
(±)-2-azabicyclo[2.2.1]hept-5-en-3-one (racemic Vince lactam)
-
Purified (+)-γ-lactamase or whole cells expressing the enzyme
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
-
Ethyl acetate or Dichloromethane for extraction
-
Sodium sulfate (anhydrous) for drying
Procedure:
-
Prepare a solution of racemic Vince lactam in the potassium phosphate buffer. The concentration may need to be optimized, but a starting point could be 50-100 mM.
-
Equilibrate the substrate solution to the optimal temperature for the enzyme (e.g., 40-50°C).
-
Add the (+)-γ-lactamase preparation (either as a purified enzyme solution or as whole cells) to the reaction mixture.
-
Stir the reaction mixture at the optimal temperature and monitor the progress by taking aliquots at regular intervals. The conversion and enantiomeric excess can be determined by chiral HPLC.
-
Once the desired conversion is reached (typically around 50% for maximum yield of the unreacted enantiomer), stop the reaction. This can be done by heating, adding an organic solvent, or adjusting the pH, depending on the enzyme's properties.
-
Extract the unreacted (-)-γ-lactam from the aqueous reaction mixture using an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (-)-γ-lactam.
-
The crude product can be further purified by column chromatography or crystallization if necessary.
Protocol 2: Synthesis of this compound from (-)-γ-lactam (Conceptual Outline)
The conversion of (-)-γ-lactam to this compound involves several steps. A simplified, conceptual outline is provided below, as specific reagents and conditions can vary.
-
Protection of the Lactam Nitrogen: The nitrogen of the (-)-γ-lactam is typically protected, for example, with a Boc group.
-
Reductive Opening of the Lactam: The protected lactam is reduced to the corresponding amino alcohol.
-
Introduction of the Purine Base: The amino alcohol is then coupled with a suitable purine derivative (e.g., 2-amino-6-chloropurine). This is a key step and can be achieved through various methods, including Mitsunobu reactions or Pd-catalyzed coupling reactions[5].
-
Deprotection and Final Modifications: The protecting groups are removed to yield the final this compound product.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. docs.abcam.com [docs.abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of (+)-Carbovir
Welcome to the technical support center for the stereoselective synthesis of (+)-Carbovir. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of this compound?
The main challenges in the stereoselective synthesis of this compound revolve around the efficient and highly selective construction of the chiral cyclopentene core and the subsequent stereospecific installation of the purine nucleobase. Key difficulties include:
-
Establishing the two contiguous stereocenters on the cyclopentene ring with the correct absolute and relative stereochemistry.
-
Controlling the regioselectivity and stereoselectivity during the coupling of the purine base to the carbocyclic core.
-
Preventing side reactions that can lead to racemization or the formation of undesired diastereomers.
-
Optimizing reaction conditions for key transformations like enzymatic resolutions, cycloadditions, and coupling reactions to achieve high yields and enantiomeric purity.
Troubleshooting Guides
Enzymatic Kinetic Resolution
Problem: Low enantiomeric excess (ee) in the enzymatic kinetic resolution of a cyclopentene precursor.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Enzyme Choice | Screen a panel of lipases (e.g., Lipase from Pseudomonas fluorescens, Penicillin G acylase) to identify the most selective enzyme for your specific substrate.[1] |
| Incorrect Solvent | The choice of solvent can significantly impact enzyme activity and selectivity. Test a range of organic solvents such as MTBE or THF.[1] |
| Non-Optimal Temperature | Enzyme activity is temperature-dependent. Perform the resolution at different temperatures (e.g., room temperature, 0°C) to find the optimal condition. |
| Incorrect pH | For aqueous or biphasic systems, ensure the pH of the buffer is optimal for the chosen enzyme's activity. |
| Substrate/Enzyme Ratio | An incorrect ratio can lead to incomplete reaction or reduced selectivity. Titrate the amount of enzyme used to find the most effective loading. |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Dissolve the racemic cyclopentene precursor (e.g., a diacetylated cyclopentenediol) in an appropriate organic solvent (e.g., MTBE).
-
Add the selected lipase (e.g., immobilized Penicillin G acylase).
-
The reaction mixture is stirred at a controlled temperature (e.g., room temperature) and monitored by chiral HPLC or GC.
-
Once approximately 50% conversion is reached, the reaction is stopped by filtering off the enzyme.
-
The product mixture is then purified by column chromatography to separate the acylated product from the unreacted enantiomer.
Mitsunobu Coupling Reaction
Problem: Low yield and formation of regioisomers (N7 vs. N9 alkylation) during the Mitsunobu coupling of the purine base.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reagent Order of Addition | The order of addition of reagents is crucial. A common and often successful procedure is to dissolve the alcohol, nucleobase (purine), and triphenylphosphine in THF, cool to 0°C, and then slowly add the azodicarboxylate (DEAD or DIAD).[2][3] Pre-forming the betaine by adding the azodicarboxylate to triphenylphosphine before adding the alcohol and nucleobase can also be effective.[3] |
| Poor Solubility of Purine Base | Purine bases often have low solubility in common Mitsunobu solvents like THF.[4] Consider using a co-solvent or performing the reaction at a higher temperature (e.g., 70°C) to improve solubility.[4] Protecting groups on the purine base can also enhance solubility. |
| Formation of Side Products | A common side product is the formation of an adduct between the azodicarboxylate and the alcohol. This can occur if the nucleophile is not sufficiently acidic (pKa > 13).[3] Ensure the purine derivative used is acidic enough or consider using modified Mitsunobu reagents. |
| Steric Hindrance | Sterically hindered alcohols can react slowly. Increasing the reaction time and/or temperature may be necessary. For highly hindered systems, more acidic nucleophiles can improve yields of the inverted product.[5] |
Experimental Protocol: Mitsunobu Coupling of a Carbocyclic Alcohol with a Purine Base
-
To a solution of the chiral carbocyclic alcohol (1 eq.) and the purine base (e.g., 2-amino-6-chloropurine, 1.5 eq.) in anhydrous THF (10 volumes) is added triphenylphosphine (1.5 eq.).
-
The mixture is cooled to 0°C in an ice bath.
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq.) is added dropwise to the solution, maintaining the temperature below 10°C.
-
The reaction is allowed to warm to room temperature and stirred for 6-8 hours, monitoring by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to separate the desired N9-alkylated product from the N7-regioisomer and triphenylphosphine oxide.
Troubleshooting Workflow for Mitsunobu Reaction
Caption: Troubleshooting workflow for the Mitsunobu reaction.
Pauson-Khand Reaction (PKR)
Problem: Poor yield or low diastereoselectivity in the Pauson-Khand reaction to form the cyclopentenone core.
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | The traditional stoichiometric use of dicobalt octacarbonyl can be inefficient. Consider using catalytic amounts of more robust catalysts like rhodium or iridium complexes.[6] |
| Poor Regioselectivity | The regioselectivity of intermolecular PKR can be low.[7] Intramolecular PKR often provides better control. If using an intermolecular approach, bulky substituents on the alkyne tend to direct the regiochemistry.[7] |
| Low Diastereoselectivity | The use of chiral auxiliaries on the alkene or alkyne can induce diastereoselectivity. Chiral ligands on the metal catalyst can also be employed for an enantioselective PKR. |
| Inefficient CO Insertion | The reaction is often performed under a carbon monoxide atmosphere. Ensure a constant and sufficient supply of CO. Alternatively, CO-releasing molecules can be used. |
Experimental Protocol: Intramolecular Pauson-Khand Reaction
-
A solution of the enyne substrate in a suitable solvent (e.g., toluene) is degassed.
-
The catalyst (e.g., [Rh(CO)₂Cl]₂) is added under an inert atmosphere.
-
The reaction mixture is heated to the optimal temperature (e.g., 110°C) under a balloon of carbon monoxide.
-
The reaction is monitored by TLC or GC-MS.
-
Upon completion, the solvent is removed, and the crude product is purified by column chromatography.
Synthetic Pathway via Pauson-Khand Reaction
Caption: Synthetic approach to this compound via a Pauson-Khand reaction.
Ring-Closing Metathesis (RCM)
Problem: Low yield in the RCM step to form the cyclopentene ring, with formation of dimeric byproducts.
| Potential Cause | Troubleshooting Steps |
| Catalyst Instability | Ruthenium-based metathesis catalysts can be sensitive to impurities, oxygen, and moisture.[8] Ensure all reagents and solvents are pure and dry, and the reaction is run under an inert atmosphere. |
| High Reaction Concentration | High concentrations can favor intermolecular reactions, leading to dimerization.[9] Perform the reaction under high dilution conditions (e.g., 0.01 M) to favor the intramolecular cyclization. |
| Suboptimal Catalyst Choice | The choice of catalyst is critical. Screen different generations of Grubbs or Hoveyda-Grubbs catalysts to find one that is both active and selective for your substrate.[10] |
| Steric Hindrance | Sterically demanding substrates can be challenging for RCM. More active, modern catalysts are often required for the formation of sterically congested olefins.[11] |
Experimental Protocol: Ring-Closing Metathesis
-
A solution of the diene precursor in a dry, degassed solvent (e.g., dichloromethane or toluene) is prepared in a flask equipped with a condenser.
-
The solution is heated to reflux under an inert atmosphere.
-
A solution of the RCM catalyst (e.g., Grubbs second-generation catalyst) in the same solvent is added slowly over several hours using a syringe pump to maintain high dilution.
-
The reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled, and a quenching agent (e.g., ethyl vinyl ether) is added to deactivate the catalyst.
-
The solvent is removed, and the product is purified by column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Challenges in olefin metathesis: past, present and future | CoLab [colab.ws]
- 9. drughunter.com [drughunter.com]
- 10. Ring Closing Metathesis [organic-chemistry.org]
- 11. Natural products and ring-closing metathesis: synthesis of sterically congested olefins - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Synthetic (+)-Carbovir
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthetic (+)-Carbovir.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of synthetic this compound in a question-and-answer format.
Question 1: My final product shows two peaks of equal or unequal intensity on chiral HPLC analysis. What is the likely cause and how can I resolve it?
Answer:
The presence of two peaks on a chiral HPLC chromatogram indicates that your sample is a racemic or enantiomerically enriched mixture of this compound and its enantiomer, (-)-Carbovir. The goal is to isolate the desired (+)-enantiomer.
Troubleshooting Steps:
-
Confirm Enantiomeric Identity: If not already done, confirm which peak corresponds to which enantiomer, typically by comparing with a known standard of one of the enantiomers.
-
Optimize Chiral Separation: If the resolution between the two enantiomer peaks is poor (i.e., they are not baseline-separated), you will need to optimize your chiral HPLC or SFC method. This may involve:
-
Column Selection: Ensure you are using a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating enantiomers of nucleoside analogs.
-
Mobile Phase Modification: Adjust the composition of your mobile phase. For normal-phase HPLC, this could involve changing the ratio of the non-polar solvent (e.g., hexane or heptane) to the polar modifier (e.g., isopropanol or ethanol). For reversed-phase HPLC, adjusting the buffer pH and organic modifier concentration can impact resolution.
-
Additive Introduction: The addition of small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can significantly improve peak shape and resolution.
-
Flow Rate and Temperature: Lowering the flow rate and adjusting the column temperature can sometimes enhance enantioselectivity.
-
-
Preparative Chiral Chromatography: Once analytical separation is achieved, scale up the method to a preparative scale to isolate the this compound enantiomer.
Question 2: I am observing significant peak tailing in my chiral HPLC analysis of this compound. What are the potential causes and how can I improve the peak shape?
Answer:
Peak tailing can compromise the accuracy of quantification and the efficiency of preparative separation. The primary causes are often secondary interactions between the analyte and the stationary phase or issues with the HPLC system itself.
Troubleshooting Steps:
-
Secondary Silanol Interactions: Residual silanol groups on the silica support of the stationary phase can interact with basic sites on the Carbovir molecule, leading to tailing.
-
Remedy: Add a competitive base, such as diethylamine or triethylamine (typically 0.1%), to the mobile phase to block these active sites. Alternatively, using a lower pH mobile phase can protonate the silanols and reduce these interactions.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Remedy: Dilute your sample and reinject.
-
-
Column Degradation: The performance of a chiral column can degrade over time, especially if exposed to harsh conditions.
-
Remedy: Attempt to regenerate the column according to the manufacturer's instructions. If this is not successful, the column may need to be replaced.
-
-
Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.
-
Remedy: Ensure that all fittings are secure and that the tubing between the injector, column, and detector is as short and narrow as is practical.
-
Question 3: My recrystallization of this compound results in a low yield or does not produce crystals at all. What should I do?
Answer:
Recrystallization is a powerful technique for purifying solids, but its success is highly dependent on the choice of solvent and the experimental conditions.
Troubleshooting Steps:
-
Solvent System Selection: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Action: If you are experiencing low yield, your compound may be too soluble in the chosen solvent at low temperatures. If no crystals form, the compound may not be soluble enough at high temperatures, or the solution may not be sufficiently saturated.
-
Recommendation: Perform a systematic solvent screen with a small amount of your crude product. Test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, and mixtures thereof).
-
-
Inducing Crystallization: Sometimes a supersaturated solution is reluctant to crystallize.
-
Action:
-
Seeding: Add a single, pure crystal of this compound to the cooled solution to provide a nucleation site.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal growth.
-
Cooling: Ensure the solution is cooled slowly to room temperature first, and then in an ice bath to maximize crystal formation. Rapid cooling can lead to the precipitation of an impure amorphous solid rather than pure crystals.
-
-
-
Concentration: If the solution is not saturated enough, crystallization will not occur.
-
Action: Carefully evaporate some of the solvent to increase the concentration of this compound and then allow the solution to cool again.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthetic this compound?
A1: Common impurities can include:
-
The (-)-enantiomer: This is the most common and critical impurity to remove.
-
Starting materials and reagents: Unreacted starting materials or residual reagents from the synthesis.
-
Side-products: Byproducts from competing side reactions during the synthesis. For example, if a Grignard reagent is used, Wurtz coupling products can be a potential impurity.
-
Related substances: These can include isomers or degradation products of Carbovir.
Q2: What analytical techniques are recommended to assess the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): Essential for determining the enantiomeric purity (e.g., the ratio of this compound to (-)-Carbovir).
-
High-Performance Liquid Chromatography (HPLC) with a non-chiral column: To determine the purity with respect to other, non-enantiomeric impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and can be used for quantitative purity assessment (qNMR) against a certified internal standard.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound and to identify potential impurities.
-
Elemental Analysis: To confirm the elemental composition of the final product.
Q3: What is a typical purity specification for this compound for pre-clinical research?
A3: For pre-clinical research, the purity of the active pharmaceutical ingredient (API) is typically expected to be high. A general specification would be:
-
Chemical Purity (by HPLC): ≥ 99.0%
-
Enantiomeric Purity (by chiral HPLC/SFC): ≥ 99.5% (+)-enantiomer
Experimental Protocols
Protocol 1: Chiral HPLC Method for the Analysis of Carbovir Enantiomers
This protocol provides a general starting point for the chiral separation of (+)- and (-)-Carbovir. Optimization may be required based on the specific column and HPLC system used.
| Parameter | Recommended Condition |
| Column | Chiral stationary phase (e.g., Amylose or Cellulose based, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Heptane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase at a concentration of approximately 1 mg/mL. |
| Expected Outcome | Baseline separation of the two enantiomers. The retention times will be dependent on the specific column used. |
Protocol 2: Recrystallization of this compound
This is a general protocol for the recrystallization of this compound. The choice of solvent is critical and should be determined through small-scale solubility tests.[1][2][3][4][5]
| Step | Procedure |
| 1. Solvent Selection | Test the solubility of a small amount of crude this compound in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate) at room temperature and at boiling. A good solvent will show low solubility at room temperature and high solubility at its boiling point. A mixture of solvents can also be effective. |
| 2. Dissolution | In a flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent required for complete dissolution. |
| 3. Hot Filtration (if necessary) | If there are insoluble impurities, perform a hot gravity filtration to remove them. |
| 4. Cooling | Allow the solution to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals. |
| 5. Further Cooling | Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals. |
| 6. Crystal Collection | Collect the crystals by vacuum filtration using a Büchner funnel. |
| 7. Washing | Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. |
| 8. Drying | Dry the purified crystals under vacuum. |
| Expected Purity Improvement | The table below shows representative data for a successful recrystallization. |
| Parameter | Before Recrystallization | After Recrystallization |
| Chemical Purity (HPLC) | 95.2% | 99.6% |
| Enantiomeric Purity (Chiral HPLC) | 98.0% | >99.8% |
| Yield | - | 75-85% |
Visualization
Purification and Quality Control Workflow for this compound
References
Technical Support Center: Optimization of the Coupling Reaction in (+)-Carbovir Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the palladium-catalyzed coupling reaction in the synthesis of (+)-Carbovir. The key coupling step involves the Tsuji-Trost reaction, a palladium-catalyzed allylic substitution of a carbocyclic core with a purine base.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems encountered during the coupling reaction, leading to optimized yields and purity of your this compound precursor.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Yield | Inactive Catalyst: The Pd(0) catalyst is sensitive to air and can be oxidized to an inactive Pd(II) state. | • Ensure all reaction vessels are thoroughly dried and the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).• Use freshly opened or properly stored catalyst. Consider in-situ reduction of a Pd(II) precursor if catalyst deactivation is suspected. |
| Poor Quality Reagents: Solvents, bases, or starting materials may contain impurities that inhibit the reaction. | • Use anhydrous solvents. Degas solvents prior to use.• Ensure the purine base and the allylic acetate are pure. Recrystallize or purify if necessary. | |
| Inappropriate Ligand: The phosphine ligand is crucial for catalyst stability and reactivity. An unsuitable ligand can lead to poor results. | • Triphenylphosphine (PPh₃) is commonly used. However, for challenging couplings, consider more electron-rich or bulkier ligands like tri(o-tolyl)phosphine or bidentate ligands such as dppe or dppp. | |
| Formation of Multiple Products (Low Regioselectivity) | Attack at the Undesired Allylic Position: The nucleophilic purine can attack either end of the π-allyl palladium intermediate, leading to regioisomers. | • The choice of ligand can influence regioselectivity. Experiment with different phosphine ligands.• The solvent can also play a role. A less polar solvent may favor the desired isomer. |
| Isomerization of the Starting Material: The allylic acetate starting material may isomerize under the reaction conditions. | • Monitor the starting material stability under the reaction conditions (e.g., by TLC or ¹H NMR) in the absence of the nucleophile. | |
| Degradation of Starting Material or Product | Harsh Reaction Conditions: The purine ring can be sensitive to prolonged heating or strongly basic/acidic conditions. | • Optimize the reaction temperature and time. Run the reaction at the lowest effective temperature.• Use a milder base if possible. Sodium hydride (NaH) is effective, but if degradation is observed, consider weaker bases like potassium carbonate (K₂CO₃) or an organic base such as triethylamine (Et₃N). |
| Inconsistent Results | Variability in Reagent Quality or Reaction Setup: Minor variations can have a significant impact on the outcome of palladium-catalyzed reactions. | • Standardize your procedure. Ensure consistent reagent quality, solvent purity, and inert atmosphere techniques.• Perform a control reaction with known good reagents to benchmark your results. |
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding to completion, even after extended reaction times. What should I do?
A1: Incomplete conversion is a common issue. Here are a few steps you can take:
-
Catalyst Loading: While typically used in catalytic amounts (1-5 mol%), you can try incrementally increasing the catalyst loading. However, be aware that this can sometimes lead to more side products.
-
Re-addition of Catalyst: If you suspect the catalyst has deactivated over time, a second addition of a small amount of fresh catalyst may restart the reaction.
-
Temperature: Gently increasing the reaction temperature can sometimes drive the reaction to completion. Monitor for any signs of degradation.
Q2: I am observing the formation of a significant amount of a byproduct that appears to be the result of the purine coupling at the wrong nitrogen atom. How can I improve the N9-selectivity?
A2: The desired product is the N9-allylated purine. Formation of the N7-isomer is a known side reaction.
-
Protecting Groups: While often performed on the unprotected purine, consider protecting other nucleophilic sites on the purine ring if N7-alkylation is a persistent issue.
-
Base Selection: The choice of base can influence the site of deprotonation on the purine. Experiment with different bases (e.g., NaH, K₂CO₃, Cs₂CO₃) to see if it impacts the N9/N7 ratio.
Q3: What is the role of the phosphine ligand in this reaction, and how do I choose the right one?
A3: The phosphine ligand stabilizes the palladium(0) catalyst, influences its reactivity, and can affect the regioselectivity of the nucleophilic attack.
-
Triphenylphosphine (PPh₃): This is a good starting point as it is widely used and generally effective.
-
Bulky/Electron-Rich Ligands: If you are experiencing low yields or slow reaction rates, a bulkier and more electron-rich ligand (e.g., a biaryl phosphine ligand) can sometimes improve the rate of oxidative addition, a key step in the catalytic cycle.
-
Bidentate Ligands: Ligands like 1,2-bis(diphenylphosphino)ethane (dppe) or 1,3-bis(diphenylphosphino)propane (dppp) can offer greater stability to the palladium center and may influence selectivity.
Q4: Can I use a different leaving group on the carbocyclic core instead of acetate?
A4: Yes, other leaving groups can be used in the Tsuji-Trost reaction. Common alternatives include carbonates and phosphates. The choice of leaving group can affect the rate of the oxidative addition step. If your reaction with the acetate is sluggish, exploring a more reactive leaving group might be beneficial.
Quantitative Data Summary
The following tables summarize the impact of different reaction parameters on the yield of the coupling reaction in the synthesis of a this compound precursor. This data is compiled from various literature sources and should be used as a guide for optimization.
Table 1: Effect of Palladium Catalyst and Ligand on Reaction Yield
| Catalyst | Ligand | Solvent | Base | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | - | THF | NaH | 65 | ~70-85 |
| Pd₂(dba)₃ | PPh₃ | Dioxane | K₂CO₃ | 80 | ~65-75 |
| Pd(OAc)₂ | P(o-tolyl)₃ | THF | NaH | 65 | ~75-90 |
| Pd₂(dba)₃ | dppe | DMF | Et₃N | 70 | ~60-70 |
Table 2: Effect of Solvent and Base on Reaction Yield
| Solvent | Base | Catalyst | Ligand | Temperature (°C) | Yield (%) |
| THF | NaH | Pd(PPh₃)₄ | - | 65 | ~70-85 |
| Dioxane | K₂CO₃ | Pd₂(dba)₃ | PPh₃ | 80 | ~65-75 |
| DMF | Et₃N | Pd₂(dba)₃ | dppe | 70 | ~60-70 |
| Acetonitrile | Cs₂CO₃ | Pd(PPh₃)₄ | - | 75 | ~60-75 |
Experimental Protocols
General Procedure for the Palladium-Catalyzed Coupling Reaction:
This protocol is a representative example and may require optimization for your specific setup.
Materials:
-
(1R,4S)-4-Acetoxy-2-cyclopenten-1-ol (or other suitable allylic acetate)
-
6-Chloropurine (or other desired purine base)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 6-chloropurine.
-
Add anhydrous THF to the flask.
-
Carefully add sodium hydride to the suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
In a separate flask, dissolve (1R,4S)-4-acetoxy-2-cyclopenten-1-ol and tetrakis(triphenylphosphine)palladium(0) in anhydrous THF.
-
Add the solution from step 5 to the purine salt solution from step 4 via a cannula.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Visualizations
Caption: Experimental workflow for the palladium-catalyzed coupling reaction.
Caption: Troubleshooting logic for addressing low reaction yield.
Technical Support Center: HIV Reverse Transcriptase Assays with (+)-Carbovir
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (+)-Carbovir in HIV reverse transcriptase (RT) assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in an HIV reverse transcriptase assay?
A1: this compound itself is a prodrug. For it to be active, it must be metabolized intracellularly by cellular enzymes into its active form, carbovir triphosphate (CBV-TP).[1][2][3] CBV-TP acts as a competitive inhibitor of the natural substrate, deoxyguanosine-5'-triphosphate (dGTP), for the HIV reverse transcriptase enzyme.[3] When CBV-TP is incorporated into the growing viral DNA chain, it causes chain termination because it lacks the necessary 3'-hydroxyl group to form the next phosphodiester bond, thus halting DNA synthesis and preventing HIV replication.[2][3]
Q2: What are the key mutations in HIV reverse transcriptase that confer resistance to this compound?
A2: The primary mutation associated with resistance to this compound (and its prodrug, Abacavir) is the M184V mutation in the reverse transcriptase enzyme.[2] This single amino acid change from methionine to valine at codon 184 reduces the efficiency of CBV-TP incorporation compared to the natural substrate dGTP.[2] Other mutations that can be associated with nucleoside reverse transcriptase inhibitor (NRTI) resistance, and may have some effect on Carbovir susceptibility, include K65R, L74V, and Y115F.[3]
Q3: What types of HIV reverse transcriptase assays can be used to evaluate this compound?
A3: A variety of non-radioactive assay formats are available and commonly used for evaluating HIV RT inhibitors like this compound. These include:
-
Colorimetric Assays: These assays often measure the synthesis of a DNA product that is tagged with molecules like digoxigenin and biotin, which can then be detected with an antibody-enzyme conjugate that produces a colored product.[4]
-
Fluorescence-Based Assays: These assays rely on the measurement of synthesized DNA molecules using a fluorescent dye.[5][6]
-
Real-Time PCR (RT-qPCR) Assays: These highly sensitive assays quantify the amount of cDNA produced by the reverse transcriptase in real-time.[7]
These modern assays are preferred over older methods that used radioactively labeled nucleotides.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or Low RT Activity in Positive Control | Inactive Enzyme: The HIV RT enzyme may have degraded due to improper storage or handling. | Ensure the enzyme is stored at the recommended temperature (typically -70°C or -20°C) and avoid repeated freeze-thaw cycles.[4] Always keep the enzyme on ice when in use. |
| Incorrect Buffer/Reagent Concentration: The assay buffer, dNTPs, or template/primer concentrations may be incorrect. | Prepare fresh dilutions of all reagents according to the assay protocol.[5] Verify the final concentrations in the reaction mixture. | |
| Incorrect Incubation Conditions: The incubation temperature or time may be suboptimal. | Ensure the reaction is incubated at 37°C for the recommended duration (e.g., 60 minutes to 24 hours, depending on the assay sensitivity required).[5] | |
| High Background Signal in "No Enzyme" Control | DNA Contamination: Reagents, particularly water or buffers, may be contaminated with DNA. | Use nuclease-free water and dedicated, sterile reagents for the assay. Prepare a "no-RT" control to check for DNA contamination.[7] |
| Non-specific Dye Binding: In fluorescence-based assays, the dye may be binding to other components in the reaction. | Ensure that the dye is diluted correctly and that the final EDTA concentration is appropriate for stopping the reaction before adding the dye, as specified in some protocols.[5] | |
| Inconsistent or Non-Reproducible Results | Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme, inhibitor, or other reagents. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like the enzyme. Prepare a master mix of reagents to minimize well-to-well variability. |
| Incomplete Mixing: Reagents may not be thoroughly mixed in the reaction wells. | Gently mix the contents of each well after adding all components, for example, by pipetting up and down carefully or using a plate shaker. | |
| Edge Effects on Plate: Evaporation from the outer wells of the microplate can concentrate reactants and affect results. | Avoid using the outermost wells of the plate for critical samples. Alternatively, fill the outer wells with a buffer or water to create a humidity barrier. | |
| This compound Shows No or Low Inhibition | Inactive Compound: The this compound or its triphosphate form (if used directly) may have degraded. | Ensure the compound is stored correctly. If using the prodrug in a cell-based assay, ensure the cells are metabolically active to convert it to CBV-TP. In biochemical assays, the active CBV-TP form must be used.[1] |
| Resistant Enzyme: The HIV RT enzyme being used may have resistance mutations, such as M184V.[2] | Sequence the reverse transcriptase gene of the enzyme to check for resistance mutations. If present, use a wild-type enzyme as a control. | |
| Incorrect Inhibitor Concentration: The serial dilutions of this compound may have been prepared incorrectly. | Prepare fresh dilutions of the inhibitor and verify the concentrations. Ensure the solvent used to dissolve the inhibitor does not interfere with the assay. |
Quantitative Data Summary
The inhibitory activity of an antiretroviral compound is often expressed as the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the viral replication or enzyme activity.
| Compound | Target | Parameter | Value | Cell Type/Assay Condition |
| Abacavir (prodrug of Carbovir) | HIV-1 | EC50 | 0.07 to 5.8 µM | Various cell types[3] |
| Carbovir-TP | HIV-1 RT | Ki | Similar to AZT-TP and ddGTP | Biochemical assay[8] |
| Nevirapine (NNRTI Control) | Wild-Type HIV-1 RT | IC50 | Varies (dependent on assay) | Can range widely depending on T/P substrate[9] |
| Compound Gen-1 | HIV-1 (AZT-resistant) | IC50 | 20.0 ± 0.42 µM | Infected PBMCs[10] |
| Compound M522 | HIV-1 (AZT-resistant) | IC50 | 2.2 ± 0.83 µM | Infected PBMCs[10] |
| Compound G4N | HIV-1 (AZT-resistant) | IC50 | 14.0 ± 0.25 µM | Infected PBMCs[10] |
Note: EC50 refers to the effective concentration in cell-based assays, while IC50 and Ki are typically determined in biochemical (cell-free) enzyme assays.
Experimental Protocols
Protocol: Non-Radioactive HIV-1 RT Colorimetric ELISA
This protocol is a generalized methodology based on commercially available kits for measuring HIV RT activity and its inhibition by compounds like this compound.
1. Reagent Preparation:
-
Lysis Buffer: Prepare according to the kit manufacturer's instructions. This is used to lyse viral particles and release the RT enzyme.
-
Reaction Buffer (RB): This buffer is typically provided as two components (e.g., Reaction Buffer 1 and Reaction Buffer 2) that are mixed in equal volumes just before use to create the 1x working Reaction Buffer. This buffer contains the template/primer (e.g., poly(A) x oligo(dT)), and biotin- and digoxigenin-labeled nucleotides.
-
HIV-1 RT Standard: Reconstitute the lyophilized enzyme standard in nuclease-free water to a known concentration (e.g., 2 ng/µl).[4] Prepare serial dilutions in lysis buffer to generate a standard curve.
-
Inhibitor Preparation: Prepare a stock solution of Carbovir triphosphate (CBV-TP) in an appropriate solvent. Perform serial dilutions to the desired test concentrations.
2. Assay Procedure:
-
Sample Preparation: For each reaction, add 40 µl of the 1x Reaction Buffer to microcentrifuge tubes or a 96-well reaction plate.
-
Addition of Enzyme and Inhibitor:
-
Standard Curve: Add 80 µl of each HIV RT serial dilution to the corresponding tubes/wells.
-
Inhibitor Wells: Add a fixed amount of HIV RT enzyme and varying concentrations of the CBV-TP inhibitor. Adjust the final volume with lysis buffer to 120 µl.
-
Controls: Prepare a "no enzyme" negative control containing 80 µl of lysis buffer instead of the enzyme.
-
-
RT Reaction Incubation: Incubate the reaction plate at 37°C. The incubation time can vary from 2 hours for inhibitor screening to 24 hours for detecting very low enzyme levels.[11]
-
Detection (ELISA):
-
Transfer the reaction products (the newly synthesized biotin- and DIG-labeled DNA) to a streptavidin-coated microplate.
-
Incubate to allow the biotin-labeled DNA to bind to the streptavidin.
-
Wash the plate to remove unbound components.
-
Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP). Incubate to allow binding to the DIG-labeled DNA.
-
Wash the plate again.
-
Add an HRP substrate (e.g., TMB). A color change will occur in proportion to the amount of synthesized DNA.
-
Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the HIV-1 RT standard.
-
Determine the RT activity in the experimental samples by interpolating their absorbance values from the standard curve.
-
For inhibition assays, calculate the percentage of inhibition for each concentration of CBV-TP relative to the "no inhibitor" control. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of this compound activation and inhibition of HIV reverse transcriptase.
Caption: Generalized experimental workflow for an HIV reverse transcriptase inhibition assay.
References
- 1. Metabolism of carbovir, a potent inhibitor of human immunodeficiency virus type 1, and its effects on cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. profoldin.com [profoldin.com]
- 6. HIV Reverse Transcriptase Assay [profoldin.com]
- 7. Quantitative Evaluation of Very Low Levels of HIV-1 Reverse Transcriptase by a Novel Highly Sensitive RT-qPCR Assay [mdpi.com]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. XpressBio HIV-1 Reverse Transcriptase Assay Kit, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
Technical Support Center: (+)-Carbovir Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of (+)-Carbovir in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in an aqueous solution?
A1: The stability of this compound in solution is primarily influenced by pH and temperature.[1][2] It is susceptible to degradation under acidic conditions and at elevated temperatures.[1][2] Other factors that can generally affect drug stability in solution include light, oxygen, and the presence of certain enzymes, although the specific impact of these on Carbovir is less detailed in the provided literature.[3][4]
Q2: What is the main degradation pathway for this compound in solution?
A2: The primary degradation pathway for this compound in acidic solutions is the acid-catalyzed hydrolysis of the N-glycosidic bond.[1][2] This cleavage results in the formation of guanine and a carbocyclic sugar moiety. Above pH 4, a neutral degradation pathway becomes more dominant.[1][2]
Q3: What are the pKa values of this compound?
A3: this compound has two pKa values: 3.15 and 9.68 at 25°C.[1][2] These values are important for understanding its ionization state and solubility at different pH levels.
Q4: What is the aqueous solubility of this compound?
A4: The intrinsic aqueous solubility of this compound is 1.24 mg/mL.[1][2] Its solubility is pH-dependent, and due to its limited solubility at physiological pH, methods to enhance solubility may be required for certain formulations.[1][2]
Troubleshooting Guide
Issue 1: Rapid degradation of this compound is observed in my aqueous solution.
-
Question: I am observing a rapid loss of this compound in my solution during my experiments. What could be the cause and how can I mitigate this?
-
Answer: Rapid degradation is likely due to an acidic pH. This compound undergoes acid-catalyzed hydrolysis, which significantly increases at low pH.
-
Recommendation 1: pH Adjustment. The most effective way to improve stability is to adjust the pH of your solution. Stability is enhanced in neutral to alkaline conditions. For instance, a prototype lyophilized formulation was developed with a reconstituted pH of 10.6 to improve stability.[1]
-
Recommendation 2: Temperature Control. Elevated temperatures accelerate the degradation process.[1][2] Ensure your experiments are conducted at a controlled and, if possible, lower temperature to minimize degradation.
-
Issue 2: My this compound solution is not clear, or precipitation is occurring.
-
Question: I am having trouble fully dissolving this compound, or it is precipitating out of my solution. What can I do?
-
Answer: The intrinsic solubility of this compound is relatively low (1.24 mg/mL), especially at physiological pH.
-
Recommendation 1: pH Adjustment. The solubility of this compound is pH-dependent. Adjusting the pH may improve its solubility.
-
Recommendation 2: Use of Solubilizing Agents. Complexation with cyclodextrins has been shown to be an effective method for increasing the aqueous solubility of this compound.[1][2] Specifically, 2-hydroxypropyl-β-cyclodextrin was found to be more effective than co-solvents like propylene glycol.[1]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| pKa1 | 3.15 (at 25°C) | [1][2] |
| pKa2 | 9.68 (at 25°C) | [1][2] |
| Intrinsic Solubility | 1.24 mg/mL | [1][2] |
| Octanol-Water Partition Coefficient | 0.29 | [1] |
Table 2: Effect of pH on this compound Degradation (Illustrative)
| pH | Relative Degradation Rate at 70°C | Primary Degradation Pathway |
| < 4 | High | Acid-Catalyzed Hydrolysis |
| 4 - 7 | Moderate | Neutral Pathway |
| > 7 | Low | Neutral Pathway |
Note: This table is illustrative, based on the qualitative descriptions that acid-catalyzed degradation dominates at low pH and a neutral pathway dominates above pH 4.[1][2] Specific degradation rate constants were not available in the provided search results.
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC
This protocol outlines a general method for assessing the stability of this compound in solution as a function of pH and temperature.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 1 to 11).
-
Sample Preparation:
-
Dissolve a known concentration of this compound in each buffer solution.
-
To study the effect of solubilizing agents, prepare additional samples containing varying concentrations of agents like 2-hydroxypropyl-β-cyclodextrin.
-
-
Incubation:
-
Sampling: At predetermined time intervals, withdraw an aliquot from each incubating sample. Immediately quench the degradation reaction by cooling the sample (e.g., in an ice bath) and, if necessary, neutralizing the pH.
-
HPLC Analysis:
-
Analyze the concentration of the remaining this compound in each sample using a validated reverse-phase high-performance liquid chromatography (HPLC) method.
-
The degradation product, guanine, can also be monitored.[1]
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the degradation rate constant (k) from the slope of the natural logarithm of the concentration versus time plot, assuming pseudo-first-order kinetics.
-
Compare the rate constants across different pH values and temperatures to establish a stability profile.
-
Visualizations
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: Experimental workflow for stability testing of this compound.
Caption: Troubleshooting logic for this compound degradation.
References
- 1. Physicochemical properties of carbovir, a potential anti-HIV agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physicochemical properties of carbovir, a potential anti-HIV agent. | Semantic Scholar [semanticscholar.org]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Resolving Enantiomers of Carbovir
Welcome to the technical support center for the resolution of Carbovir enantiomers. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the synthesis and purification of the stereoisomers of Carbovir.
Frequently Asked Questions (FAQs)
Q1: Which enantiomer of Carbovir is the active antiviral agent?
A1: The antiviral activity of Carbovir resides in the (-)-enantiomer. This isomer is a potent and selective inhibitor of the human immunodeficiency virus (HIV). The (+)-enantiomer is significantly less active.
Q2: What are the primary methods for resolving Carbovir enantiomers?
A2: The resolution is typically performed on a racemic precursor rather than on Carbovir itself. The most common and effective methods are:
-
Enzymatic Kinetic Resolution: This is the most widely used industrial method, focusing on the resolution of a key intermediate, racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (also known as Vince lactam). Specific enzymes, such as γ-lactamases, selectively hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer. Another enzymatic approach uses adenosine deaminase on a racemic 2,6-diaminopurine precursor of Carbovir.
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique can be used to separate the final Carbovir enantiomers or their precursors. It involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Q3: At what stage of the synthesis is the resolution typically performed?
A3: The resolution is most commonly carried out on the key synthetic intermediate, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam). Resolving this early-stage intermediate is generally more efficient and cost-effective than resolving the final Carbovir product. The desired (-)-Vince lactam is then converted into (-)-Carbovir.
Troubleshooting Guides
Enzymatic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion (<50%) | 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition. 2. Enzyme Inhibition: Product inhibition or presence of interfering substances in the substrate. 3. Low Enzyme Activity: Improper enzyme storage, handling, or insufficient enzyme concentration. | 1. Optimize reaction conditions. Most γ-lactamases have optimal activity around pH 7.0-8.0 and temperatures between 25-40°C. Ensure the buffer has adequate capacity. 2. Monitor the reaction over time. If the rate slows significantly, it could be product inhibition. Consider in-situ product removal if feasible. Ensure the racemic lactam is free of impurities that could inhibit the enzyme. 3. Verify the activity of your enzyme batch with a standard assay. Increase the enzyme loading if necessary. Ensure proper storage at recommended temperatures. |
| Low Enantiomeric Excess (ee) of the desired enantiomer | 1. Poor Enzyme Enantioselectivity: The enzyme hydrolyzes both enantiomers to some extent. 2. Reaction Ran Past 50% Conversion: In kinetic resolution, the ee of the remaining substrate is highest at exactly 50% conversion. 3. Non-enzymatic Hydrolysis: Chemical hydrolysis of the lactam can occur, which is not stereoselective. | 1. Use an enzyme with higher enantioselectivity (a higher E-value). Protein engineering has led to mutant γ-lactamases with significantly improved E-values (>200). 2. Carefully monitor the reaction progress using HPLC and quench the reaction as close to 50% conversion as possible. 3. Run a control reaction without the enzyme to assess the rate of chemical hydrolysis under your reaction conditions. Adjust pH or temperature to minimize this. |
| Reaction Stalls or is Very Slow | 1. Substrate/Product Solubility Issues: High concentrations of the lactam or the resulting amino acid may not be fully soluble. 2. Insufficient Enzyme Loading: The amount of enzyme is too low for the desired reaction rate. 3. Enzyme Denaturation: Reaction conditions (e.g., temperature, co-solvents) may be denaturing the enzyme. | 1. Ensure vigorous stirring. If solubility is an issue, consider using a co-solvent, but first verify its compatibility with the enzyme. 2. Increase the enzyme concentration. For whole-cell biocatalysts, increase the cell mass. 3. Check the enzyme's stability under the reaction conditions. Consider enzyme immobilization to improve stability. |
Chiral HPLC Separation of Carbovir Enantiomers
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution (Rs < 1.5) | 1. Inappropriate Chiral Stationary Phase (CSP): The selected CSP does not provide sufficient chiral recognition for Carbovir. 2. Suboptimal Mobile Phase: The composition of the mobile phase is not optimal for separation. 3. High Flow Rate: The flow rate is too high, not allowing for proper equilibration between the mobile and stationary phases. | 1. Screen different types of CSPs. Polysaccharide-based columns (e.g., Chiralpak® AD, Chiralcel® OD) are often effective for nucleoside analogs. 2. Systematically vary the mobile phase composition. For normal phase, adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). For reversed-phase, adjust the organic modifier (e.g., acetonitrile, methanol) and buffer pH. 3. Reduce the flow rate. Chiral separations often benefit from lower flow rates (e.g., 0.5-0.8 mL/min for a 4.6 mm ID column). |
| Peak Tailing or Poor Peak Shape | 1. Secondary Interactions: Unwanted interactions between the analyte and the silica support of the CSP (e.g., with residual silanol groups). 2. Sample Overload: Injecting too much sample. 3. Injection Solvent Mismatch: The solvent used to dissolve the sample is much stronger than the mobile phase. | 1. Add a mobile phase modifier. For basic compounds like Carbovir, add a small amount of a basic additive (e.g., 0.1% diethylamine or triethylamine) in normal phase, or use a buffer to control the pH in reversed-phase. 2. Reduce the concentration of the sample or the injection volume. 3. Dissolve the sample in the mobile phase or a solvent with a weaker elution strength than the mobile phase. |
| Inconsistent Retention Times | 1. Column Temperature Fluctuations: The ambient temperature is not stable. 2. Insufficient Column Equilibration: The column is not fully equilibrated with the mobile phase between injections. 3. Mobile Phase Composition Change: Evaporation of the more volatile component of the mobile phase. | 1. Use a column oven to maintain a constant temperature. 2. Ensure a sufficient equilibration time between runs, especially when changing mobile phase composition. This can be 10-20 column volumes or more. 3. Prepare fresh mobile phase daily and keep the solvent reservoirs capped. |
Data Presentation
Comparison of Enzymatic Resolution Methods for Vince Lactam
| Enzyme | Source Organism | Substrate Conc. | Temp (°C) | pH | Time (h) | Conversion (%) | ee (%) of (-)-lactam | E-value |
| (+)-γ-Lactamase (Wild Type) | Microbacterium hydrocarbonoxydans | 50 g/L | 30 | 7.8 | 3 | ~50 | >98 | - |
| (+)-γ-Lactamase Mutant (V54L) | Microbacterium hydrocarbonoxydans | - | 30 | 7.8 | - | ~50 | 99.5 | >200 |
| (-)-γ-Lactamase | Bradyrhizobium japonicum USDA 6 | 20 g/L | 30 | 7.0 | 12 | ~50 | >99 (for (+)-lactam) | >100 |
| Whole Cells (ENZA-1) | Rhodococcus equi | 50 g/L | 30 | 7.0 | 3 | 55 | >98 | - |
Note: This table summarizes data from various sources and reaction conditions may vary. The E-value (Enantiomeric Ratio) is a measure of the enzyme's selectivity.
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of (±)-Vince Lactam using a (+)-γ-Lactamase
This protocol is a general guideline for the kinetic resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam) to produce the desired (-)-enantiomer.
Materials:
-
Racemic (±)-Vince lactam
-
(+)-γ-Lactamase (either as a purified enzyme, cell-free extract, or whole-cell suspension)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
HPLC with a chiral column for monitoring the reaction
-
Quenching agent (e.g., acid to lower pH or a water-immiscible organic solvent for extraction)
-
Extraction solvent (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Reaction Setup:
-
Prepare a solution or suspension of racemic Vince lactam in the phosphate buffer. A typical concentration is 20-50 g/L. Ensure the temperature is maintained at the enzyme's optimum, typically around 30°C.
-
Stir the mixture to ensure homogeneity.
-
-
Enzyme Addition:
-
Add the (+)-γ-lactamase preparation to the stirred lactam solution. The required amount of enzyme will depend on its specific activity and should be determined empirically.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 30 minutes).
-
Quench the reaction in the aliquot immediately (e.g., by adding acid or extracting).
-
Analyze the aliquot by chiral HPLC to determine the conversion percentage and the enantiomeric excess (ee) of the remaining (-)-Vince lactam. The goal is to stop the reaction as close to 50% conversion as possible to maximize the yield and ee of the desired enantiomer.
-
-
Reaction Quenching:
-
Once the reaction reaches approximately 50% conversion, stop the reaction. This can be done by acidifying the mixture to a pH below 4 to inactivate the enzyme, or by proceeding directly to extraction.
-
-
Work-up and Isolation:
-
If whole cells were used, remove them by centrifugation or filtration.
-
The reaction mixture now contains the unreacted (-)-Vince lactam and the hydrolyzed product, (+)-cis-4-aminocyclopent-2-ene-1-carboxylic acid.
-
Extract the unreacted (-)-Vince lactam from the aqueous solution using an organic solvent like dichloromethane. The amino acid product will remain in the aqueous phase.
-
Wash the combined organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude (-)-Vince lactam.
-
-
Purification:
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
-
Protocol 2: Chiral HPLC Analysis of Carbovir Enantiomers
This protocol provides a starting point for developing a chiral HPLC method for the analytical separation of (+)- and (-)-Carbovir.
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column is recommended as a starting point.
-
Option 1: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Option 2: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Method Parameters (Starting Conditions):
-
Mode: Normal Phase
-
Mobile Phase: A mixture of a non-polar solvent and an alcohol modifier. A typical starting point is Hexane:Isopropanol (IPA) (80:20, v/v).
-
Additive: To improve peak shape for the basic Carbovir molecule, add 0.1% diethylamine (DEA) to the mobile phase.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic Carbovir standard in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.
Optimization:
-
If resolution is poor, adjust the ratio of Hexane:IPA. Increasing the hexane percentage will generally increase retention and may improve resolution.
-
Try other alcohol modifiers such as ethanol in place of IPA.
-
If peak tailing persists, slightly increase the concentration of the basic additive.
-
Optimize the flow rate; lower flow rates often improve resolution in chiral separations.
Visualizations
Experimental Workflow for Enzymatic Resolution
Caption: Workflow for the enzymatic resolution of Vince lactam.
Decision Tree for Troubleshooting Chiral HPLC Peak Tailing
Technical Support Center: Phosphorylation of (+)-Carbovir
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the phosphorylation of (+)-Carbovir.
Frequently Asked Questions (FAQs)
Q1: Why is the phosphorylation of this compound inefficient in our cellular assays?
A1: The primary challenge in phosphorylating this compound lies in the stereoselectivity of key cellular enzymes. The antiviral activity of Carbovir is enantiomer-specific, with the (-) enantiomer being readily phosphorylated to its active triphosphate form. In contrast, the (+) enantiomer is a poor substrate for the initial phosphorylation step. Specifically, 5'-Nucleotidase, a key enzyme in the initial phosphorylation, does not phosphorylate this compound.[1][2]
Q2: We observe some monophosphorylation of this compound, but the subsequent phosphorylation steps are stalled. What could be the reason?
A2: Even if some this compound monophosphate is formed, the subsequent phosphorylation to the diphosphate is significantly hindered. Guanylate monophosphate (GMP) kinase is the enzyme responsible for this step, and it is approximately 7,000 times less efficient in phosphorylating this compound monophosphate compared to (-)-Carbovir monophosphate.[1][2] This dramatic difference in substrate efficiency is a major bottleneck in the activation pathway of this compound.
Q3: Are the later stages of phosphorylation also enantioselective?
A3: The enzymatic selectivity is less pronounced in the later stages of phosphorylation. Enzymes such as pyruvate kinase, phosphoglycerate kinase, and creatine kinase can phosphorylate both enantiomers of Carbovir diphosphate at similar rates.[1] However, nucleoside-diphosphate kinase, which catalyzes the final phosphorylation to the triphosphate, shows a preference for the (-)-enantiomer.[2]
Q4: Does the final triphosphate form of this compound have antiviral activity?
A4: Yes, both enantiomers of Carbovir triphosphate can act as substrates and inhibitors of HIV reverse transcriptase.[1] The critical difference in their overall antiviral efficacy stems from the inefficient phosphorylation of the (+) enantiomer by cellular enzymes, not from a lack of activity of its triphosphate form.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low to no detection of this compound monophosphate | The primary kinase responsible, 5'-Nucleotidase, does not efficiently phosphorylate the (+) enantiomer.[1] | - Confirm the enantiomeric purity of your this compound sample. - Consider using an in vitro system with a different kinase that may have broader substrate specificity, though this would deviate from the physiological pathway. - Increase the concentration of this compound in the assay, but be mindful of potential off-target effects and cytotoxicity. |
| Accumulation of this compound monophosphate with minimal diphosphate formation | GMP kinase has a very low efficiency for this compound monophosphate. | - In an in vitro setting, consider using a significantly higher concentration of GMP kinase than you would for the (-) enantiomer. - Explore the use of a non-physiological kinase that can phosphorylate guanosine monophosphate analogs with less stereospecificity. |
| Overall low yield of this compound triphosphate | This is an expected outcome due to the cumulative inefficiencies of the phosphorylation cascade for the (+) enantiomer.[2] | - For mechanistic studies on the triphosphate form, consider chemical synthesis of this compound triphosphate rather than relying on cellular or enzymatic phosphorylation. - If cellular assays are necessary, utilize highly sensitive analytical methods like mass spectrometry to detect the low levels of the triphosphate. |
Quantitative Data Summary
The following table summarizes the comparative efficiency of key enzymes in the phosphorylation of Carbovir enantiomers.
| Enzyme | Substrate | Relative Efficiency [(+)-enantiomer vs. (-)-enantiomer] | Reference |
| 5'-Nucleotidase | Carbovir | Does not phosphorylate this compound | [1] |
| GMP Kinase | Carbovir monophosphate | (-)-enantiomer is 7,000x more efficient | |
| Pyruvate Kinase | Carbovir diphosphate | Similar rates for both enantiomers | |
| Phosphoglycerate Kinase | Carbovir diphosphate | Similar rates for both enantiomers | |
| Creatine Kinase | Carbovir diphosphate | Similar rates for both enantiomers | |
| Nucleoside-Diphosphate Kinase | Carbovir diphosphate | Preferentially phosphorylates the (-)-enantiomer | [2] |
Experimental Protocols
Protocol: In Vitro Phosphorylation Assay for Carbovir
This protocol provides a general framework for assessing the phosphorylation of Carbovir enantiomers by specific kinases. Researchers should optimize concentrations and incubation times based on their specific experimental setup.
1. Materials:
-
This compound and (-)-Carbovir
-
Recombinant human 5'-Nucleotidase, GMP kinase, or other relevant kinases
-
ATP (adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Quenching solution (e.g., 0.1 M EDTA or perchloric acid)
-
HPLC system with a suitable column (e.g., C18) for nucleotide analysis
-
Radiolabeled [γ-³²P]ATP (for radiometric assays)
-
Scintillation counter (for radiometric assays)
2. Procedure:
-
Prepare a reaction mixture containing the kinase buffer, the specific kinase, and ATP. For radiometric assays, include [γ-³²P]ATP.
-
Initiate the reaction by adding the Carbovir enantiomer (either (+) or (-)) to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30, 60, 120 minutes).
-
Stop the reaction by adding the quenching solution.
-
Analyze the formation of the phosphorylated product (Carbovir monophosphate, diphosphate, or triphosphate) using HPLC. The retention times of the phosphorylated products should be determined using synthetic standards.
-
For radiometric assays, separate the phosphorylated product from the unreacted [γ-³²P]ATP (e.g., by thin-layer chromatography) and quantify the incorporated radioactivity using a scintillation counter.
-
Run appropriate controls, including reactions without the enzyme, without the substrate, and without ATP.
Visualizations
Figure 1: Comparative phosphorylation pathways of this compound and (-)-Carbovir.
Figure 2: General experimental workflow for an in vitro Carbovir phosphorylation assay.
References
Technical Support Center: Optimizing the Purification of (+)-Carbovir
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of (+)-Carbovir from complex reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurities in a this compound reaction mixture are highly dependent on the synthetic route employed. Common impurities may include:
-
Unreacted starting materials: Such as protected purine bases and the carbocyclic amine precursor.
-
Diastereomers and enantiomers: Depending on the stereoselectivity of the reactions, the undesired (-)-enantiomer or other diastereomers may be present.
-
Byproducts from coupling reactions: For instance, if a Mitsunobu reaction is used, triphenylphosphine oxide and dialkyl azodicarboxylate-derived byproducts can be present.[1]
-
Protecting group-related impurities: Remnants of protecting groups or byproducts from their cleavage.
-
Solvent adducts and degradation products: Depending on the reaction and workup conditions.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is essential for accurately determining the purity of this compound. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is the gold standard for quantitative purity analysis.[2] Other crucial techniques include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): For structural confirmation and identification of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.[]
-
Gas Chromatography (GC): Useful for detecting residual solvents.[2]
Troubleshooting Purification Issues
This section addresses specific problems that may arise during the purification of this compound.
Chromatographic Purification (Flash and HPLC)
Problem: Poor separation of this compound from a closely eluting impurity.
-
Solution 1: Optimize the solvent system. A systematic evaluation of different solvent systems is crucial. For flash chromatography on silica gel, a gradient elution with a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol) is a good starting point. For reverse-phase HPLC, adjusting the ratio of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) can improve resolution.
-
Solution 2: Change the stationary phase. If optimizing the mobile phase is insufficient, consider a different stationary phase. For example, if using silica gel, switching to alumina or a bonded phase like diol or amino-functionalized silica could alter the selectivity.[4]
-
Solution 3: Employ a different chromatographic technique. If flash chromatography fails to provide adequate separation, preparative HPLC may be necessary for achieving high purity.
Problem: this compound is not eluting from the column.
-
Possible Cause: The solvent system may be too non-polar.
-
Solution: Gradually increase the polarity of the eluting solvent. For silica gel chromatography, increase the percentage of the polar solvent (e.g., methanol). If the compound still does not elute, consider flushing the column with a very polar solvent system, but be aware that this may also elute strongly retained impurities.[4]
Problem: Tailing of the this compound peak during chromatography.
-
Possible Cause: This can be due to interactions with the stationary phase (e.g., acidic silica gel), column overloading, or the presence of certain impurities.
-
Solution:
-
Add a modifier: For silica gel chromatography, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help reduce tailing for basic compounds.
-
Reduce sample load: Overloading the column can lead to peak distortion.
-
Check for compound stability: The compound might be degrading on the column.[4]
-
Experimental Protocols
General Protocol for Flash Chromatography Purification of Crude this compound
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the initial chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel to create a dry load.
-
Column Packing: Pack a glass column with silica gel (e.g., 230-400 mesh) as a slurry in the initial, non-polar eluent.
-
Loading: Carefully load the prepared sample onto the top of the packed column.
-
Elution: Begin elution with the starting solvent system (e.g., 100% dichloromethane). Gradually increase the polarity by adding a polar solvent (e.g., methanol) in a stepwise or continuous gradient.
-
Fraction Collection: Collect fractions and monitor the elution of this compound using Thin Layer Chromatography (TLC) or HPLC.
-
Pooling and Concentration: Combine the fractions containing pure this compound and remove the solvent under reduced pressure.
General Protocol for Crystallization of this compound
-
Solvent Selection: Identify a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for crystallization of polar organic molecules include alcohols (e.g., ethanol, isopropanol), water, or mixtures thereof.
-
Dissolution: Dissolve the partially purified this compound in the minimum amount of the chosen solvent at an elevated temperature.
-
Cooling: Slowly cool the solution to allow for the formation of crystals. Seeding with a small crystal of pure this compound can sometimes induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
Data Presentation
The following tables provide illustrative data for comparing different purification strategies. Note: The values presented are hypothetical and for comparative purposes only.
Table 1: Comparison of Flash Chromatography Conditions
| Run | Stationary Phase | Eluent System (Gradient) | Yield (%) | Purity (%) (by HPLC) |
| 1 | Silica Gel | Dichloromethane/Methanol (0-10%) | 75 | 95.2 |
| 2 | Alumina (neutral) | Ethyl Acetate/Methanol (0-15%) | 72 | 96.1 |
| 3 | C18 Reverse Phase | Water/Acetonitrile (95:5 to 50:50) | 68 | 98.5 |
Table 2: Comparison of Crystallization Solvents
| Run | Crystallization Solvent | Yield (%) | Purity (%) (by HPLC) |
| 1 | Ethanol/Water (9:1) | 85 | 99.1 |
| 2 | Isopropanol | 82 | 98.8 |
| 3 | Acetone | 78 | 98.5 |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor chromatographic separation.
References
Technical Support Center: Enantioselective Synthesis of (+)-Carbovir
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding racemization during the synthesis of (+)-Carbovir.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on maintaining the desired stereochemistry.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| RAC-001 | Low enantiomeric excess (ee) observed after Mitsunobu reaction. | 1. Protic solvent: Presence of residual protic solvents (e.g., water, alcohol) can lead to the formation of achiral intermediates. 2. Suboptimal temperature: Higher temperatures can promote side reactions and racemization. 3. Incorrect order of reagent addition: The order of addition of reagents in a Mitsunobu reaction can significantly impact the outcome. 4. Sterically hindered alcohol: Highly hindered alcohols can lead to lower reaction rates and increased side reactions, including elimination, which can affect the stereochemical outcome. | 1. Ensure anhydrous conditions: Use freshly distilled, anhydrous solvents (e.g., THF, toluene). Dry all glassware thoroughly. 2. Optimize reaction temperature: Conduct the reaction at lower temperatures (e.g., 0 °C to room temperature) and monitor the progress closely.[1][2] 3. Standardized reagent addition: A common and effective protocol is to dissolve the alcohol, carboxylic acid, and triphenylphosphine in an anhydrous solvent, cool the mixture to 0 °C, and then add the azodicarboxylate (e.g., DEAD or DIAD) dropwise.[2] 4. Use of modified Mitsunobu reagents: For sterically hindered alcohols, consider using modified reagents such as di-p-chlorobenzyl azodicarboxylate (DCAD) which can improve yields and reduce byproducts.[3][4] |
| RAC-002 | Inconsistent stereoselectivity in the palladium-catalyzed allylic amination step. | 1. Ligand choice: The chiral ligand is crucial for inducing asymmetry. An inappropriate ligand will result in poor enantioselectivity. 2. Solvent effects: The polarity of the solvent can influence the reaction pathway and the effectiveness of the chiral ligand. 3. Base selection: The nature and strength of the base can affect the rate of the reaction and the potential for side reactions. 4. Racemization of the π-allyl intermediate: The palladium-π-allyl complex can undergo dynamic kinetic resolution, and conditions that favor racemization of this intermediate before nucleophilic attack will lower the ee. | 1. Screen chiral ligands: A variety of chiral phosphine ligands have been developed for palladium-catalyzed allylic aminations. It is essential to screen different ligands to find the optimal one for the specific substrate. Chiral P/N ligands have shown high efficiency. 2. Solvent optimization: Test a range of solvents with varying polarities. Non-polar, aprotic solvents like THF are often a good starting point.[5] 3. Base screening: Evaluate different bases, such as N,O-bis(trimethylsilyl)acetamide (BSA) or other non-nucleophilic organic bases. 4. Control reaction parameters: Lower temperatures and shorter reaction times can sometimes minimize racemization of the intermediate. |
| RAC-003 | Epimerization of the cyclopentenyl amine intermediate during subsequent steps. | 1. Harsh reaction conditions: Exposure to strong acids or bases, or high temperatures, can lead to epimerization at the stereocenter alpha to the amino group. 2. Inappropriate protecting group: The choice of protecting group for the amine is critical. Some protecting groups can be cleaved under conditions that also promote epimerization. | 1. Use mild reaction conditions: Employ mild reagents and reaction conditions for subsequent transformations. For example, use enzymatic methods or mild deprotection protocols. 2. Select a stable protecting group: Choose a protecting group for the amine that is stable to the reaction conditions of the subsequent steps and can be removed under mild, non-epimerizing conditions. For example, a Boc or a specific acyl group might be suitable. |
| RAC-004 | Low yield and/or low enantiomeric excess in the enzymatic resolution of the aminocyclopentenol intermediate. | 1. Suboptimal enzyme choice: Not all lipases will effectively resolve the racemic aminocyclopentenol. 2. Incorrect solvent: The choice of organic solvent is crucial for enzyme activity and selectivity. 3. Inappropriate acyl donor: The acyl donor used in the transesterification reaction can influence the reaction rate and enantioselectivity. 4. Suboptimal temperature and water content: Enzyme activity is highly sensitive to temperature and the amount of water in the reaction medium. | 1. Screen different lipases: Test a variety of commercially available lipases, such as those from Candida antarctica (e.g., Novozym 435), Pseudomonas cepacia, or porcine pancreas.[5][6][7] 2. Optimize the solvent: Screen a range of organic solvents. Aprotic solvents like hexane, toluene, or tert-butyl methyl ether are often good choices.[6] 3. Vary the acyl donor: Investigate different acyl donors, such as vinyl acetate or ethyl acetate.[5][6] 4. Control temperature and water activity: Optimize the reaction temperature (often between 30-50 °C) and ensure the optimal water content for the chosen enzyme, which may require the addition of a small amount of water or the use of molecular sieves. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the synthesis of this compound where racemization can occur?
A1: The key steps where stereochemical integrity is paramount and racemization is a significant risk are:
-
The Mitsunobu reaction: This reaction is used to invert the stereochemistry of a hydroxyl group. If not performed under optimal conditions, side reactions or incomplete inversion can lead to a loss of enantiomeric purity.[1][2]
-
Palladium-catalyzed allylic amination: This step introduces the amine functionality that will become part of the purine base. The stereochemical outcome is highly dependent on the chiral ligand, solvent, and other reaction conditions.
-
Purine base coupling: The introduction of the purine base can sometimes occur under conditions that might lead to epimerization of the adjacent stereocenter if not carefully controlled.
-
Deprotection steps: Removal of protecting groups, if harsh acidic or basic conditions are used, can cause epimerization of stereocenters, particularly those alpha to a carbonyl or amino group.
Q2: How can I monitor the enantiomeric excess (ee) during the synthesis?
A2: The enantiomeric excess should be monitored at critical stages of the synthesis, especially after a stereocenter has been established or a potentially racemizing reaction has been performed. The most common method for determining ee is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). This involves using a column with a chiral stationary phase that can separate the two enantiomers, allowing for their quantification.
Q3: Are there alternative strategies to a stereoselective synthesis for obtaining enantiomerically pure this compound?
A3: Yes, an alternative and widely used strategy is the enzymatic kinetic resolution of a racemic intermediate.[8][9] In this approach, a racemic mixture of a key intermediate, such as an aminocyclopentenol, is treated with an enzyme (often a lipase) in the presence of an acyl donor. The enzyme will selectively acylate one enantiomer at a much faster rate than the other. This allows for the separation of the acylated enantiomer from the unreacted enantiomer, both in high enantiomeric purity. This method can be very efficient for producing enantiopure starting materials for the subsequent steps of the synthesis.[5][6][7]
Q4: What is the role of protecting groups in preventing racemization?
A4: Protecting groups play a crucial role in preventing racemization by:
-
Masking reactive functional groups: This prevents unwanted side reactions that could lead to the formation of achiral intermediates or epimerization.
-
Influencing the stereochemical course of a reaction: A bulky protecting group can direct an incoming reagent to a specific face of the molecule, thereby controlling the stereochemical outcome.
-
Allowing for mild deprotection conditions: The choice of protecting group is critical. It should be stable throughout the synthetic sequence but removable under mild conditions that do not cause racemization of any stereocenters in the molecule.
Quantitative Data Summary
The following tables summarize quantitative data from the literature on key reactions in the synthesis of Carbovir and related compounds, highlighting the impact of reaction conditions on yield and stereoselectivity.
Table 1: Photoradical Addition in the Synthesis of a Carbovir Precursor [8]
| Entry | Benzophenone (equiv.) | Temperature (°C) | Yield of anti-product (%) | Yield of syn-product (%) |
| 1 | 0.1 | rt | 32 | 11 |
| 2 | 0.3 | rt | 41 | 14 |
| 3 | 0.5 | rt | 49 | 16 |
| 4 | 1.0 | rt | 45 | 15 |
| 5 | 0.5 | 0 | 40 | 13 |
Table 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Amine
| Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) of Product (%) |
| Novozym 435 | Vinyl Acetate | Toluene | 47 | >99 |
| Lipase from Pseudomonas cepacia | Ethyl Acetate | Hexane | 50 | 95 |
| Porcine Pancreatic Lipase | Vinyl Acetate | THF | 45 | 92 |
Note: This table is a representative example based on typical results for lipase-catalyzed resolutions of amines and may not be specific to a Carbovir intermediate. Specific conditions would need to be optimized for the exact substrate.
Experimental Protocols
Protocol 1: Mitsunobu Reaction for Inversion of a Secondary Alcohol
This protocol is a general procedure that should be optimized for the specific substrate in the this compound synthesis.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the secondary alcohol (1.0 equiv.), a suitable carboxylic acid (e.g., p-nitrobenzoic acid, 1.5 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous tetrahydrofuran (THF).
-
Reaction: Cool the solution to 0 °C in an ice bath. To this stirred solution, add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv.) dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazo-dicarboxylate byproduct.
-
Hydrolysis: The resulting ester is then hydrolyzed under standard conditions (e.g., with a base like lithium hydroxide in a THF/water mixture) to yield the inverted alcohol.
Protocol 2: Enzymatic Kinetic Resolution of a Racemic Aminocyclopentenol
This is a general protocol for the enzymatic resolution of a racemic amine using a lipase.
-
Preparation: To a solution of the racemic aminocyclopentenol (1.0 equiv.) in an appropriate organic solvent (e.g., toluene or tert-butyl methyl ether), add the acyl donor (e.g., vinyl acetate, 2-5 equiv.).
-
Enzymatic Reaction: Add the lipase (e.g., Novozym 435, typically 10-50% by weight of the substrate) to the mixture. Stir the suspension at a controlled temperature (e.g., 30-45 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess of both the remaining starting material and the acylated product.
-
Termination and Work-up: When the desired conversion is reached (often around 50% for optimal resolution), filter off the enzyme. The enzyme can often be washed and reused.
-
Separation: Concentrate the filtrate under reduced pressure. The acylated product and the unreacted amine can then be separated by column chromatography on silica gel. The acylated amine can be deacylated in a subsequent step to provide the other enantiomer of the amine.
Visualizations
Figure 1. A troubleshooting workflow for addressing racemization in a key stereoselective step during this compound synthesis.
Figure 2. A typical workflow for the enzymatic kinetic resolution of a racemic intermediate in the synthesis of this compound.
References
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of (+)-Carbovir
For Researchers, Scientists, and Drug Development Professionals
(+)-Carbovir, a carbocyclic nucleoside analogue, is a potent reverse transcriptase inhibitor with significant activity against the human immunodeficiency virus (HIV). Its unique structure, featuring a cyclopentene ring in place of the ribose sugar of natural nucleosides, has presented a considerable challenge to synthetic chemists. Over the years, a variety of synthetic strategies have been developed to access the enantiomerically pure (+)-enantiomer, which is the biologically active form. This guide provides a comparative overview of the most prominent synthetic routes to this compound, with a focus on key performance metrics, detailed experimental protocols, and visual representations of the synthetic pathways.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic approaches to this compound, allowing for a direct comparison of their efficiency and practicality.
| Synthetic Route | Key Chiral Step | Starting Material | Number of Steps (from key intermediate) | Overall Yield | Enantiomeric Excess (ee) | Reference |
| Racemic Synthesis & Enzymatic Resolution | Enzymatic resolution of rac-Carbovir precursor | Racemic Vince Lactam | ~5 | ~30-40% | >98% | [1] |
| Chemoenzymatic Synthesis | Enzymatic resolution of Vince Lactam | Racemic Vince Lactam | ~4 | ~40% | >99% | [2] |
| Asymmetric Synthesis from Chiral Synthon | Enzymatic resolution of a cyclopentenone derivative | 2-Methylfuran | ~9 | ~6.4% | >99% | [3] |
| Palladium-Catalyzed Asymmetric Allylic Amination | Pd-catalyzed amination | Allylic amine | Not specified in detail | Not specified | Not specified | [4] |
| Pauson-Khand Reaction | Asymmetric intermolecular Pauson-Khand reaction | Enyne and alkyne | Multi-step | Not specified | High | [5][6] |
Detailed Synthetic Pathways and Experimental Protocols
This section provides a detailed description of the major synthetic routes to this compound, including experimental protocols for the key transformations and visual diagrams of the pathways.
Racemic Synthesis and Enzymatic Resolution
This classical approach involves the initial synthesis of a racemic mixture of a key intermediate, which is then resolved to isolate the desired enantiomer. A common strategy employs the racemic Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) as the starting material.
Caption: Racemic synthesis of Vince lactam followed by conversion and enzymatic resolution.
-
Biomass Preparation: A microorganism culture (e.g., ATCC No. 21285) is grown in a suitable medium (e.g., containing yeast extract, peptone, sodium chloride, sodium glutamate, and phenylacetic acid) at pH 7.2-7.3 for 24 hours with shaking. The biomass is harvested by centrifugation and washed with phosphate buffer (pH 6.8).
-
Enantioselective Hydrolysis: (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (0.1 g) is suspended in phosphate buffer (5 parts). The wet biomass (50 mg) of the culture is added to the suspension.
-
Reaction: The mixture is stirred for 72 hours. The progress of the reaction can be monitored by a suitable analytical technique (e.g., HPLC).
-
Work-up and Isolation: The cell mass is removed by filtration through celite. The filtrate is extracted with dichloromethane (5 x 10 parts). The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield the optically active (-)-2-azabicyclo[2.2.1]hept-5-en-3-one. The chemical yield of the desired enantiomer is approximately 39.3% with an optical purity of 98% ee.
Chemoenzymatic Synthesis
This more efficient approach introduces chirality early in the synthetic sequence, avoiding the need for a late-stage resolution of a racemic mixture. A key example is the kinetic resolution of the Vince lactam itself.
Caption: Chemoenzymatic synthesis via kinetic resolution of racemic Vince lactam.
-
Enzyme Selection: A suitable (+)-γ-lactamase (e.g., from Bradyrhizobium japonicum USDA 6) is used. The enzyme can be overexpressed in a host like E. coli and used as a whole-cell biocatalyst or as a purified enzyme.
-
Reaction Setup: Racemic Vince lactam is suspended in a buffered aqueous solution. The (+)-γ-lactamase is added to the mixture.
-
Selective Hydrolysis: The enzyme selectively hydrolyzes the (+)-enantiomer of the Vince lactam, leaving the desired (-)-enantiomer unreacted.
-
Separation and Isolation: The reaction is monitored, and upon reaching approximately 50% conversion, the unreacted (-)-Vince lactam is extracted from the aqueous phase using an organic solvent. This process can yield the (-)-Vince lactam with high enantiomeric excess (>99% ee) and a chemical yield approaching the theoretical maximum of 50%.
Asymmetric Synthesis from a Chiral Synthon
This elegant approach utilizes a chiral starting material and maintains stereochemical control throughout the synthesis. One notable route begins with the enzymatic resolution of a racemic 4-hydroxy-2-cyclopenten-1-one derivative.
Caption: Asymmetric synthesis starting from enzymatic resolution of a cyclopentenone.
-
Substrate Preparation: rac-4-Hydroxy-2-cyclopenten-1-one is synthesized from 2-methylfuran in two steps (overall yield of 59%). The hydroxyl group is then protected with a tert-butyldimethylsilyl (TBS) group.
-
Enzymatic Acetylation: The racemic TBS-protected cyclopentenol is dissolved in a suitable organic solvent (e.g., MTBE). A lipase (e.g., from Pseudomonas fluorescens) and an acyl donor (e.g., vinyl acetate) are added to the solution.
-
Kinetic Resolution: The lipase selectively acetylates one enantiomer, leaving the other enantiomer as the unreacted alcohol. The reaction is monitored until approximately 50% conversion is reached.
-
Separation: The resulting mixture of the acetylated enantiomer and the unreacted alcohol enantiomer is separated by chromatography. This provides both enantiomers with high optical purity (e.g., 99% ee for the (S)-alcohol and 98% ee for the (R)-acetate). The desired (S)-enantiomer is then carried forward to synthesize this compound.
Conclusion
The synthesis of this compound has evolved significantly, moving from classical racemic approaches followed by resolution to more elegant and efficient chemoenzymatic and asymmetric strategies. The choice of a particular synthetic route in a research or industrial setting will depend on various factors, including the desired scale of production, cost of starting materials and reagents, and the availability of specialized equipment and enzymes. While chemoenzymatic routes often offer a good balance of efficiency and stereocontrol, asymmetric syntheses from chiral synthons provide a high degree of enantiopurity from an early stage. The continued development of novel catalytic methods, such as palladium-catalyzed reactions and the Pauson-Khand reaction, promises to offer even more streamlined and versatile approaches to this important antiviral agent in the future.
References
- 1. US6780635B2 - Process for the preparation of optically active azabicyclo heptanone derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unraveling HIV's Resistance to (+)-Carbovir: A Comparative Analysis for Drug Development Professionals
An in-depth guide for researchers and scientists, this document provides a comparative analysis of HIV-1 mutations conferring resistance to (+)-Carbovir (the enantiomer of the prodrug abacavir). It delves into the molecular mechanisms of resistance, presents quantitative data on the efficacy of Carbovir and alternative antiretroviral agents against resistant strains, and details the experimental protocols used to derive this data. This guide aims to equip drug development professionals with the critical information needed to navigate the challenges of antiretroviral resistance and inform the design of next-generation therapies.
The Rise of Resistance: Key HIV-1 Mutations Against Carbovir
This compound, after intracellular phosphorylation to its active triphosphate form (CBV-TP), acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT), a crucial enzyme for the viral replication cycle. By incorporating into the growing viral DNA chain, it causes premature termination. However, the high mutation rate of HIV-1 allows for the selection of resistance mutations that diminish the efficacy of Carbovir.
The primary mutation associated with resistance to Carbovir is the M184V substitution in the RT enzyme.[1][2] This single amino acid change from methionine to valine at position 184 significantly reduces the incorporation efficiency of CBV-TP by the viral RT.[1] The M184V mutation confers high-level resistance to lamivudine (3TC) and emtricitabine (FTC) and a lower-level resistance to abacavir.[2][3]
Other mutations in the reverse transcriptase enzyme can also contribute to Carbovir resistance, often in combination with M184V. These include:
-
K65R : A substitution from lysine to arginine at position 65, which is selected by several nucleoside reverse transcriptase inhibitors (NRTIs), including tenofovir, didanosine, and abacavir.[4][5]
-
L74V : A change from leucine to valine at position 74, which can be selected by abacavir and didanosine.[5][6]
-
Y115F : A substitution from tyrosine to phenylalanine at position 115.[7][8]
The presence of multiple mutations can lead to complex cross-resistance patterns, affecting the susceptibility to a range of NRTIs.[4]
Comparative Efficacy of Antiretroviral Drugs Against Carbovir-Resistant HIV-1
The emergence of Carbovir-resistant HIV-1 strains necessitates a thorough understanding of the efficacy of alternative antiretroviral agents. The following tables summarize quantitative data on the fold-change in 50% inhibitory concentration (IC50) for various drugs against HIV-1 with key resistance mutations. The fold-change represents the factor by which the drug concentration required to inhibit viral replication by 50% is increased in the mutant virus compared to the wild-type virus.
| Drug | M184V | K65R | L74V | K65R + M184V |
| Abacavir (ABC) | 2.1-9.2[6][9] | 2.5-4.2[4][5] | 2.1-3.4[5][6] | 5.3[4] |
| Lamivudine (3TC) | >100[3][6] | - | - | >100[6] |
| Tenofovir (TDF) | ↑ (inc. susc.)[4][6] | 2.0-4.2[4][5] | - | ↑ (inc. susc.)[4] |
| Zidovudine (ZDV) | ↑ (inc. susc.)[4][6] | - | ↑ (inc. susc.)[6] | ↑ (inc. susc.)[4] |
| Didanosine (ddI) | 1.3-2.6[6] | 2.9-5.5[4][5] | 2.9-4.2[5][6] | 15.0[4] |
| Stavudine (d4T) | ↑ (inc. susc.)[4][6] | - | ↓ (dec. susc.)[6] | ↑ (inc. susc.)[4] |
| Data compiled from multiple sources.[3][4][5][6][9] Values represent the fold-change in IC50 compared to wild-type HIV-1. "↑ (inc. susc.)" indicates increased susceptibility (hypersusceptibility), while "↓ (dec. susc.)" indicates decreased susceptibility. |
Experimental Protocols
The data presented in this guide are derived from established in vitro assays designed to measure the phenotypic susceptibility of HIV-1 to antiretroviral drugs. The following are generalized methodologies for key experiments.
Phenotypic Drug Susceptibility Assays (e.g., PhenoSense Assay)
This assay measures the ability of a drug to inhibit the replication of patient-derived HIV-1 in a cell culture system.
-
Sample Collection and RNA Extraction : Viral RNA is extracted from patient plasma samples.
-
RT-PCR and Gene Amplification : The reverse transcriptase (and protease) coding regions of the viral RNA are amplified using reverse transcription-polymerase chain reaction (RT-PCR).
-
Construction of Recombinant Viruses : The amplified patient-derived RT gene is inserted into a standardized HIV-1 vector that lacks its own RT gene and contains a reporter gene (e.g., luciferase).
-
Virus Production : The recombinant vectors are transfected into a producer cell line to generate infectious virus particles carrying the patient's RT gene.
-
Infection of Target Cells : Target cells are infected with the recombinant viruses in the presence of serial dilutions of the antiretroviral drug being tested.
-
Quantification of Viral Replication : After a set incubation period, the expression of the reporter gene (e.g., luciferase activity) is measured. The level of reporter gene expression is proportional to the extent of viral replication.
-
IC50 Determination : The drug concentration that inhibits viral replication by 50% (IC50) is calculated by plotting the percentage of replication inhibition against the drug concentration. The fold-change in IC50 is determined by comparing the IC50 value for the patient-derived virus to that of a wild-type reference virus.[9]
Genotypic Resistance Testing
Genotypic assays identify the presence of specific drug resistance mutations in the viral genome.
-
RNA Extraction and RT-PCR : Viral RNA is extracted from patient plasma and the relevant gene (in this case, the RT gene) is amplified using RT-PCR.
-
DNA Sequencing : The amplified DNA is sequenced to determine the nucleotide sequence of the RT gene.
-
Sequence Analysis : The patient's viral sequence is compared to a wild-type reference sequence to identify any amino acid substitutions known to be associated with drug resistance.[10]
Pre-Steady-State Kinetic Analysis of Reverse Transcriptase
This biochemical assay provides detailed insights into the molecular mechanism of drug resistance by measuring the kinetic parameters of nucleotide incorporation by the purified RT enzyme.
-
Purification of Recombinant RT : Wild-type and mutant RT enzymes are expressed in and purified from E. coli.
-
Primer/Template Preparation : A short, labeled DNA primer is annealed to a longer DNA or RNA template.
-
Rapid Quench-Flow Experiment : The purified RT enzyme and the primer/template complex are rapidly mixed with a solution containing a specific deoxynucleoside triphosphate (dNTP) or the drug triphosphate analog (e.g., CBV-TP). The reaction is stopped at various short time points (milliseconds to seconds) by adding a quenching solution.
-
Product Analysis : The reaction products are separated by gel electrophoresis, and the amount of extended primer is quantified.
-
Kinetic Parameter Calculation : The data are fitted to kinetic equations to determine the dissociation constant (Kd) for the nucleotide and the maximum rate of incorporation (kpol). These parameters are used to calculate the catalytic efficiency (kpol/Kd) of the enzyme for the natural substrate versus the drug analog.[1][11]
Visualizing the Mechanisms of Action and Resistance
To better understand the processes involved, the following diagrams illustrate the HIV replication cycle, the mechanism of action of this compound, and the experimental workflow for phenotypic drug resistance testing.
Figure 1. Overview of the HIV-1 replication cycle within a host cell.
Figure 2. Mechanism of this compound action and M184V resistance.
Figure 3. Experimental workflow for phenotypic drug resistance assays.
References
- 1. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Impact of the M184V Mutation in Human Immunodeficiency Virus Type 1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blogs.jwatch.org [blogs.jwatch.org]
- 4. Molecular mechanisms of resistance to human immunodeficiency virus type 1 with reverse transcriptase mutations K65R and K65R+M184V and their effects on enzyme function and viral replication capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prevalence, genotypic associations and phenotypic characterization of K65R, L74V and other HIV-1 RT resistance mutations in a commercial database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Human Immunodeficiency Virus Type 1 Reverse Transcriptase Inhibitor Drug Resistance Mutation Interactions on Phenotypic Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre-steady State Kinetic Analysis of HIV-1 Reverse Transcriptase for Non-canonical Ribonucleoside Triphosphate Incorporation and DNA Synthesis from Ribonucleoside-containing DNA Template - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-steady state kinetic analysis of HIV-1 reverse transcriptase for non-canonical ribonucleoside triphosphate incorporation and DNA synthesis from ribonucleoside-containing DNA template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genotyping of HIV-1 to Detect Drug Resistance | Thermo Fisher Scientific - CZ [thermofisher.com]
- 11. HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance of (+)-Carbovir with Other Antiretroviral Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cross-resistance profiles of (+)-Carbovir, the active enantiomer of the prodrug Abacavir, with other antiretroviral drugs, particularly other nucleoside reverse transcriptase inhibitors (NRTIs). The development of drug resistance is a critical challenge in the long-term efficacy of HIV-1 therapy. Understanding the patterns of cross-resistance is essential for designing effective sequential treatment regimens and for the development of new antiretroviral agents.
Mechanism of Action and Resistance
This compound, in its phosphorylated form, carbovir triphosphate (CBV-TP), acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT).[1][2] It is a guanosine analogue that, upon incorporation into the growing viral DNA chain, causes chain termination due to the absence of a 3'-hydroxyl group.[1][2]
Resistance to Abacavir, and by extension this compound, primarily develops through the selection of specific mutations in the RT-encoding region of the HIV-1 pol gene. The key mutations associated with reduced susceptibility to Abacavir are K65R, L74V, Y115F, and M184V.[2][3][4] The accumulation of multiple mutations is generally required to confer high-level resistance.[5]
Signaling Pathway of Carbovir Activation and Action
References
A Comparative Analysis of the Cytotoxicity of (+)-Carbovir and Abacavir
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of (+)-Carbovir and its prodrug, Abacavir. The information presented is intended to support research and development efforts in the field of antiviral therapeutics.
Executive Summary
Abacavir, a cornerstone of antiretroviral therapy, is a prodrug that is intracellularly metabolized to the active antiviral agent, carbovir triphosphate. The anti-HIV activity is attributed to the (-)-enantiomer of carbovir. This guide focuses on comparing the cytotoxicity of the (+)-enantiomer of Carbovir with its parent prodrug, Abacavir. While direct comparative cytotoxicity studies are limited, this document synthesizes available data on their individual cytotoxic profiles, mechanisms of action, and the signaling pathways implicated in their toxicity.
Data Presentation: In Vitro Cytotoxicity
| Compound | Cell Line | CC50 (µM) | Reference |
| Abacavir | CEM cells | 160 | [1] |
| Abacavir | CD4+ CEM cells | 140 | [1] |
| Abacavir | Normal bone progenitor cells (BFU-E) | 110 | [1] |
| Abacavir | HepG2 cells | < 398 | [2] |
| Abacavir | Normal skeletal muscle cells | < 870 | [2] |
Mechanism of Cytotoxicity
This compound
The precise cytotoxic mechanisms of the (+)-enantiomer of Carbovir are not well-documented. However, based on the known actions of its parent compound and other nucleoside analogs, its cytotoxicity is likely attributed to the inhibition of cellular DNA synthesis.[3][4] Studies on Carbovir (the racemic mixture or the active (-)-enantiomer) suggest a lack of significant mitochondrial toxicity, a common adverse effect of many nucleoside reverse transcriptase inhibitors (NRTIs).
Abacavir
The most significant and well-characterized cytotoxicity associated with Abacavir is an immune-mediated hypersensitivity reaction.[5][6][7] This reaction is strongly linked to the presence of the HLA-B*57:01 allele.[6] Individuals carrying this genetic marker are at a high risk of developing a multi-organ systemic reaction upon exposure to Abacavir.
Beyond hypersensitivity, Abacavir's cytotoxicity can also be attributed to its conversion to carbovir triphosphate, which can interfere with cellular DNA synthesis, although it is a less potent inhibitor of human DNA polymerases compared to viral reverse transcriptase.[2] Rare but serious side effects, such as lactic acidosis and severe hepatomegaly with steatosis, have also been reported with nucleoside analogues including Abacavir, suggesting potential mitochondrial dysfunction in some contexts.[8]
Signaling Pathways
This compound Cytotoxicity Signaling
Specific signaling pathways involved in the cytotoxicity of this compound have not been elucidated in the available literature.
Abacavir Cytotoxicity Signaling
The primary signaling pathway associated with Abacavir cytotoxicity is the immune cascade triggered by its interaction with the HLA-B*57:01 molecule. This interaction leads to the presentation of altered self-peptides to T-cells, resulting in a robust and potentially fatal immune response. The signaling cascade involves T-cell activation and the release of pro-inflammatory cytokines.
The workflow for Abacavir-induced hypersensitivity can be visualized as follows:
Caption: Workflow of Abacavir-induced hypersensitivity reaction.
Experimental Protocols
Determination of 50% Cytotoxic Concentration (CC50) by MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation. The following is a general protocol that can be adapted for determining the CC50 of antiviral compounds.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microtiter plates
-
Test compounds (this compound and Abacavir)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same solvent concentration used for the compounds) and a cell-free control (medium only).
-
Incubation: Incubate the plate for a period that is relevant to the expected duration of action of the compounds (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
The experimental workflow for a typical CC50 determination is outlined below:
Caption: Experimental workflow for CC50 determination using MTT assay.
Conclusion
The comparison of the cytotoxicity of this compound and Abacavir is hampered by the limited availability of direct comparative data, particularly for the (+)-enantiomer of Carbovir. Abacavir's primary cytotoxic concern is the well-defined, genetically-linked hypersensitivity reaction. While both compounds have the potential to interfere with cellular DNA synthesis, Carbovir appears to have a more favorable profile regarding mitochondrial toxicity. Further in vitro studies directly comparing the CC50 values of this compound and Abacavir in a range of relevant cell lines using standardized protocols are necessary to provide a definitive quantitative comparison of their cytotoxic potential. Researchers are encouraged to employ rigorous cytotoxicity assays, such as the MTT or LDH release assays, to generate these much-needed comparative data.
References
- 1. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of carbovir, a potent inhibitor of human immunodeficiency virus type 1, and its effects on cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Abacavir Patient Drug Record | NIH [clinicalinfo.hiv.gov]
- 6. drugs.com [drugs.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Abacavir (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Comparative Kinetics of (+)-Carbovir Triphosphate and dGTP Incorporation by HIV Reverse Transcriptase
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic parameters of (+)-Carbovir triphosphate (CBV-TP), the active metabolite of the antiretroviral drug Abacavir, and the natural substrate deoxyguanosine triphosphate (dGTP) for incorporation by HIV-1 Reverse Transcriptase (RT). The information presented herein is supported by experimental data to aid in the understanding of the drug's mechanism of action and its efficacy relative to the natural substrate.
Data Presentation: Kinetic Parameter Comparison
The following table summarizes the pre-steady-state kinetic parameters for the incorporation of this compound triphosphate and dGTP by wild-type HIV-1 Reverse Transcriptase. These parameters provide insight into the binding affinity and the rate of incorporation of each substrate. Pre-steady-state kinetics have been employed to determine the utilization of both CBV-TP and the natural substrate, dGTP, by HIV-1 RT.[1]
| Substrate | Kd (μM) | kpol (s⁻¹) | Incorporation Efficiency (kpol/Kd) (μM⁻¹s⁻¹) |
| dGTP | Data not available | Data not available | Data not available |
| This compound triphosphate (CBV-TP) | Data not available | Data not available | Data not available |
Note: While direct side-by-side quantitative values for Kd and kpol were not available in the public domain, studies have qualitatively described this compound triphosphate as a "surprisingly poor substrate relative to dGTP" for wild-type HIV-1 RT, indicating a lower incorporation efficiency.[1] The M184V mutation in HIV-1 RT, which is associated with resistance to Abacavir, further decreases the efficiency of CBV-TP incorporation compared to dGTP.[1]
Mechanism of Action
This compound triphosphate is a guanosine analogue that acts as a competitive inhibitor of dGTP for the HIV-1 RT active site.[1] Upon incorporation into the growing viral DNA chain, it causes chain termination due to the absence of a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond. This mechanism effectively halts the reverse transcription process, preventing the synthesis of viral DNA and subsequent integration into the host genome.
Experimental Protocols
The determination of the kinetic parameters for nucleotide incorporation by HIV-1 RT typically involves pre-steady-state and steady-state kinetic assays.
Pre-Steady-State Kinetics (Rapid Quench Method)
This method is used to measure the rate of the first few turnovers of the enzyme and allows for the determination of the dissociation constant (Kd) and the maximum rate of incorporation (kpol).
Methodology:
-
Reagents and Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase (wild-type)
-
A 5'-radiolabeled (e.g., ³²P) DNA or RNA primer annealed to a complementary template. The template sequence should be designed to have a specific nucleotide (e.g., cytosine) at the position of incorporation to study the binding of the corresponding nucleotide triphosphate (dGTP or CBV-TP).
-
Varying concentrations of dGTP and this compound triphosphate.
-
Reaction buffer (typically containing Tris-HCl, KCl, MgCl₂, and a reducing agent like DTT).
-
Quench solution (e.g., EDTA or formic acid).
-
Denaturing polyacrylamide gel.
-
Phosphorimager for visualization and quantification.
-
-
Procedure:
-
The HIV-1 RT enzyme is pre-incubated with the primer/template duplex to form a stable complex.
-
The enzyme-DNA complex is rapidly mixed with a solution containing the nucleotide triphosphate (dGTP or CBV-TP) in a rapid quench-flow apparatus.
-
The reaction is allowed to proceed for very short time intervals (milliseconds to seconds).
-
The reaction is stopped at various time points by the addition of the quench solution.
-
The reaction products are resolved by denaturing polyacrylamide gel electrophoresis.
-
The amount of extended primer is quantified using a phosphorimager.
-
-
Data Analysis:
-
The product concentration is plotted against time. The data for the initial "burst" phase of the reaction is fitted to a single exponential equation to determine the observed rate constant (kobs) for each nucleotide concentration.
-
The kobs values are then plotted against the nucleotide concentration and fitted to a hyperbolic equation to determine the Kd and kpol.
-
Steady-State Kinetics (Fluorescence-Based Assay)
This method measures the overall rate of the enzymatic reaction over a longer period and is used to determine the Michaelis constant (Km) and the maximum velocity (Vmax).
Methodology:
-
Reagents and Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase.
-
A poly(rC)-oligo(dG) or similar homopolymeric primer/template.
-
Varying concentrations of dGTP and this compound triphosphate.
-
Reaction buffer.
-
A fluorescent DNA-intercalating dye (e.g., PicoGreen).
-
A microplate reader with fluorescence detection capabilities.
-
-
Procedure:
-
Reactions are set up in a microplate with a constant amount of enzyme and primer/template and varying concentrations of the nucleotide triphosphate.
-
The reaction is initiated by the addition of the enzyme.
-
The reaction is incubated at a constant temperature for a set period.
-
The reaction is stopped, and the fluorescent dye is added.
-
The fluorescence intensity, which is proportional to the amount of double-stranded DNA synthesized, is measured using a microplate reader.
-
-
Data Analysis:
-
The initial reaction velocities are calculated from the fluorescence measurements.
-
The velocities are plotted against the substrate concentration.
-
The data is fitted to the Michaelis-Menten equation, or a linearized plot (e.g., Lineweaver-Burk) is used to determine the Km and Vmax values.
-
Visualizations
Experimental Workflow for Pre-Steady-State Kinetics
Caption: Workflow for pre-steady-state kinetic analysis of nucleotide incorporation by HIV-1 RT.
Mechanism of Chain Termination by this compound Triphosphate
Caption: Mechanism of HIV-1 RT inhibition by this compound triphosphate via chain termination.
References
Unraveling (+)-Carbovir Resistance: A Comparative Guide to Key Amino Acid Mutations
For Immediate Release
A comprehensive analysis of key amino acid mutations in the HIV-1 reverse transcriptase (RT) enzyme reveals varying levels of resistance to (+)-Carbovir, the active triphosphate form of the antiretroviral drug Abacavir. This guide provides a comparative overview of the most significant mutations, supported by experimental data, to aid researchers and drug development professionals in understanding the mechanisms of resistance and designing next-generation therapies.
The emergence of drug resistance remains a critical challenge in the long-term efficacy of antiretroviral therapy. For nucleoside reverse transcriptase inhibitors (NRTIs) like Abacavir, this resistance is primarily driven by specific mutations in the viral RT enzyme, which can impair the incorporation of the active drug metabolite, Carbovir triphosphate (CBV-TP), or facilitate its removal from the nascent DNA chain. Understanding the precise impact of each mutation is paramount for predicting treatment outcomes and developing strategies to overcome resistance.
Comparative Analysis of this compound Resistance Mutations
Experimental data from phenotypic susceptibility assays, which measure the concentration of a drug required to inhibit viral replication by 50% (IC50), have quantified the impact of various RT mutations. The "fold change" in IC50, representing the ratio of the IC50 for the mutant virus to that of the wild-type virus, is a key metric for assessing the level of resistance.
The M184V mutation is a cornerstone mutation in Abacavir resistance, conferring a low-level but significant 2- to 4-fold reduction in susceptibility.[1] While modest on its own, its clinical impact is amplified when it co-occurs with other mutations. For instance, the combination of K65R and M184V results in a substantial decrease in Abacavir susceptibility, approximately 14-fold lower than that for the K65R mutant alone.[2]
Mutations such as K65R and L74V, selected by Abacavir and other NRTIs, also contribute to resistance, with fold changes of approximately 3.0 and 2.1, respectively.[3] The accumulation of zidovudine-associated mutations (also known as thymidine analog mutations or TAMs), in conjunction with M184V, can give rise to high-level Abacavir resistance.[4]
The following table summarizes the quantitative impact of key single and combined mutations on this compound (Abacavir) susceptibility.
| HIV-1 RT Mutation(s) | Fold Change in IC50 for Abacavir (Approximate) | Resistance Level | Reference(s) |
| M184V | 2 - 4 | Low | [1] |
| K65R | 3.0 | Low | [3] |
| L74V | 2.1 | Low | [3] |
| E44D + M184V | 3.1 | Low | [4] |
| E44D + V118I + M184V | 3.1 | Low | [4] |
| K65R + M184V | ~14 (relative to K65R) | High | [2] |
| Zidovudine Mutations + M184V | Varies (Doubles resistance vs. ZDV mutations alone) | Low to High | [4] |
Experimental Validation of Resistance Mutations
The data presented are derived from robust experimental protocols designed to quantify viral drug susceptibility. A common methodology is the recombinant virus phenotypic assay (e.g., PhenoSense HIV assay).
General Experimental Protocol:
-
Sample Collection and RNA Extraction: Plasma is collected from patients with HIV-1. Viral RNA is then extracted from the plasma sample.
-
RT-PCR and Gene Amplification: The reverse transcriptase (RT) coding region of the viral RNA is amplified using reverse transcription-polymerase chain reaction (RT-PCR). This step creates a DNA copy of the viral RT gene.
-
Cloning into a Viral Vector: The amplified patient-derived RT gene is inserted (cloned) into a standardized HIV-1 vector that lacks its own RT gene. This vector also contains a reporter gene, such as luciferase, which produces light upon successful viral replication.
-
Creation of Recombinant Virus: The engineered vector is introduced into host cells in culture. These cells then produce recombinant virus particles containing the patient's RT enzyme.
-
Antiviral Susceptibility Assay:
-
Target cells are infected with the recombinant virus in the presence of serial dilutions of this compound (or Abacavir).
-
A parallel experiment is conducted with a wild-type (non-resistant) reference virus.
-
After a set incubation period, the amount of viral replication is quantified by measuring the light output from the luciferase reporter gene.
-
-
Data Analysis: The drug concentration that inhibits 50% of viral replication (IC50) is calculated for both the patient-derived virus and the wild-type reference virus. The fold change in resistance is determined by dividing the IC50 of the patient's virus by the IC50 of the reference virus.
Visualizing the Validation Workflow
The following diagrams illustrate the experimental workflow for validating resistance mutations and the logical relationship between key mutation types.
Caption: Experimental workflow for validating Carbovir resistance mutations.
Caption: Logical relationships between key Carbovir resistance mutations.
References
- 1. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Resistance to Human Immunodeficiency Virus Type 1 with Reverse Transcriptase Mutations K65R and K65R+M184V and Their Effects on Enzyme Function and Viral Replication Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. penta-id.org [penta-id.org]
- 4. Prediction of Abacavir Resistance from Genotypic Data: Impact of Zidovudine and Lamivudine Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of (+)-Carbovir and its Analogues
For Researchers, Scientists, and Drug Development Professionals
(+)-Carbovir, a carbocyclic guanosine analogue, has been a cornerstone in the development of antiviral therapeutics, most notably as the active metabolite of the HIV reverse transcriptase inhibitor, Abacavir. The metabolic stability of nucleoside analogues is a critical determinant of their pharmacokinetic profile, influencing dosing regimens and potential for drug-drug interactions. This guide provides an objective comparison of the metabolic stability of this compound and its analogues, supported by experimental data, to aid in the design and development of more robust therapeutic agents.
Enhanced Stability of the Carbocyclic Scaffold
Carbocyclic nucleoside analogues, such as this compound, are characterized by the replacement of the furanose ring's oxygen atom with a methylene group. This fundamental structural modification confers a significant advantage in terms of metabolic stability. Unlike natural nucleosides, carbocyclic analogues are resistant to cleavage of the glycosidic bond by phosphorylases and hydrolases, enzymes that would otherwise lead to their inactivation.[1] This inherent stability is a key feature that has driven the exploration of this class of compounds in drug discovery.
Metabolic Pathways of Carbovir
The metabolism of Carbovir primarily involves two key pathways: intracellular phosphorylation to its active form and hepatic metabolism leading to inactive metabolites.
Intracellular Anabolism: For its antiviral activity, Carbovir must be phosphorylated intracellularly to its triphosphate form, Carbovir triphosphate (CBV-TP). This process is initiated by cellular kinases.[2][3] The intracellular half-life of CBV-TP is a crucial parameter for maintaining therapeutic efficacy. Studies have shown that the intracellular half-life of CBV-TP can be prolonged, with in vivo measurements in HIV-infected patients suggesting a half-life of over 15 to 20 hours, a value significantly longer than early in vitro estimates in cell lines (approximately 3.3 hours).
Hepatic Metabolism: In the liver, Carbovir undergoes metabolism primarily through oxidation. Studies in rats have identified the major metabolic route as the oxidation of the 4'-hydroxymethyl group on the cyclopentene ring to form a 4'-carboxylic acid derivative.[4] This oxidation is mediated by cytosolic enzymes, specifically alcohol dehydrogenase and aldehyde dehydrogenase, and has been shown to be enantioselective, favoring the (+)-enantiomer.[5] Another identified metabolite is a glucuronide conjugate.[4]
It is noteworthy that Abacavir, the prodrug of Carbovir, is extensively metabolized in the liver by alcohol dehydrogenase (ADH) and UDP-glucuronosyltransferase (UGT) enzymes, leading to inactive carboxylate and glucuronide metabolites. Importantly, cytochrome P450 (CYP) enzymes do not play a significant role in the metabolism of Abacavir, which minimizes the potential for CYP-mediated drug-drug interactions.
Comparative Metabolic Stability Data
While comprehensive, direct comparative studies on a wide range of this compound analogues are limited in the public domain, the available data allows for a qualitative and semi-quantitative assessment of how structural modifications impact metabolic stability. The following table summarizes key metabolic parameters for Carbovir and its prodrug, Abacavir.
| Compound | System | Key Metabolic Pathway(s) | Half-life (t½) | Key Enzymes Involved | Reference(s) |
| This compound | Rat Liver Cytosol | Oxidation of 4'-hydroxymethyl group to carboxylic acid | Not explicitly stated, but oxidation is enantioselective for the (+)-enantiomer | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | [5] |
| Rat (in vivo) | Oxidation and Glucuronidation | Not explicitly stated | ADH, ALDH, UGTs | [4] | |
| Carbovir-TP (active metabolite) | CEM Cells (in vitro) | Intracellular dephosphorylation | ~3.3 hours | Cellular phosphatases | |
| HIV-infected patients (in vivo) | Intracellular dephosphorylation | >15 hours; ~20.64 hours | Cellular phosphatases | ||
| Abacavir (prodrug) | Human Liver (in vivo) | Oxidation to carboxylate and Glucuronidation | Plasma half-life ~1.5 hours | ADH, UGTs |
Experimental Protocols
In Vitro Metabolic Stability in Liver Microsomes/S9 Fractions
A standard method to assess the metabolic stability of new chemical entities involves incubation with liver subcellular fractions.
Objective: To determine the rate of disappearance of the test compound in the presence of metabolically active liver fractions.
Materials:
-
Test compound (e.g., this compound or analogue)
-
Pooled human liver microsomes or S9 fraction
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes or S9 fraction with the phosphate buffer at 37°C.
-
Add the test compound to the incubation mixture at a final concentration typically below the expected Km (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle agitation.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).
Signaling Pathways and Experimental Workflows
The metabolic activation of Carbovir is a critical pathway for its therapeutic effect. The following diagram illustrates this intracellular anabolic pathway.
Caption: Intracellular anabolic pathway of Carbovir to its active triphosphate form.
The following diagram outlines a typical experimental workflow for assessing the metabolic stability of a nucleoside analogue using liver microsomes.
Caption: Experimental workflow for in vitro metabolic stability assay.
Conclusion
The carbocyclic nature of this compound provides a metabolically robust scaffold that is resistant to enzymatic degradation of the glycosidic bond. Its metabolism is primarily characterized by intracellular phosphorylation to the active antiviral agent and hepatic oxidation and glucuronidation to inactive metabolites. The lack of significant CYP450 involvement in the metabolism of its prodrug, Abacavir, is a favorable characteristic, reducing the likelihood of drug-drug interactions. Further research involving direct, side-by-side comparisons of a series of this compound analogues under standardized in vitro conditions is warranted to establish clear structure-metabolism relationships. Such studies will be invaluable for the rational design of next-generation carbocyclic nucleoside analogues with optimized pharmacokinetic profiles and enhanced therapeutic potential.
References
- 1. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and Bioactivities of Aristeromycins: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolism and excretion of carbovir, a carbocyclic nucleoside, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation of carbovir, a carbocyclic nucleoside, by rat liver cytosolic enzymes. Enantioselectivity and enantiomeric inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of (+)-Carbovir (Abacavir) Against Diverse HIV-1 Subtypes: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the in vitro efficacy of (+)-Carbovir, the enantiomer of the potent anti-HIV-1 agent Carbovir, more commonly known as its prodrug form, Abacavir. The document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of Abacavir's performance against various HIV-1 subtypes and other nucleoside reverse transcriptase inhibitors (NRTIs).
Executive Summary
This compound, in its phosphorylated form, acts as a competitive inhibitor of HIV-1 reverse transcriptase, leading to chain termination and cessation of viral replication. While Abacavir demonstrates broad activity against HIV-1, its efficacy can be influenced by the viral subtype and the presence of specific resistance mutations. This guide synthesizes available in vitro data to present a comparative landscape of Abacavir's potency and details the experimental methodologies used to derive these findings.
Mechanism of Action
This compound is a guanosine analogue that must be intracellularly phosphorylated to its active triphosphate form, carbovir triphosphate (CBV-TP). CBV-TP competitively inhibits the HIV-1 reverse transcriptase (RT) by competing with the natural substrate, deoxyguanosine triphosphate (dGTP). Incorporation of CBV-TP into the growing viral DNA chain results in termination of DNA synthesis due to the absence of a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond.[1][2]
Figure 1: Mechanism of action of this compound (Abacavir).
Comparative In Vitro Efficacy
The following tables summarize the 50% effective concentration (EC50) values of Abacavir and other NRTIs against various HIV-1 subtypes. Data has been compiled from multiple in vitro studies. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions, such as cell lines, viral isolates, and assay methods.
| HIV-1 Subtype | This compound (Abacavir) EC50 (µM) | Reference Virus/Isolate | Cell Line |
| B (Lab Strain) | 0.07 - 5.8 | HIV-1IIIB, HIV-1BaL | Various |
| Clinical Isolates (Mixed Subtypes) | 0.26 ± 0.18 | 8 clinical isolates | PBMC |
| A | Data not consistently available in a comparable format | ||
| C | Data not consistently available in a comparable format | ||
| D | Data not consistently available in a comparable format | ||
| F | Data not consistently available in a comparable format | ||
| G | Data not consistently available in a comparable format | ||
| CRF01_AE | Data not consistently available in a comparable format | ||
| CRF02_AG | Data not consistently available in a comparable format |
| NRTI | Typical EC50 Range (µM) against HIV-1 | Notes |
| Zidovudine (AZT) | 0.004 - 0.23 | Potent inhibitor, but with notable cytotoxicity.[1] |
| Lamivudine (3TC) | 0.002 - 1.14 | Potent inhibitor, often used in combination therapy.[2] |
| Didanosine (ddI) | 0.49 - 16 | Generally less potent than AZT and 3TC in vitro.[1][4] |
HIV-1 Resistance Profile
Resistance to Abacavir is primarily associated with specific mutations in the reverse transcriptase gene. The most common mutations include K65R, L74V, Y115F, and M184V.[5] The M184V mutation, which confers high-level resistance to Lamivudine, only causes a low-level decrease in susceptibility to Abacavir.[6] The accumulation of multiple NRTI-associated mutations, often referred to as thymidine analogue mutations (TAMs), can also contribute to reduced Abacavir susceptibility. Some studies suggest that the prevalence of certain resistance mutations may differ between HIV-1 subtypes. For instance, the K65R mutation may emerge more readily in subtype C viruses.[7]
Experimental Protocols
The in vitro efficacy of antiretroviral drugs is typically determined using cell-based assays. A common methodology involves the following steps:
-
Cell Culture and Virus Propagation :
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors or established cell lines (e.g., MT-4, CEM, TZM-bl) are cultured.
-
Laboratory-adapted HIV-1 strains or clinical isolates from different subtypes are propagated in these cells. Viral stocks are quantified, often by measuring the p24 antigen concentration.
-
-
Drug Susceptibility Assay :
-
Cells are seeded in microtiter plates.
-
Serial dilutions of the antiretroviral agent (e.g., Abacavir) are added to the wells.
-
A standardized amount of virus is then added to the cell cultures.
-
The plates are incubated for a period of 3 to 7 days to allow for viral replication.
-
-
Measurement of Viral Replication :
-
The extent of viral replication is quantified by measuring a specific viral marker. Common methods include:
-
p24 Antigen Capture ELISA : Measures the concentration of the viral core protein p24 in the cell culture supernatant.
-
Reverse Transcriptase Activity Assay : Measures the activity of the reverse transcriptase enzyme in the supernatant.
-
Reporter Gene Assays : Utilizes genetically engineered cell lines (e.g., TZM-bl) that express a reporter gene (e.g., luciferase or β-galactosidase) upon HIV-1 infection. The reporter gene activity is proportional to the level of viral replication.
-
-
-
Data Analysis :
-
The drug concentration that inhibits viral replication by 50% (EC50) is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Figure 2: Generalized workflow for an in vitro HIV-1 drug susceptibility assay.
Logical Framework for Comparative Efficacy Assessment
The assessment of the comparative efficacy of this compound against different HIV-1 subtypes follows a logical progression from understanding its fundamental mechanism of action to evaluating its performance against a diverse panel of viral isolates and comparing it with other drugs in its class.
Figure 3: Logical relationship for assessing the efficacy of this compound.
Conclusion
This compound (Abacavir) is a potent NRTI with demonstrated activity against a broad range of HIV-1 isolates. While comprehensive, directly comparative in vitro susceptibility data across all major HIV-1 subtypes is not extensively available in a single standardized format, existing evidence suggests that its efficacy is generally maintained across subtypes in the absence of specific resistance mutations. The development of resistance, influenced by both the drug and the viral subtype, remains a critical factor in its clinical utility. Further head-to-head studies employing standardized methodologies are warranted to provide a more definitive comparative analysis of Abacavir's potency against the global diversity of HIV-1.
References
- 1. In vitro antiviral activity of didanosine compared with that of other dideoxynucleoside analogs against laboratory strains and clinical isolates of human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Twenty-Five Years of Lamivudine: Current and Future Use for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abacavir | aidsmap [aidsmap.com]
- 4. Synthesis and in vitro anti-HIV activities of didanosine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Human Immunodeficiency Virus Type 1 Resistance Selections with Combinations of Tenofovir and Emtricitabine or Abacavir and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of (+)-Carbovir: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling (+)-Carbovir, a potent antiviral compound, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Due to its hazardous nature and ecotoxicity, specific procedures must be followed to mitigate risks. This guide provides essential information on the proper disposal of (+)--Carbovir, aligning with general best practices for hazardous chemical waste management.
I. Core Principles of this compound Waste Management
The fundamental principle for disposing of this compound is to treat it as hazardous chemical waste. It must be handled in accordance with national and local regulations.[1] Key guidelines include:
-
Avoid Environmental Release: this compound is very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that it is not discharged into the environment, including drains and waterways.[1]
-
Use Original Containers: Whenever possible, waste this compound should be stored in its original container.[1][2] The container's label provides critical information for waste management personnel.
-
Prevent Mixing of Waste: Do not mix this compound waste with other chemical waste streams.[1] Mixing incompatible chemicals can lead to dangerous reactions.
-
Professional Disposal: The final disposal of this compound must be carried out by an approved and licensed waste disposal company.[1]
II. Quantitative Data and Hazard Profile
| Hazard Classification | Description | Citation |
| Acute Toxicity, Oral | Category 4: Harmful if swallowed. | [3] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | [3] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [1] |
Note: This table is based on available Safety Data Sheet (SDS) information for Carbovir and similar compounds. Researchers should always consult the specific SDS for the this compound product they are using.
III. Step-by-Step Disposal Protocol
A systematic approach is essential for the safe handling and disposal of this compound waste. The following workflow outlines the key steps from generation to final disposal.
Figure 1. Workflow for the proper disposal of this compound waste.
IV. Experimental Protocols for Deactivation and Degradation
Currently, there are no standardized and widely available experimental protocols for the chemical deactivation or degradation of this compound for routine laboratory disposal. Research into the degradation of similar antiviral compounds, such as Acyclovir, has explored methods like ozonation and oxidation using zero-valent iron.[4][5] However, these are not established procedures for general laboratory waste management and should not be attempted without thorough validation and safety assessment.
Some commercial drug disposal systems utilize activated carbon to adsorb and deactivate pharmaceutical waste.[6][7][8] These systems have been shown to be effective for various medications, including some psychoactive drugs and opioids.[7][8] While this technology could potentially be applied to this compound, specific studies would be needed to confirm its efficacy.
Recommendation: Given the lack of specific deactivation protocols, the primary and recommended method for disposal is to treat this compound as hazardous chemical waste and transfer it to a licensed disposal facility.
V. Logical Framework for Disposal Decisions
The decision-making process for handling this compound waste should be straightforward and prioritize safety and compliance. The following diagram illustrates the logical flow for making appropriate disposal choices.
Figure 2. Decision tree for the disposal of this compound related waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. aaronchem.com [aaronchem.com]
- 4. Oxidation of the Antiviral Drug Acyclovir and Its Biodegradation Product Carboxy-acyclovir with Ozone: Kinetics and Identification of Oxidation Products [agris.fao.org]
- 5. Degradation of Acyclovir by Zero-valent Iron Activated Persulfate Oxidation: Kinetics and Pathways Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of an activated carbon disposal system for safe disposal of model prescription sedative medications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activated Carbon-Based System for the Disposal of Psychoactive Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of an activated carbon-based deactivation system for the disposal of highly abused opioid medications - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
